molecular formula C12H14N2O3 B1305016 1-(Anilinocarbonyl)proline CAS No. 73096-22-7

1-(Anilinocarbonyl)proline

カタログ番号: B1305016
CAS番号: 73096-22-7
分子量: 234.25 g/mol
InChIキー: ZEEAHHXBZHTCOI-JTQLQIEISA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(Anilinocarbonyl)proline is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2S)-1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(16)10-7-4-8-14(10)12(17)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,17)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEAHHXBZHTCOI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350022
Record name Proline, 1-[(phenylamino)carbonyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827612-77-1
Record name Proline, 1-[(phenylamino)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Anilinocarbonyl)proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 1-(Anilinocarbonyl)proline, a valuable proline derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the primary synthetic route, detailed experimental protocols, and relevant quantitative data.

Introduction

This compound, also known as N-phenylcarbamoyl-L-proline, is a derivative of the amino acid proline. The introduction of a phenylurea moiety to the proline nitrogen imparts unique structural features, such as increased hydrogen bonding capabilities and steric bulk. These characteristics make it a subject of academic interest and a useful building block in the synthesis of more complex molecules and as an organocatalyst.

Synthesis Pathway

The most direct and common method for synthesizing this compound is through the nucleophilic addition of the secondary amine of the proline ring to the electrophilic carbon of phenyl isocyanate. This reaction is typically carried out in an aprotic solvent to prevent side reactions with the highly reactive isocyanate group.

Reaction Scheme:

L-Proline + Phenyl Isocyanate → 1-(Anilinocarbonyl)-L-proline

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A solution of L-proline (1.0 eq) is prepared in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar. The flask is cooled in an ice bath with continuous stirring.

  • Addition of Phenyl Isocyanate: Phenyl isocyanate (1.05 eq), dissolved in anhydrous dichloromethane, is added dropwise to the cooled proline solution over a period of 30 minutes.

  • Reaction: The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature, stirring overnight.

  • Work-up: The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is triturated with diethyl ether to precipitate the product.

  • Purification: The solid product is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound. The purity can be further enhanced by recrystallization if necessary.

  • Characterization: The final product is characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)
L-ProlineC₅H₉NO₂115.131.0-
Phenyl IsocyanateC₇H₅NO119.121.05-
This compoundC₁₂H₁₄N₂O₃234.25-Calculated based on L-proline as the limiting reagent

Expected Analytical Data:

  • Appearance: White to off-white solid

  • Melting Point: Specific to the crystalline form obtained

  • Spectroscopic Data: Consistent with the structure of this compound.

Visualization of the Synthesis Pathway

The following diagram illustrates the synthesis of this compound from L-proline and phenyl isocyanate.

Spectroscopic Analysis of 1-(Anilinocarbonyl)proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(Anilinocarbonyl)proline, a derivative of the amino acid proline. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of proline derivatives in drug development and other scientific fields.

Introduction

This compound, also known as N-phenylcarbamoyl-L-proline, is a molecule of interest in medicinal chemistry and organic synthesis. Its structural features, combining the rigidity of the proline ring with the aromatic anilinocarbonyl group, make it a potential candidate for various biological applications. Accurate structural elucidation and purity assessment are critical for its development and use. Spectroscopic techniques are the cornerstone for the molecular structure determination of such compounds. This guide outlines the standard spectroscopic methods for the comprehensive characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. Note: As a single comprehensive public data source for this specific molecule is unavailable, the following data is representative and based on the analysis of structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.50d2HAr-H (ortho to NH)
~7.30t2HAr-H (meta to NH)
~7.10t1HAr-H (para to NH)
~6.50s1HN-H (amide)
~4.40dd1Hα-CH (proline)
~3.60m2Hδ-CH₂ (proline)
~2.30m1Hβ-CH₂ (proline)
~2.00m3Hβ-CH₂, γ-CH₂ (proline)
~10.0-12.0br s1HCOOH
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~175.0C=O (carboxylic acid)
~155.0C=O (urea)
~138.0Ar-C (ipso)
~129.0Ar-C (meta)
~124.0Ar-C (para)
~120.0Ar-C (ortho)
~60.0α-C (proline)
~48.0δ-C (proline)
~30.0β-C (proline)
~25.0γ-C (proline)
Table 3: IR Spectroscopic Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
~3300BroadO-H stretch (carboxylic acid)
~3250MediumN-H stretch (amide)
~3050MediumC-H stretch (aromatic)
~2980MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (carboxylic acid)
~1650StrongC=O stretch (amide I)
~1550StrongN-H bend (amide II)
~1600, ~1490MediumC=C stretch (aromatic)
Table 4: Mass Spectrometry Data (ESI+)
m/zIon Type
235.1077[M+H]⁺
257.0896[M+Na]⁺
116.0706[M-Anilinocarbonyl+H]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with isopropanol (B130326) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Mode: Absorbance

Data Processing:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum.

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol (B129727).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.

Acquisition Parameters:

  • Ionization Mode: Positive ESI (+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: 50 - 500 m/z

Data Processing:

  • Acquire the mass spectrum in full scan mode.

  • Process the raw data to obtain the mass-to-charge ratios (m/z) of the detected ions.

  • Determine the exact mass of the molecular ion ([M+H]⁺) and compare it with the calculated theoretical mass.

  • If necessary, perform tandem MS (MS/MS) experiments to analyze the fragmentation pattern for further structural confirmation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the information from different spectroscopic techniques is integrated to confirm the structure of this compound.

Data_Integration cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information cluster_structure Final Structure H_NMR ¹H NMR Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone FTIR FTIR Functional_Groups Functional Groups (C=O, N-H, O-H) FTIR->Functional_Groups MassSpec Mass Spec Molecular_Weight Molecular Weight & Formula MassSpec->Molecular_Weight Final_Structure Confirmed Structure of This compound Proton_Env->Final_Structure Carbon_Backbone->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

Caption: Integration of spectroscopic data for structural elucidation.

Solubility characteristics of 1-(Anilinocarbonyl)proline in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, and drug development, understanding the solubility of a compound is a critical first step in its application and formulation. This technical guide provides a summary of the currently available information on the solubility characteristics of 1-(Anilinocarbonyl)proline.

Overview and Current Data Limitations

This compound, a derivative of the amino acid proline, is a compound of interest in various research applications. However, a comprehensive public dataset on its solubility in a wide range of solvents is notably scarce. The majority of available information pertains to its parent compound, L-proline, and other proline derivatives, which may not accurately reflect the solubility profile of this compound due to the influence of the anilinocarbonyl group on its physicochemical properties.

One supplier of this compound indicates its solubility in dimethyl sulfoxide (B87167) (DMSO).[1]

Table 1: Reported Solubility of this compound

SolventReported SolubilityNotes
Dimethyl Sulfoxide (DMSO)250 mg/mLRequires sonication for dissolution.[1]

It is crucial to note that this is a single data point from a commercial source and has not been independently verified in peer-reviewed literature. For a comprehensive understanding, solubility data in a broader range of solvents, including aqueous solutions, alcohols, and other organic solvents, at various temperatures, is necessary.

Extrapolations from Related Compounds

While direct data is limited, the solubility behavior of related compounds can offer some insights. L-proline, the parent amino acid, is very soluble in water and soluble in ethanol (B145695), but insoluble in ether and butanol.[2] Another derivative, N-Boc-L-proline, is reported to be soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), with approximate solubilities of 15 mg/mL in ethanol and 20 mg/mL in DMF.[3] The presence of the bulky, non-polar anilinocarbonyl group in this compound would likely decrease its solubility in polar, protic solvents like water compared to L-proline, and may enhance its solubility in certain organic solvents.

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound are not available in the public domain, established methods for similar compounds can be adapted. A common and reliable technique is the gravimetric method .

General Gravimetric Solubility Determination Workflow

Below is a generalized workflow for determining the solubility of a solid compound like this compound in a given solvent.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_separation Separation cluster_analysis Analysis prep_solid Weigh Solid mix Mix Solid and Solvent prep_solid->mix prep_solvent Measure Solvent prep_solvent->mix equilibrate Equilibrate at Constant Temperature (with agitation) mix->equilibrate centrifuge Centrifuge to Separate Undissolved Solid equilibrate->centrifuge aliquot Take Aliquot of Supernatant centrifuge->aliquot weigh_aliquot Weigh Aliquot aliquot->weigh_aliquot evaporate Evaporate Solvent weigh_aliquot->evaporate weigh_residue Weigh Dry Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate

References

An In-depth Technical Guide to the Biological Activity and Mechanism of Action of 1-(Anilinocarbonyl)proline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity and mechanism of action of 1-(Anilinocarbonyl)proline is limited. This guide provides a comprehensive overview based on available data for this compound and its structurally related analogs, namely N-alkylproline anilides.

Introduction

This compound is a derivative of the amino acid proline, characterized by an anilinocarbonyl group attached to the proline nitrogen. While detailed studies on this specific molecule are not abundant in public literature, it has been identified as a compound used in the context of identifying dual-action probes in cellular models of Huntington's disease. The broader class of proline anilide derivatives has demonstrated significant biological activities, particularly as local anaesthetic and antiarrhythmic agents, suggesting a potential area of interest for drug discovery and development. This guide will synthesize the available information on this compound and the more extensively studied N-alkylproline anilides to provide a technical overview of their biological potential and mechanisms.

A primary method for the synthesis of this compound involves the nucleophilic addition of the secondary amine of the proline ring to the electrophilic carbon of phenyl isocyanate. This reaction is typically carried out in an aprotic solvent to prevent side reactions with the isocyanate.

Biological Activity of Proline Anilide Derivatives

Research into N-alkylproline anilides has revealed potent local anaesthetic and antiarrhythmic properties. A key study in this area demonstrated that these compounds exhibit significant biological effects, often superior to established clinical drugs.

Local Anaesthetic Activity

A series of N-alkylproline anilides have been shown to possess significant local anaesthetic effects. The activity of these compounds is influenced by the substitution pattern on the aromatic ring and the nature of the alkyl group on the proline nitrogen.

Antiarrhythmic Activity

Several of the synthesized N-alkylproline anilides also displayed noteworthy antiarrhythmic activity. The shared mechanism of action between local anaesthetics and antiarrhythmics, primarily the blockade of ion channels, accounts for this dual activity.

Quantitative Data Summary

While the full quantitative data from the primary literature on N-alkylproline anilides is not publicly accessible, the published abstract indicates that the activity of these compounds is quantitatively significant. The table below summarizes the qualitative findings.

Compound ClassBiological ActivityComparison to Reference Drugs
N-Alkylproline AnilidesSurface Anaesthetic ActivityHigher than lidocaine, ropivacaine, and bupivacaine
N-Alkylproline AnilidesAntiarrhythmic ActivityHigher therapeutic indexes than reference drugs

Mechanism of Action

The biological activities of proline anilide derivatives as local anaesthetics and antiarrhythmics are primarily attributed to their ability to block voltage-gated sodium channels in excitable membranes, such as those of neurons and cardiomyocytes.[1]

The proposed mechanism involves the following steps:

  • The lipophilic, unionized form of the proline anilide molecule crosses the cell membrane.

  • Once inside the cell, an equilibrium is established, and the molecule becomes ionized.

  • The ionized form of the compound binds to the intracellular side of the voltage-gated sodium channels.

  • This binding blocks the influx of sodium ions, which is necessary for the depolarization of the membrane and the propagation of action potentials.

  • The blockade of nerve impulses results in a local loss of sensation (anaesthesia), and in cardiac muscle, it stabilizes the membrane potential, thereby suppressing arrhythmias.

Mechanism_of_Action cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Blocked_AP Blocked Action Potential Na_Channel->Blocked_AP Inhibits Proline_Anilide_Extracellular Proline Anilide (Unionized) Proline_Anilide_Intracellular Proline Anilide (Ionized) Proline_Anilide_Extracellular->Proline_Anilide_Intracellular Diffusion Proline_Anilide_Intracellular->Na_Channel Binds to channel Na_Influx Experimental_Workflow Start Start Animal_Prep Animal Preparation (Rabbit) Start->Animal_Prep Baseline Establish Baseline Corneal Reflex Animal_Prep->Baseline Drug_Admin Administer Test Compound (one eye) and Vehicle (control eye) Baseline->Drug_Admin Monitor Monitor Corneal Reflex at Intervals Drug_Admin->Monitor Data_Collection Record Time to Return of Reflex Monitor->Data_Collection Analysis Data Analysis: Determine Duration and Potency Data_Collection->Analysis End End Analysis->End HD_Research_Logic HD Huntington's Disease HTT_Protein Mutant Huntingtin Protein (with expanded PolyQ and Proline-Rich Domain) HD->HTT_Protein Cell_Model Cellular Model of HD HTT_Protein->Cell_Model Proline_Anilide This compound (as a molecular probe) Interaction Potential Interaction with Proline-Rich Domain or Associated Pathways Proline_Anilide->Interaction Proline_Anilide->Cell_Model Outcome Identification of Dual-Action Effects Interaction->Outcome Cell_Model->Outcome

References

Potential Therapeutic Targets of 1-(Anilinocarbonyl)proline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(anilinocarbonyl)proline scaffold, characterized by a proline ring with an anilinocarbonyl (or phenylcarbamoyl) group attached to the nitrogen atom, represents a promising area of investigation in drug discovery. While research on this specific class of derivatives is emerging, the broader family of N-substituted proline analogs has shown significant potential across various therapeutic areas. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound derivatives and related compounds, providing insights into their mechanism of action, quantitative data, and detailed experimental methodologies.

Overview of Therapeutic Potential

Proline's unique rigid structure makes it a valuable component in designing molecules that can precisely fit into the active sites of enzymes and receptors. The addition of an anilinocarbonyl group introduces key structural features, including aromatic interactions and hydrogen bonding capabilities, which can enhance binding affinity and selectivity for various biological targets. Preliminary investigations and studies on structurally similar compounds suggest that this compound derivatives may hold therapeutic potential in the following areas:

  • Neurodegenerative Diseases: By inhibiting key enzymes in neurotransmitter metabolism.

  • Cancer: Through the inhibition of enzymes crucial for cancer cell proliferation and survival.

  • Infectious Diseases: By targeting essential enzymes in pathogens.

Key Therapeutic Targets and Mechanisms of Action

Based on studies of closely related N-acyl and N-carbamoyl proline derivatives, several key protein families have been identified as potential targets for this compound derivatives.

Cholinesterases (AChE and BChE)

Target Description: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes increases acetylcholine levels in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action: this compound derivatives are postulated to act as inhibitors of AChE and BChE. The carbamoyl (B1232498) moiety can interact with the serine residue in the active site of these enzymes, leading to their inactivation. The proline scaffold helps to correctly orient the anilinocarbonyl group for optimal interaction within the enzyme's active site.

A series of benzyl (B1604629) (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, which are structurally analogous to this compound derivatives, have been synthesized and evaluated for their cholinesterase inhibitory activity.[1][2]

Prolyl Oligopeptidase (POP)

Target Description: Prolyl oligopeptidase (POP), a serine protease, is involved in the metabolism of proline-containing neuropeptides and hormones that regulate various physiological processes.[3][4] Dysregulation of POP activity has been linked to neurodegenerative diseases, psychiatric disorders, and cancer.[3][5]

Mechanism of Action: N-acylated proline derivatives have shown potent inhibitory activity against POP. The anilinocarbonyl group in this compound derivatives could mimic the substrate's structure, allowing the molecule to bind to the active site of POP and block its enzymatic activity. This inhibition could modulate the levels of key neuropeptides, offering a therapeutic avenue for neurological disorders.[3][5][6]

Kinases in Cancer

Target Description: Protein kinases are a large family of enzymes that play a central role in cell signaling pathways controlling cell growth, proliferation, and differentiation. Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for anticancer drug development.

Mechanism of Action: The urea (B33335) and carbamate (B1207046) moieties are present in numerous approved kinase inhibitors.[7][8][9][10] The anilinocarbonyl group of this compound derivatives can form key hydrogen bond interactions with the hinge region of the kinase domain, a common binding mode for type II kinase inhibitors. The proline ring can serve as a scaffold to position the anilinocarbonyl group and other potential pharmacophoric features for optimal interaction with the ATP-binding pocket of kinases.

Quantitative Data on Biological Activity

Quantitative data for a series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates against cholinesterases are summarized below. These compounds share a core structure with this compound derivatives.

Compound IDR-group on Phenyl RingAChE IC50 (µM)BChE IC50 (µM)Reference
1 H> 100> 100[1]
2a 2-Cl46.3555.27[1][2]
2b 3-Cl68.1148.33[1]
2c 4-Cl75.2942.18[1]
3a 2-Br52.8127.38[1][2]
3b 3-Br81.2535.19[1]
3c 4-Br92.4728.21[1][2]
4a 2-OH88.4230.15[1]
Rivastigmine (Standard)25.1235.48[1]
Galantamine (Standard)1.258.91[1]

Experimental Protocols

General Synthesis of Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates

This protocol describes a general method for the synthesis of N-arylcarbamoyl proline derivatives, which can be adapted for this compound derivatives.

Materials:

Procedure:

  • A solution of (S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid (1.0 eq) in dry DCM is cooled to 0 °C.

  • Oxalyl chloride (1.2 eq) is added dropwise, followed by a catalytic amount of dry DMF.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • The solvent is evaporated under reduced pressure to yield the crude acid chloride.

  • The crude acid chloride is dissolved in dry DCM and added dropwise to a solution of the appropriate aniline (1.0 eq) and TEA (1.5 eq) in dry DCM at 0 °C.

  • The reaction mixture is stirred at room temperature overnight.

  • The mixture is washed sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylate.

In Vitro Cholinesterase Inhibition Assay

The inhibitory activity against AChE (from electric eel) and BChE (from equine serum) can be determined using a modified Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) and butyrylthiocholine (B1199683) iodide (BTCI) as substrates

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds (this compound derivatives)

  • Donepezil or galantamine as a positive control

Procedure:

  • Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of AChE or BChE solution in phosphate buffer and incubate for 15 minutes at 37 °C.

  • Add 125 µL of DTNB solution to the wells.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

  • The absorbance is measured at 412 nm every minute for 5 minutes using a microplate reader.

  • The percentage of inhibition is calculated by comparing the rates of reaction of the test compounds with that of the control (containing no inhibitor).

  • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway Diagram

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Therapeutic Intervention ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle Vesicular ACh Storage ACh_synthesis->ACh_vesicle Packaging ACh ACh ACh_vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis BChE BChE ACh->BChE Hydrolysis Nicotinic_R Nicotinic Receptor ACh->Nicotinic_R Binds to Muscarinic_R Muscarinic Receptor ACh->Muscarinic_R Binds to Choline + Acetate Choline + Acetate AChE->Choline + Acetate Choline + Butyrate Choline + Butyrate BChE->Choline + Butyrate Signal_Transduction Signal Transduction Nicotinic_R->Signal_Transduction Muscarinic_R->Signal_Transduction Inhibitor This compound Derivative Inhibitor->AChE Inhibits Inhibitor->BChE Inhibits

Caption: Cholinergic signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_target_validation Target Validation & Mechanism start Starting Materials (Proline, Aniline) synthesis Multi-step Synthesis start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification compound This compound Derivative purification->compound enzyme_assay Enzyme Inhibition Assay (e.g., Cholinesterase) compound->enzyme_assay docking Molecular Docking compound->docking data_analysis Data Analysis (IC50 Determination) enzyme_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar pathway Signaling Pathway Analysis data_analysis->pathway sar->docking docking->pathway

Caption: General experimental workflow for the development of this compound derivatives.

Future Directions

The exploration of this compound derivatives as therapeutic agents is still in its early stages. Future research should focus on:

  • Expansion of the Chemical Space: Synthesizing a broader library of derivatives with diverse substitutions on both the proline ring and the anilino moiety to establish comprehensive structure-activity relationships.

  • Broadening the Target Scope: Screening these compounds against a wider range of therapeutic targets, including various kinases, proteases, and other enzymes implicated in disease.

  • In-depth Mechanistic Studies: Elucidating the precise molecular interactions between the active compounds and their biological targets through techniques like X-ray crystallography and advanced molecular modeling.

  • Preclinical Evaluation: Advancing the most promising compounds into cellular and animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.

This technical guide provides a foundational understanding of the therapeutic potential of this compound derivatives. As research in this area progresses, it is anticipated that these compounds will emerge as a valuable new class of therapeutic agents for a range of diseases.

References

In Silico Analysis of 1-(Anilinocarbonyl)proline Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 1-(Anilinocarbonyl)proline, a proline analog with potential therapeutic applications. Given the limited publicly available experimental data on this specific molecule, this document serves as a detailed procedural roadmap, presenting a hypothetical case study of its interaction with a plausible biological target, Proline Dehydrogenase (PRODH). The protocols and data herein are illustrative and intended to guide researchers in designing and executing their own computational studies.

Introduction

Proline and its analogs are of significant interest in drug discovery due to their unique structural properties that can influence molecular recognition and biological activity.[1] this compound, an N-acyl derivative of proline, possesses a rigid pyrrolidine (B122466) ring and a phenylurea moiety, suggesting its potential to form specific hydrogen bonds and hydrophobic interactions within a protein binding pocket.[2] In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating these interactions at an atomic level, predicting binding affinities, and elucidating potential mechanisms of action before undertaking extensive experimental work.[2]

This guide focuses on a hypothetical investigation of this compound as an inhibitor of Proline Dehydrogenase (PRODH), a mitochondrial enzyme implicated in cancer metabolism.[3] Inhibition of PRODH has been shown to impair metastasis in breast cancer models, making it an attractive therapeutic target.[3]

In Silico Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Protocol:

  • Target Protein Preparation:

    • Obtain the 3D crystal structure of human PRODH from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate atomic charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger Maestro).

    • Define the binding site based on the location of the co-crystallized native ligand or through binding pocket prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds.

  • Docking Simulation:

    • Perform molecular docking using software such as AutoDock Vina or GOLD.

    • Generate a population of possible binding poses.

    • Score and rank the poses based on the software's scoring function, which estimates the binding affinity.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Protocol:

  • System Preparation:

    • Use the best-ranked docked pose of the this compound-PRODH complex from the molecular docking study.

    • Place the complex in a periodic boundary box of appropriate dimensions.

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Employ a suitable force field for the protein and ligand (e.g., AMBER, CHARMM).

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to ensure convergence of the system's properties.

Binding Free Energy Calculation (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to estimate the binding free energy of the ligand to the protein.

Protocol:

  • Trajectory Analysis:

    • Extract snapshots of the protein-ligand complex from the production MD trajectory at regular intervals.

  • Energy Calculations:

    • For each snapshot, calculate the following energy terms:

      • The molecular mechanics energy of the complex, protein, and ligand in the gas phase.

      • The polar solvation free energy using the Poisson-Boltzmann equation.

      • The nonpolar solvation free energy, typically estimated from the solvent-accessible surface area (SASA).

  • Binding Free Energy Estimation:

    • Calculate the binding free energy by subtracting the free energies of the unbound protein and ligand from the free energy of the complex.

Quantitative Data Presentation

The following tables present hypothetical quantitative data that could be generated from the in silico experiments described above for this compound and other proline analogs against PRODH. This data is for illustrative purposes to demonstrate how results would be summarized.

Table 1: Molecular Docking and Binding Free Energy Calculations

CompoundDocking Score (kcal/mol)Predicted Binding Free Energy (MM/PBSA) (kcal/mol)
This compound-8.5-45.2
S-(-)-tetrahydro-2-furoic acid (known inhibitor)-7.2-38.9
Proline (substrate)-5.8-25.6
N-Phenylproline-7.8-41.5

Table 2: Analysis of Intermolecular Interactions from MD Simulation

CompoundKey Interacting Residues in PRODHPredominant Interaction TypesAverage Number of Hydrogen Bonds
This compoundTyr123, Phe234, Arg256Hydrogen Bonding, Pi-Pi Stacking, Hydrophobic3
S-(-)-tetrahydro-2-furoic acidTyr123, Arg256Hydrogen Bonding, Hydrophobic2
N-PhenylprolineTyr123, Phe234Pi-Pi Stacking, Hydrophobic1

Visualizations

Signaling Pathway

The following diagram illustrates the proline metabolism pathway and its role in cancer cell bioenergetics, a process potentially modulated by PRODH inhibitors like this compound.

G cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Proline Proline PRODH PRODH Proline->PRODH Inhibition by This compound P5C P5C PRODH->P5C ETC Electron Transport Chain PRODH->ETC FADH2 P5CDH P5CDH P5C->P5CDH Glutamate Glutamate P5CDH->Glutamate Glutamate_cyto Glutamate ATP ATP ETC->ATP ROS ROS ETC->ROS P5CS P5CS Glutamate_cyto->P5CS P5C_cyto P5C P5CS->P5C_cyto P5CR P5CR P5C_cyto->P5CR Proline_cyto Proline P5CR->Proline_cyto Proline_cyto->Proline Transport

Caption: Proline metabolism pathway and the potential inhibitory action of this compound.

Experimental Workflow

The diagram below outlines the in silico workflow for modeling the interaction between this compound and a target protein.

G cluster_Preparation 1. Preparation cluster_Modeling 2. In Silico Modeling cluster_Analysis 3. Data Analysis cluster_Output 4. Output TargetPrep Target Protein Preparation Docking Molecular Docking TargetPrep->Docking LigandPrep Ligand Preparation LigandPrep->Docking MDSim Molecular Dynamics Simulation Docking->MDSim PoseAnalysis Binding Pose Analysis Docking->PoseAnalysis StabilityAnalysis Complex Stability Analysis (RMSD, RMSF) MDSim->StabilityAnalysis EnergyCalc Binding Free Energy Calculation (MM/PBSA) MDSim->EnergyCalc InteractionMap Interaction Map PoseAnalysis->InteractionMap DynamicBehavior Dynamic Behavior Profile StabilityAnalysis->DynamicBehavior BindingAffinity Predicted Binding Affinity EnergyCalc->BindingAffinity

Caption: In silico workflow for modeling this compound interactions.

Logical Relationships in In Silico Modeling

This diagram illustrates the logical flow and dependencies of the computational techniques discussed.

G Start Start: Hypothesis Generation Docking Molecular Docking: Predicts Binding Mode & Ranks Ligands Start->Docking Input: Target & Ligand Structures MD_Sim Molecular Dynamics: Assesses Complex Stability & Dynamics Docking->MD_Sim Input: Best Docked Pose End End: Prioritized Candidate for Experimental Validation Docking->End Provides Initial Ranking MM_PBSA MM/PBSA: Estimates Binding Free Energy MD_Sim->MM_PBSA Input: MD Trajectory MM_PBSA->End Output: Quantitative Binding Affinity

Caption: Logical flow of the in silico modeling pipeline.

Conclusion

This technical guide has outlined a comprehensive in silico approach for modeling the interactions of this compound, using Proline Dehydrogenase as a hypothetical target. The detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations provide a robust framework for researchers to investigate the therapeutic potential of this and other proline analogs. While the quantitative data presented is illustrative, it highlights the types of valuable insights that can be gained through these computational methods. The provided visualizations of the relevant signaling pathway and experimental workflows serve to contextualize the in silico experiments and their biological implications. Future experimental validation is essential to confirm the computational predictions and to fully elucidate the mechanism of action of this compound.

References

The Discovery and Evolution of Proline Analogs in Scientific Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine (B122466) ring, imparts significant conformational constraints on peptides and proteins. This inherent rigidity is crucial for maintaining the structural integrity and function of various biological macromolecules, notably collagen.[1] The exploration of proline analogs—molecules that mimic proline's structure with specific modifications—has opened up a vast field of research, providing powerful tools for medicinal chemistry, protein engineering, and drug discovery. These analogs allow for the fine-tuning of peptide and protein properties, such as stability, conformation, and biological activity, making them invaluable in the development of novel therapeutics.[2][3] Over the past several decades, a diverse array of proline analogs has been synthesized and studied, leading to significant advancements in our understanding of biological processes and the creation of new medicines.

A Brief History of Proline Analog Research

The scientific journey into proline analogs began with a focus on understanding fundamental biological processes. A significant milestone was the first use of 4-fluoroprolines in 1965 to investigate the mechanism of collagen hydroxylation.[4] These early studies demonstrated that proline analogs could be successfully incorporated into proteins, paving the way for their use as probes in biochemical systems.[4] The first successful synthesis of both diastereomers of 4-fluoroproline (B1262513) from a single 4-hydroxyproline (B1632879) diastereomer was reported in 1998, a key development that expanded their accessibility for research.[4] The synthesis of L-proline itself was first reported by Richard M. Willstätter in 1900.[3] Over the years, the field has expanded to include a wide variety of analogs, including those with different ring sizes, bicyclic structures, and various substitutions, each designed to probe or modulate specific biological functions.[5][6][7]

Classification of Proline Analogs

Proline analogs can be broadly categorized based on their structural modifications. These modifications are designed to alter the conformational preferences, steric bulk, and electronic properties of the proline ring.

G ProlineAnalogs Proline Analogs Substituted Substituted Prolines ProlineAnalogs->Substituted RingSize Ring-Size Homologs ProlineAnalogs->RingSize Bicyclic Bicyclic/Bridged Analogs ProlineAnalogs->Bicyclic Heterocyclic Heterocyclic Analogs ProlineAnalogs->Heterocyclic F_Pro Fluoroprolines (e.g., 4-fluoroproline) Substituted->F_Pro OH_Pro Hydroxyprolines (e.g., 4-hydroxyproline) Substituted->OH_Pro Me_Pro Alkylprolines (e.g., α-methylproline) Substituted->Me_Pro Aze Azetidine-2-carboxylic acid (4-membered) RingSize->Aze Pip Pipecolic acid (6-membered) RingSize->Pip Fused Fused Rings Bicyclic->Fused Bridged Bridged Rings Bicyclic->Bridged Thia Thiazolidine-2-carboxylic acid Heterocyclic->Thia Oxa Oxazolidine-4-carboxylic acid Heterocyclic->Oxa

Figure 1: Classification of major proline analog types.

Quantitative Data on Proline Analog Activity

The biological effects of proline analogs are quantified using various metrics such as the half-maximal effective concentration (EC50), the half-maximal inhibitory concentration (IC50), and the inhibition constant (Ki). This data is critical for comparing the potency and efficacy of different analogs.

Proline AnalogTarget Enzyme/ReceptorAssay TypeValueReference
PA1Prolyl Hydroxylase 3 (PHD3)InhibitionEC50 = 1.53 µM[8]
PA2Prolyl Hydroxylase 3 (PHD3)InhibitionEC50 = 3.17 µM[8]
PA1Prolyl Hydroxylase 3 (PHD3)InhibitionKi = 1.09 µM[8]
PA2Prolyl Hydroxylase 3 (PHD3)InhibitionKi = 2.38 µM[8]
S-(–)-tetrahydro-2-furoic acidProline Dehydrogenase (PRODH)InhibitionKi ≈ 0.2–1.0 mM[9]
Cyclobutane-1,1-dicarboxylic acidProline Dehydrogenase (PRODH)InhibitionKi = 1.4 - 6 mM[9][10]
Cyclobutanecarboxylic acidProline Dehydrogenase (PRODH)InhibitionKi = 1.4 - 6 mM[9][10]
Cyclopropanecarboxylic acidProline Dehydrogenase (PRODH)InhibitionKi = 1.4 - 6 mM[9][10]
(2S)-oxetane-2-carboxylic acidProline Dehydrogenase (PRODH)InhibitionKi = 1.4 - 6 mM[9][10]
3-Carboxy-3,4-dehydropyrrolidineStrychnine-Sensitive Glycine (B1666218) ReceptorBindingAffinity equal to glycine[11]
Azetidine-3-carboxylic acidStrychnine-Sensitive Glycine ReceptorBindingSignificant affinity[11]
Beta-prolineStrychnine-Sensitive Glycine ReceptorBindingSignificant affinity[11]

Key Experimental Protocols

The synthesis and application of proline analogs often involve specialized chemical and biological techniques. Below are outlines of key experimental protocols.

Synthesis of 4-Fluoroprolines

The synthesis of 4-fluoroprolines often starts from the readily available 4-hydroxyproline. A common strategy involves the displacement of the hydroxyl group with a fluoride (B91410) source.

Example Protocol for cis-4-fluoro-L-proline:

  • Esterification: Commercially available (2S,4R)-N-Boc-4-hydroxy-L-proline is esterified, for example, with O-tert-butyl-N,N'-diisopropylisourea to yield the tert-butyl ester.[12]

  • Fluorination: The resulting hydroxyproline (B1673980) derivative is treated with a deoxyfluorination reagent such as morpholinosulfur trifluoride. This step proceeds with complete inversion of configuration, yielding the cis-diastereomer.[12]

  • Deprotection: The protecting groups (Boc and tert-butyl ester) are removed to yield the final cis-4-fluoro-L-proline product.[12]

A "proline editing" technique has also been developed for the solid-phase synthesis of peptides containing 4-fluoroproline residues, where the conversion of hydroxyproline to fluoroproline occurs on the resin.[4][13]

Synthesis of Bicyclic Proline Analogs

Bicyclic proline analogs offer even greater conformational rigidity than proline itself. Their synthesis can be complex, often involving multi-step reaction sequences.

General Strategy for a Fused Bicyclic Proline Analog:

  • Starting Material: The synthesis may begin with a protected form of a cyclic amino alcohol.

  • Key Reaction: A key step could be a cycloaddition reaction, such as an aza-Diels-Alder reaction, to form the bicyclic core. For example, chiral iminium ions can be reacted with a diene like cyclopentadiene.[14]

  • Functionalization and Deprotection: Subsequent steps involve functional group manipulations and deprotection to yield the final bicyclic proline analog.[5][15] Ring-closing metathesis is another powerful technique used to create bicyclic peptides containing proline.[6]

Solid-Phase Peptide Synthesis (SPPS) with Proline Analogs

Incorporating proline analogs into peptides is commonly achieved using SPPS. The following is a generalized workflow.

G start Start: Resin Swelling deprotection1 Fmoc Deprotection (e.g., 20% piperidine (B6355638) in DMF) start->deprotection1 coupling Amino Acid Coupling (Proline Analog + Coupling Reagents) deprotection1->coupling wash1 Washing (DMF, DCM) coupling->wash1 repeat Repeat Cycle for Next Amino Acid wash1->repeat repeat->deprotection1 Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage purification Purification (e.g., RP-HPLC) cleavage->purification end End: Purified Peptide purification->end

Figure 2: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathways and Mechanisms of Action

Proline analogs exert their biological effects by influencing various signaling pathways. Their unique structural features can lead to the modulation of protein-protein interactions, enzyme activity, and receptor binding.

The HIF-1α Signaling Pathway

A well-studied example is the role of proline analogs in the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway. Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α, targeting it for degradation. Some proline analogs can act as inhibitors of PHD enzymes, preventing HIF-1α degradation and leading to its accumulation and the subsequent activation of hypoxia-responsive genes.[8]

G cluster_normoxia Normoxia cluster_hypoxia Hypoxia / Proline Analog Inhibition PHD PHD Enzyme HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH HIF1a HIF-1α HIF1a->PHD Proline Hydroxylation VHL VHL Complex HIF1a_OH->VHL Binding Degradation Proteasomal Degradation VHL->Degradation ProlineAnalog Proline Analog PHD_inhibited PHD Enzyme ProlineAnalog->PHD_inhibited Inhibits HIF1a_stable Stable HIF-1α HIF1b HIF-1β HIF1a_stable->HIF1b Dimerization HIF1_dimer HIF-1 Dimer HIF1b->HIF1_dimer Nucleus Nucleus HIF1_dimer->Nucleus Translocation GeneTranscription Gene Transcription (e.g., VEGF, Glycolysis Genes) Nucleus->GeneTranscription

Figure 3: Role of proline analogs in the HIF-1α signaling pathway.
Proline in Neurotransmission

Proline and its analogs also play a role in the central nervous system. Proline itself is a precursor to the key neurotransmitters glutamate (B1630785) and GABA.[16] The concentration of proline in the synaptic cleft is tightly regulated by specific transporters.[17] Analogs of proline have been shown to interact with key receptors in the brain, such as the strychnine-sensitive glycine receptor, highlighting their potential for modulating neuronal signaling.[11] The administration of proline-containing peptides has been shown to modulate inflammatory and neurosignaling genetic responses, indicating a complex interplay with various signaling pathways in the brain.[18]

Proline metabolism is also linked to several other signaling pathways, including the amino acid stress response and the extracellular signal-regulated kinase (ERK) pathway.[2][19]

Conclusion and Future Directions

The study of proline analogs has evolved from fundamental biochemical probes to a cornerstone of modern drug design and protein engineering. The ability to introduce specific conformational constraints and functional groups through these analogs provides an unparalleled level of control over the properties of peptides and proteins. The quantitative data on their biological activities, coupled with detailed synthetic protocols, empowers researchers to rationally design molecules with desired therapeutic effects.

The future of proline analog research is bright, with ongoing efforts to develop novel synthetic methodologies to access even more complex and diverse structures.[20] There is a growing interest in using these analogs to tackle challenging drug targets and to create new biomaterials with unique properties. As our understanding of the intricate roles of proline in signaling pathways deepens, so too will our ability to design sophisticated proline analogs to modulate these pathways for therapeutic benefit. The continued exploration of this fascinating class of molecules promises to yield further breakthroughs in medicine and biotechnology.

References

Unlocking Therapeutic Synergy: A Technical Guide to 1-(Anilinocarbonyl)proline as a Scaffold for Dual-Action Probes in Huntington's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's disease (HD) is a devastating, inherited neurodegenerative disorder characterized by the progressive loss of neurons, particularly in the striatum and cortex.[1] The disease is caused by a CAG trinucleotide repeat expansion in the huntingtin gene, leading to a toxic gain-of-function of the mutant huntingtin protein.[1] Despite the clear genetic origin, the downstream molecular pathways contributing to neurodegeneration are complex, involving oxidative stress, mitochondrial dysfunction, and impaired DNA repair. This complexity suggests that therapeutic strategies targeting single pathways may be insufficient. A more promising approach lies in the development of dual-action probes that can simultaneously modulate multiple pathological cascades.

This technical guide explores the rationale and methodologies for identifying and validating dual-action probes for Huntington's disease, with a focus on the simultaneous inhibition of Kynurenine 3-monooxygenase (KMO) and Poly(ADP-ribose) polymerase-1 (PARP-1). While direct literature on 1-(Anilinocarbonyl)proline as a dual-action probe is nascent, its chemical structure presents a potential scaffold for designing such molecules. One vendor source has indicated its use in identifying dual-action probes in a cellular model of Huntington's disease, suggesting its relevance as a foundational structure for novel therapeutic development.[2] This document will provide a comprehensive overview of the target rationale, quantitative data on relevant inhibitors, detailed experimental protocols, and conceptual workflows to guide researchers in this innovative area.

Target Rationale: The Case for Dual KMO and PARP-1 Inhibition

The convergence of two key pathways—the Kynurenine Pathway (KP) and the PARP-1 mediated DNA damage response—offers a compelling rationale for a dual-inhibition strategy in Huntington's disease.

Kynurenine 3-Monooxygenase (KMO): A Critical Node in Neuroinflammation

The Kynurenine Pathway is the primary metabolic route for tryptophan, producing several neuroactive metabolites. In Huntington's disease, this pathway is dysregulated, leading to a decrease in the neuroprotective metabolite kynurenic acid (KYNA) and an increase in the neurotoxic metabolites 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[3] KMO is a pivotal enzyme at a branching point of this pathway; its inhibition shunts the pathway towards the production of KYNA, while simultaneously decreasing the levels of 3-HK and QUIN.[3] This shift can mitigate excitotoxicity and oxidative stress, key contributors to neuronal death in HD.[3]

Poly(ADP-ribose) Polymerase-1 (PARP-1): Guardian of the Genome and Mediator of Cell Death

PARP-1 is a nuclear enzyme critical for DNA repair.[1] In response to DNA damage, PARP-1 synthesizes poly(ADP-ribose) chains to recruit repair machinery.[1] However, excessive DNA damage, a known feature of HD, leads to PARP-1 hyperactivation. This over-activity depletes cellular energy stores (NAD+) and can trigger a form of programmed cell death known as parthanatos.[4] Inhibition of PARP-1 has been shown to be neuroprotective in a mouse model of Huntington's disease, preserving striatal neurons and improving motor function.[4]

By simultaneously inhibiting KMO and PARP-1, a dual-action probe could offer a synergistic therapeutic effect, addressing both neuroinflammation-driven excitotoxicity and DNA damage-induced cell death.

Data Presentation: A Comparative Look at Inhibitors

To provide a baseline for the development of novel dual-action probes, the following tables summarize quantitative data for known KMO and PARP-1 inhibitors.

Table 1: In Vitro Potency of Selected KMO Inhibitors

CompoundTarget SpeciesIC50Assay Type
Ro 61-8048Rat37 nMRadioenzymatic assay
UPF 648Human20 nMRecombinant KMO assay
GSK180Human~6 nMRecombinant KMO assay
CHDI-340246Human0.5 nMLive tissue lysate assay
3'-Hydroxy-alpha-naphthoflavone-15.85 µMKinetic assay
Apigenin-24.14 µMKinetic assay

Data compiled from multiple sources.[5][6]

Table 2: In Vitro Potency of Selected PARP-1 Inhibitors

CompoundIC50Notes
Olaparib4.40 nMFDA-approved for cancer therapy.[7]
INO-1001-Shown to be neuroprotective in the R6/2 mouse model of HD.[4]
Compound 8a (Quinoxaline-based)2.31 nMNovel derivative with high potency.[7]
Compound 5 (Quinoxaline-based)3.05 nMNovel derivative with high potency.[7]

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of novel dual-action probes targeting KMO and PARP-1.

Protocol 1: In Vitro KMO Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and is based on the consumption of the fluorescent enzymatic cofactor NADPH during the KMO-catalyzed reaction.[8]

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 2 mM DTT and 1 mM EDTA.
  • Enzyme Solution: Recombinant human KMO enzyme diluted to a working concentration (e.g., 20 µg/mL) in Assay Buffer. Keep on ice.
  • Substrate Solution: Prepare a solution of L-kynurenine (at its Km concentration, approx. 10 µM) and NADPH (at a saturating concentration, e.g., 200 µM) in Assay Buffer.
  • Inhibitor Solutions: Prepare serial dilutions of the test compound (e.g., derived from this compound) in Assay Buffer. Ensure a consistent, low final concentration of solvent (e.g., DMSO).

2. Assay Procedure (96-well plate format):

  • Add 50 µL of the KMO enzyme solution to each well.
  • Add 10 µL of the inhibitor solutions or vehicle control to the respective wells.
  • Initiate the reaction by adding 40 µL of the Substrate Solution to each well.
  • Incubate the plate at 37°C for 60 minutes, protected from light.

3. Detection and Data Analysis:

  • Measure the decrease in NADPH fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
  • Calculate the percentage of KMO inhibition for each concentration of the test compound relative to the vehicle control.
  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: In Vitro PARP-1 Inhibition Assay (Biochemical Trapping)

This protocol assesses the ability of an inhibitor to "trap" PARP-1 on damaged DNA, a key mechanism of action for many PARP-1 inhibitors.[9]

1. Reagent Preparation:

  • Cell Culture: Use a relevant cell line, such as SH-SY5Y neuroblastoma cells.
  • DNA Damaging Agent: Methyl methanesulfonate (B1217627) (MMS).
  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
  • Antibodies: Primary antibody against PARP-1, and a secondary antibody for detection (e.g., Western Blot).

2. Assay Procedure:

  • Plate cells and allow them to adhere overnight.
  • Treat cells with the test compound or a known PARP-1 inhibitor (e.g., Olaparib) for a predetermined time (e.g., 4 hours).
  • Induce DNA damage by treating cells with MMS for a short period (e.g., 15 minutes).
  • Lyse the cells and separate the chromatin-bound protein fraction from the soluble fraction by centrifugation.
  • Analyze the chromatin-bound fraction by Western Blot using an anti-PARP-1 antibody.

3. Data Analysis:

  • Quantify the intensity of the PARP-1 band in the chromatin-bound fraction for each treatment condition.
  • An increase in the PARP-1 signal in the chromatin-bound fraction indicates trapping. Compare the effect of the test compound to the known inhibitor.

Protocol 3: In Vivo Efficacy Testing in a Huntington's Disease Mouse Model

The R6/2 mouse model, which expresses exon 1 of the human huntingtin gene with an expanded CAG repeat, is a widely used model for preclinical testing due to its rapid and robust phenotype.[10]

1. Animal Model and Treatment:

  • Use R6/2 transgenic mice and their wild-type littermates.
  • Begin daily administration of the test compound or vehicle control at an early symptomatic age (e.g., 4-5 weeks of age) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

2. Behavioral Assessments:

  • Motor Function: Conduct weekly assessments using tests such as the rotarod (to measure motor coordination and balance) and grip strength tests.
  • General Health: Monitor body weight and overall survival.

3. Post-mortem Analysis (at end-stage, e.g., 12-14 weeks):

  • Perfuse the mice and collect brain tissue.
  • Histology: Perform immunohistochemical staining on brain sections to assess striatal volume, neuronal size, and the number of mutant huntingtin aggregates.
  • Biochemical Analysis: Use Western Blot or ELISA to measure levels of key biomarkers such as Brain-Derived Neurotrophic Factor (BDNF) and activated CREB in striatal lysates.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT ThreeHK 3-Hydroxykynurenine (Neurotoxic) KMO->ThreeHK QUIN Quinolinic Acid (Neurotoxic) ThreeHK->QUIN Kynureninase KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA Inhibitor KMO Inhibitor Inhibitor->KMO

Caption: The Kynurenine Pathway in Huntington's Disease.

PARP1_Signaling DNA_Damage DNA Damage (Single-Strand Breaks) PARP1_inactive PARP-1 (inactive) DNA_Damage->PARP1_inactive recruits PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active activates NAD NAD+ PARP1_active->NAD consumes PAR PAR Chains PARP1_active->PAR synthesizes Depletion NAD+ Depletion NAD->Depletion DNA_Repair DNA Repair Machinery (e.g., XRCC1) PAR->DNA_Repair recruits Repair_outcome Successful Repair DNA_Repair->Repair_outcome ATP_Depletion ATP Depletion Depletion->ATP_Depletion Parthanatos Parthanatos (Cell Death) ATP_Depletion->Parthanatos Inhibitor PARP-1 Inhibitor Inhibitor->PARP1_active inhibits

Caption: PARP-1 Signaling in DNA Damage and Cell Death.

Dual_Probe_Workflow cluster_0 In Silico & Chemical Synthesis cluster_1 In Vitro Screening cluster_2 In Vitro Validation cluster_3 In Vivo Evaluation A Scaffold Selection (e.g., this compound) B Library Synthesis & Virtual Screening A->B C Primary KMO Assay (IC50 Determination) B->C D Primary PARP-1 Assay (IC50 Determination) B->D E Hit Identification (Dual Activity) C->E D->E F Cell-Based HD Models (e.g., STHdh cells) E->F G Toxicity & ADME Profiling F->G H HD Mouse Model (e.g., R6/2) G->H I Behavioral & Histological Analysis H->I J Lead Candidate I->J

Caption: Workflow for Dual-Action Probe Identification.

Synthesis of this compound

The synthesis of the core scaffold, this compound, is a straightforward process. The most direct method involves the nucleophilic addition of the secondary amine of the proline ring to the electrophilic carbon of phenyl isocyanate.[11] This reaction is typically performed in an aprotic solvent, such as dichloromethane (B109758) (DCM), to prevent side reactions with the isocyanate.[11] The presence of the phenylurea moiety in the resulting structure provides opportunities for further chemical modification to optimize binding to both KMO and PARP-1.

Conclusion

The development of dual-action probes represents a sophisticated and potentially highly effective strategy for treating complex neurodegenerative conditions like Huntington's disease. The simultaneous inhibition of KMO and PARP-1 is a rationally designed approach that targets both neuroinflammation and DNA damage-induced cell death. While the specific role of this compound in this context is still emerging, its structure provides a viable starting point for the design and synthesis of novel dual inhibitors. The experimental protocols and workflows detailed in this guide offer a comprehensive roadmap for researchers to explore this promising therapeutic avenue, from initial in vitro screening to in vivo validation in relevant disease models. Continued research in this area holds the potential to deliver a new class of therapeutics capable of modifying the course of Huntington's disease.

References

The Role of Proline Metabolism in Cellular Stress Adaptation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proline, a unique cyclic amino acid, plays a pivotal role in cellular adaptation to a myriad of environmental and physiological stressors. Its accumulation is a hallmark of the cellular stress response across diverse organisms, from bacteria to plants and animals. This guide provides a comprehensive technical overview of the core aspects of proline metabolism in the context of cellular stress. We delve into the intricate biochemical pathways governing proline biosynthesis and catabolism, the multifaceted functions of proline as an osmoprotectant, a molecular chaperone, and a redox buffer, and its emerging role as a signaling molecule. This document summarizes key quantitative data, provides detailed experimental protocols for assessing proline metabolism, and presents visual representations of the associated signaling pathways and workflows to facilitate a deeper understanding and further research in this critical area of cell biology and its therapeutic implications.

Core Signaling Pathways in Proline Metabolism

Proline homeostasis is tightly regulated through the coordinated action of its biosynthetic and catabolic pathways, which are often localized in different subcellular compartments. Under stress conditions, this spatial separation allows for a rapid and significant accumulation of proline.

Proline Biosynthesis

Proline is primarily synthesized from glutamate (B1630785) in the cytoplasm and chloroplasts.[1] This pathway involves two key enzymatic steps. The rate-limiting step is catalyzed by Δ1-pyrroline-5-carboxylate synthetase (P5CS) , a bifunctional enzyme that converts glutamate to γ-glutamyl phosphate (B84403) and subsequently to glutamate-γ-semialdehyde (GSA).[2] GSA is in spontaneous equilibrium with its cyclic form, Δ1-pyrroline-5-carboxylate (P5C). The final step is the reduction of P5C to proline by P5C reductase (P5CR) .[2] An alternative, less prominent pathway for proline synthesis is from ornithine, a product of the urea (B33335) cycle.[1]

Proline Catabolism

The degradation of proline to glutamate occurs in the mitochondria and serves as a source of energy and reducing equivalents.[2] The first and rate-limiting step is the oxidation of proline back to P5C, catalyzed by proline dehydrogenase/oxidase (PRODH/POX) .[3] P5C is then further oxidized to glutamate by P5C dehydrogenase (P5CDH) . The electrons generated during proline oxidation can be transferred to the mitochondrial electron transport chain to produce ATP.[3]

The Proline-P5C Cycle: A Redox Shuttle

The interplay between proline synthesis in the cytosol and its catabolism in the mitochondria forms the "proline-P5C cycle". This cycle is proposed to function as a redox shuttle, transferring reducing equivalents (in the form of NADPH) from the pentose (B10789219) phosphate pathway in the cytosol to the mitochondrial electron transport chain.[1][4] This process is crucial for maintaining cellular redox balance, particularly under stress conditions.

Diagram of Proline Metabolism Pathways

Caption: Overview of proline biosynthesis and catabolism pathways.

Proline Metabolism and ROS Signaling

Proline metabolism is intricately linked with the production and scavenging of reactive oxygen species (ROS). The oxidation of proline by PRODH/POX in the mitochondria can lead to the generation of superoxide (B77818) radicals as a byproduct of the electron transport chain.[5] This controlled ROS production is emerging as a critical signaling mechanism that can trigger various cellular responses, including apoptosis and autophagy. Conversely, the process of proline biosynthesis consumes NADPH, which can help to alleviate oxidative stress by regenerating antioxidants like glutathione.[1] Proline itself can also act as a direct ROS scavenger.

Diagram of Proline Metabolism and ROS Signaling

Proline_ROS_Signaling cluster_stress Cellular Stress cluster_proline_metabolism Proline Metabolism cluster_cellular_response Cellular Response Stress Abiotic/Biotic Stress P5CS P5CS Activation Stress->P5CS PRODH PRODH/POX Activity Stress->PRODH Proline_acc Proline Accumulation P5CS->Proline_acc ROS_prod Mitochondrial ROS Production PRODH->ROS_prod ROS_scav ROS Scavenging Proline_acc->ROS_scav Signaling Downstream Signaling (e.g., MAPK, p53) ROS_prod->Signaling Adaptation Stress Adaptation (Osmoprotection, Chaperone Activity) ROS_scav->Adaptation Signaling->Adaptation Apoptosis Programmed Cell Death Signaling->Apoptosis

Caption: Interplay between proline metabolism and ROS signaling in stress.

Quantitative Data on Proline Metabolism in Stress Adaptation

The accumulation of proline is a quantifiable indicator of cellular stress. The following tables summarize representative data from studies on the effects of salt and drought stress on proline levels and the expression of key metabolic enzymes in plants.

Table 1: Proline Content in Plants Under Salt Stress

Plant SpeciesTissueNaCl Concentration (mM)Proline Content (µmol/g FW)Fold IncreaseReference
Kosteletzkya virginicaLeaves0~1.5-[6]
100~4.0~2.7[6]
200~7.0~4.7[6]
300~10.0~6.7[6]
Solanum tuberosum (cv. Spunta)Shoots0~20 mg/100g FW-[7]
50~64 mg/100g FW~3.2[7]
100~83 mg/100g FW~4.2[7]
Physalis peruvianaLeaves0~1.5-[8]
60~2.0~1.3[8]
120~2.2~1.5[8]
Arabidopsis thalianaSeedlings100~1.38 mmol/g FW~2.4[9]

Table 2: Proline Content in Plants Under Drought Stress

Plant SpeciesTissueStress ConditionProline ContentFold IncreaseReference
Phaseolus vulgaris (mutant line 6)LeavesControl~2 µmol/g FW-[10]
Water deficit~9 µmol/g FW~4.5[10]
Cicer arietinum (cv. Bivaniej)LeavesControl~0.2 µmol/g DW-[11]
Vegetative stage drought~2.0 µmol/g DW~10.0[11]
Vigna radiata (IC 395518)-Control~0.5 mg/g-[12]
Drought~2.5 mg/g~5.0[12]
Triticum aestivumLeavesControl~0.4 mg/g FW-[13]
Drought~6.7 mg/g FW~16.8[13]

Table 3: Gene Expression of P5CS and PRODH/POX Under Osmotic Stress

Plant SpeciesGeneStress ConditionFold Change in ExpressionReference
Arabidopsis thalianaP5CS1Salt Stress (light)Upregulated[14]
ProDHSalt Stress (light)Downregulated[14]
P5CS1RehydrationDownregulated[14]
ProDHRehydrationUpregulated[14]
Paeonia ostiiPoP5CSDrought Stress~4.04[15]

Table 4: Kinetic Parameters of Proline Metabolism Enzymes

EnzymeOrganismSubstrateKmVmaxReference
P5CSVigna aconitifoliaGlutamate1.8 mM-[10]
ATP0.4 mM-[10]
PRODH/POX (PutA)Escherichia coliProline--[16]
Coenzyme Q125 µM-[16]

Experimental Protocols

Accurate and reproducible quantification of proline and the activity of its metabolic enzymes are crucial for studying cellular stress responses. This section provides detailed protocols for key assays.

Measurement of Proline Concentration (Ninhydrin-based Assay)

This colorimetric assay is based on the reaction of proline with ninhydrin (B49086) in an acidic environment to produce a red-colored chromophore, which can be quantified spectrophotometrically.[7]

Diagram of Proline Measurement Workflow

Proline_Assay_Workflow start Start: Plant/Cell Sample homogenize 1. Homogenize in 3% Sulfosalicylic Acid start->homogenize centrifuge1 2. Centrifuge to pellet debris homogenize->centrifuge1 supernatant1 3. Collect supernatant centrifuge1->supernatant1 react 4. React with Acid-Ninhydrin & Glacial Acetic Acid (100°C for 1 hour) supernatant1->react cool 5. Terminate reaction on ice react->cool extract 6. Extract with Toluene (B28343) cool->extract separate 7. Separate organic (red) phase extract->separate measure 8. Measure absorbance at 520 nm separate->measure calculate 9. Calculate concentration using standard curve measure->calculate end End: Proline Concentration calculate->end

Caption: Workflow for the ninhydrin-based proline concentration assay.

Materials and Reagents:

  • Acid-Ninhydrin Reagent: Dissolve 1.25 g of ninhydrin in 30 mL of glacial acetic acid and 20 mL of 6 M phosphoric acid with gentle heating. This reagent should be prepared fresh.[17]

  • Glacial Acetic Acid

  • 3% (w/v) Sulfosalicylic Acid

  • Toluene

  • L-Proline standard solutions: Prepare a stock solution and a series of dilutions (e.g., 0, 20, 40, 60, 80, 100 µg/mL) in 3% sulfosalicylic acid.

Procedure:

  • Sample Preparation: Homogenize approximately 0.5 g of fresh tissue in 10 mL of 3% aqueous sulfosalicylic acid.

  • Extraction: Centrifuge the homogenate at 12,000 x g for 10 minutes. Collect the supernatant.

  • Reaction: To 2 mL of the supernatant, add 2 mL of acid-ninhydrin reagent and 2 mL of glacial acetic acid.

  • Incubation: Incubate the mixture in a boiling water bath for 1 hour.

  • Termination: Terminate the reaction by placing the tubes in an ice bath.

  • Extraction: Add 4 mL of toluene to the reaction mixture and vortex vigorously for 15-20 seconds. Allow the phases to separate.

  • Measurement: Carefully collect the upper toluene phase and measure its absorbance at 520 nm using a spectrophotometer. Use toluene as the blank.

  • Standard Curve: Prepare a standard curve by performing the same procedure with the L-proline standard solutions.

  • Calculation: Determine the proline concentration in the sample from the standard curve and express it as µmol per gram of fresh weight.

Protein Quantification (Bradford Assay)

The Bradford assay is a rapid and sensitive method for the quantification of total protein, which is necessary for normalizing enzyme activity measurements. It is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins.[18]

Reagents:

  • Bradford Reagent: Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid. Once the dye has dissolved, dilute to 1 L with distilled water. Filter the solution through Whatman No. 1 paper.[19]

  • Bovine Serum Albumin (BSA) standard solutions: Prepare a series of dilutions (e.g., 0, 2, 4, 6, 8, 10 µg/mL) in the same buffer as the protein extract.

Procedure:

  • Add 10 µL of each standard or unknown sample to a microplate well.

  • Add 200 µL of Bradford reagent to each well and mix.

  • Incubate at room temperature for 5-10 minutes.

  • Measure the absorbance at 595 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance of the BSA standards versus their concentration.

  • Determine the protein concentration of the unknown samples from the standard curve.

Pyrroline-5-Carboxylate Synthetase (P5CS) Activity Assay

P5CS activity can be measured by quantifying the formation of P5C from glutamate in the presence of ATP and NADPH. One common method follows the oxidation of NADPH at 340 nm.

Reagents:

  • Extraction Buffer: e.g., 100 mM Tris-HCl (pH 7.4), 10% (v/v) glycerol, 1 mM EDTA, 1 mM DTT.

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 100 mM L-glutamate, 5 mM ATP, 0.4 mM NADPH.

Procedure:

  • Enzyme Extraction: Homogenize tissue in ice-cold extraction buffer and centrifuge at 15,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract. Determine the protein concentration using the Bradford assay.

  • Assay: In a cuvette, mix the reaction buffer components except for ATP. Add a known amount of the enzyme extract.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm for several minutes using a spectrophotometer.

  • Calculation: Calculate the rate of NADPH oxidation using its molar extinction coefficient (6.22 mM⁻¹ cm⁻¹). Express the enzyme activity as nmol of NADPH oxidized per minute per mg of protein.

Proline Dehydrogenase/Oxidase (PRODH/POX) Activity Assay

PRODH/POX activity can be determined by monitoring the proline-dependent reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[20]

Reagents:

  • Mitochondria Isolation Buffer: e.g., 0.3 M mannitol, 50 mM Tris-HCl (pH 7.2), 1 mM EDTA, 0.1% (w/v) BSA, 1 mM DTT.

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5), 1 mM KCN, 0.5% (v/v) Triton X-100.

  • DCPIP Solution: 2 mM 2,6-dichlorophenolindophenol.

  • Proline Solution: 1 M L-proline.

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from the tissue of interest using differential centrifugation.

  • Enzyme Solubilization: Resuspend the mitochondrial pellet in assay buffer containing Triton X-100 to solubilize the membrane-bound PRODH/POX.

  • Assay: In a cuvette, add the assay buffer, DCPIP solution, and the solubilized mitochondrial extract.

  • Baseline Measurement: Monitor the absorbance at 600 nm to establish a baseline rate of DCPIP reduction.

  • Reaction Initiation: Start the reaction by adding the proline solution.

  • Measurement: Continue to monitor the decrease in absorbance at 600 nm.

  • Calculation: The PRODH/POX activity is the difference between the rate of DCPIP reduction in the presence and absence of proline. Use the molar extinction coefficient of DCPIP (21 mM⁻¹ cm⁻¹) to calculate the specific activity (nmol DCPIP reduced per minute per mg of protein).

Conclusion and Future Directions

Proline metabolism is a central hub in the cellular response to stress, integrating metabolic and signaling pathways to promote adaptation and survival. The accumulation of proline is not merely a passive consequence of stress but an active, regulated process with profound implications for cellular homeostasis. The methodologies and data presented in this guide provide a foundation for researchers to further explore the intricacies of proline metabolism. Future research should focus on elucidating the precise molecular mechanisms by which proline and its metabolic intermediates act as signaling molecules, identifying novel protein interactors of the key metabolic enzymes, and exploring the therapeutic potential of modulating proline metabolism in various diseases, including cancer and neurodegenerative disorders. A deeper understanding of this fundamental adaptive pathway will undoubtedly open new avenues for the development of innovative strategies to enhance stress tolerance in agriculture and to treat human diseases.

References

In-Depth Technical Guide: Physicochemical Properties of 1-(Anilinocarbonyl)proline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the core physicochemical properties of 1-(Anilinocarbonyl)proline, a compound of interest in neurodegenerative disease research. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for a variety of experimental and analytical procedures, including stoichiometry calculations, solution preparation, and spectroscopic analysis.

PropertyValue
Molecular FormulaC12H14N2O3[1][2]
Molecular Weight234.25 g/mol [3][4][5]

Experimental Protocols

The determination of the molecular weight of this compound is typically achieved through mass spectrometry.

Protocol: Molecular Weight Determination by Mass Spectrometry

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

  • Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique used for this type of molecule, as it is a soft ionization method that minimizes fragmentation.

  • Mass Analysis: The ionized molecules are guided into the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Interpretation: The peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻ is identified to determine the molecular weight of the compound. High-resolution mass spectrometry can be employed for highly accurate mass determination, which can also confirm the elemental composition.

Molecular Structure and Logical Relationships

The chemical structure of this compound is derived from the covalent linkage of three distinct chemical moieties: an aniline (B41778) group, a carbonyl group, and a proline residue. This relationship can be visualized as a hierarchical assembly.

This compound This compound Aniline Group Aniline Group This compound->Aniline Group Carbonyl Group Carbonyl Group This compound->Carbonyl Group Proline Residue Proline Residue This compound->Proline Residue

Caption: Logical relationship of the constituent parts of this compound.

References

Proline's Chaperone Function: A Technical Guide to Maintaining Protein Integrity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The misfolding and aggregation of proteins are central challenges in biotechnology and are implicated in numerous human diseases. The naturally occurring amino acid proline has emerged as a potent chemical chaperone, capable of stabilizing protein structures, preventing aggregation, and enhancing refolding yields. This technical guide provides an in-depth analysis of proline's function as a molecular chaperone, offering a comprehensive overview of its mechanisms of action, quantitative effects on protein stability, and detailed protocols for its experimental validation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage proline's unique properties to maintain protein integrity.

Introduction

Protein integrity, defined by the correct three-dimensional folding and stability of polypeptide chains, is paramount for biological function. Stresses such as temperature fluctuations, osmotic shock, and oxidative conditions can disrupt the delicate balance of forces that maintain a protein's native conformation, leading to misfolding and aggregation. Cells employ a sophisticated network of molecular chaperones to mitigate these challenges. In addition to these cellular systems, small molecules known as chemical chaperones or osmolytes can also play a crucial role in protecting proteins.

Proline, a unique imino acid with a rigid cyclic structure, is accumulated by many organisms under conditions of environmental stress.[1][2] Beyond its role as an osmolyte, extensive research has demonstrated that proline acts as a versatile chemical chaperone, effectively preventing protein aggregation and assisting in the refolding of denatured proteins.[3][4][5] Its ability to stabilize a wide range of proteins makes it a valuable tool in various biotechnological applications, including the formulation of therapeutic proteins and as a potential therapeutic agent for diseases associated with protein misfolding.

This guide will delve into the molecular mechanisms underpinning proline's chaperone activity, present quantitative data on its effects on protein stability and aggregation, and provide detailed experimental protocols for researchers to investigate these phenomena in their own systems.

Mechanisms of Proline's Chaperone Action

The protective effects of proline on protein integrity are attributed to several interconnected mechanisms:

  • Preferential Exclusion: As an osmolyte, proline is preferentially excluded from the protein surface. This thermodynamic effect increases the chemical potential of the unfolded state, thereby shifting the equilibrium towards the more compact, folded native state.[6] This "osmophobic effect" forces the protein to fold to minimize its surface area exposed to the solvent.[6]

  • Direct Interaction and Stabilization: Proline can directly interact with proteins, stabilizing their native conformation.[7] Its unique structure, with a hydrophobic surface on its pyrrolidine (B122466) ring, allows it to interact with exposed hydrophobic patches on protein folding intermediates, preventing them from aggregating.[8]

  • Formation of Supramolecular Assemblies: At higher concentrations (typically >1.5 M), proline can form ordered, amphipathic supramolecular assemblies.[4][7] These structures are thought to act as "artificial chaperones," providing a protective environment that sequesters protein folding intermediates and prevents their aggregation.[4][9]

  • Modulation of Water Properties: Proline influences the structure and properties of the surrounding water molecules, which in turn affects protein stability. It can increase the surface tension of water, further promoting the burial of hydrophobic residues within the protein core.

These mechanisms are not mutually exclusive and likely act in concert to confer proline's potent chaperone activity.

Quantitative Effects of Proline on Protein Integrity

The efficacy of proline as a molecular chaperone has been quantified across various proteins using a range of biophysical techniques. The following tables summarize key findings on its impact on protein thermal stability and aggregation.

Enhancement of Protein Thermal Stability

Differential Scanning Fluorimetry (DSF), also known as the Thermal Shift Assay, and Differential Scanning Calorimetry (DSC) are powerful techniques to measure the thermal stability of a protein by determining its melting temperature (Tm). The presence of a stabilizing agent like proline leads to an increase in the Tm.

ProteinProline Concentration (M)ΔTm (°C)Reference
Bovine Serum Albumin (BSA)Not specifiedStabilizing effect[10]
Immunoglobulin G (IgG)0.25Enhanced stability[2][6]
Glycogen Phosphorylase bHigh concentrationsEnhanced stability[11]
Tendamistat (wild-type)-Tm = 82.3 ± 0.5[12]
Tendamistat (proline-free mutant)-Tm reduced by 15[12]

Table 1: Effect of Proline on the Thermal Stability (Tm) of Various Proteins.

Inhibition of Protein Aggregation

The aggregation of proteins can be monitored by techniques such as turbidity measurements (light scattering) and fluorescence spectroscopy using aggregation-sensitive dyes like Thioflavin T (ThT). Proline has been shown to effectively inhibit the aggregation of a variety of proteins in a concentration-dependent manner.

ProteinProline Concentration (mM)ObservationReference
Insulin (B600854)20Similar lag phase to control
100Lag phase increased from ~103 min to ~120 min
500Lag phase increased to ~160 min
Hen Egg-White Lysozyme0.5 - 2.0 MConcentration-dependent inhibition of aggregation during refolding[5][7]
Bovine Carbonic Anhydrase>3 MSuccessful thwarting of aggregation associated with refolding[3]
Immunoglobulin G (IgG)0.25 MReduced dimer and aggregate formation[2]

Table 2: Proline's Inhibitory Effect on Protein Aggregation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess proline's function as a molecular chaperone.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol outlines the use of DSF to determine the change in a protein's melting temperature (Tm) in the presence of proline.

Workflow for Thermal Shift Assay

G cluster_prep Preparation cluster_setup Assay Setup cluster_run Instrument Run cluster_analysis Data Analysis p1 Prepare Protein Stock Solution s1 Mix Protein, Buffer, Proline, and Dye in PCR Plate p1->s1 p2 Prepare Proline Stock Solutions p2->s1 p3 Prepare Fluorescent Dye Solution p3->s1 r1 Place Plate in Real-Time PCR Instrument s1->r1 r2 Run Temperature Ramp (e.g., 25°C to 95°C) r1->r2 r3 Monitor Fluorescence Intensity r2->r3 a1 Plot Fluorescence vs. Temperature r3->a1 a2 Determine Tm (Inflection Point) a1->a2 a3 Calculate ΔTm a2->a3

A schematic workflow for the Thermal Shift Assay.

Materials:

  • Purified protein of interest

  • L-Proline

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl)

  • Fluorescent dye (e.g., SYPRO Orange)

  • Real-time PCR instrument with melt curve capability

  • 96-well PCR plates

Procedure:

  • Prepare Stock Solutions:

    • Protein stock: Prepare a concentrated stock of the purified protein (e.g., 1 mg/mL) in the assay buffer.

    • Proline stock solutions: Prepare a series of proline solutions in the assay buffer at various concentrations (e.g., 0 M, 0.25 M, 0.5 M, 1 M, 2 M).

    • Dye solution: Dilute the SYPRO Orange dye according to the manufacturer's instructions (e.g., 5000x stock diluted to 50x working solution).

  • Assay Setup (per well of a 96-well plate):

    • Add 10 µL of the protein solution.

    • Add 12.5 µL of the respective proline stock solution (or buffer for the control).

    • Add 2.5 µL of the 50x SYPRO Orange working solution.

    • Ensure each condition is set up in triplicate.

  • Instrument Run:

    • Centrifuge the plate briefly to mix the components and remove air bubbles.

    • Place the plate in the real-time PCR instrument.

    • Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Set the instrument to collect fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature for each well.

    • The melting temperature (Tm) is the temperature at the inflection point of the sigmoidal curve, which can be determined by taking the derivative of the curve and finding the temperature at the maximum value.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (no proline) from the Tm of each proline-containing sample.

Protein Aggregation Assay (Turbidity Measurement)

This protocol describes how to monitor protein aggregation by measuring the turbidity (light scattering) of the solution over time.

Workflow for Turbidity-based Aggregation Assay

G cluster_prep Preparation cluster_setup Assay Setup cluster_run Measurement cluster_analysis Data Analysis p1 Prepare Protein Solution s1 Mix Protein and Proline in a Cuvette/Plate p1->s1 p2 Prepare Proline Solutions p2->s1 s2 Induce Aggregation (e.g., Heat, Chemical Denaturant) s1->s2 r1 Place in Spectrophotometer/Plate Reader s2->r1 r2 Monitor Absorbance (e.g., at 340 nm or 600 nm) over Time r1->r2 a1 Plot Absorbance vs. Time r2->a1 a2 Determine Lag Time and Aggregation Rate a1->a2

A schematic workflow for a turbidity-based protein aggregation assay.

Materials:

  • Purified protein of interest

  • L-Proline

  • Aggregation buffer (specific to the protein, e.g., PBS, pH 7.4)

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm or 600 nm

  • Cuvettes or 96-well plates

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the protein in the aggregation buffer.

    • Prepare a series of proline solutions in the aggregation buffer at the desired concentrations.

  • Assay Setup:

    • In a cuvette or a well of a 96-well plate, mix the protein solution with the proline solution (or buffer for the control) to the final desired concentrations.

    • Induce aggregation by a chosen method (e.g., heating to a specific temperature, adding a chemical denaturant like guanidinium (B1211019) chloride).

  • Measurement:

    • Immediately place the cuvette or plate in the spectrophotometer or plate reader.

    • Monitor the absorbance at 340 nm or 600 nm at regular time intervals.

  • Data Analysis:

    • Plot the absorbance (turbidity) as a function of time.

    • Analyze the resulting sigmoidal curve to determine key aggregation parameters:

      • Lag time: The time before a significant increase in turbidity is observed.

      • Aggregation rate: The slope of the steepest part of the curve.

    • Compare the aggregation kinetics in the presence and absence of proline.

Circular Dichroism (CD) Spectroscopy

This protocol details the use of Far-UV CD spectroscopy to assess the effect of proline on the secondary structure of a protein.

Workflow for Circular Dichroism Spectroscopy

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run Data Acquisition cluster_analysis Data Analysis p1 Prepare Protein in CD-compatible Buffer p3 Mix Protein and Proline p1->p3 p2 Prepare Proline in the Same Buffer p2->p3 r2 Record Protein Sample Spectrum p3->r2 s1 Calibrate and Purge CD Spectropolarimeter with N2 s2 Set Wavelength Range (e.g., 190-260 nm) s1->s2 r1 Record Buffer Blank Spectrum s2->r1 a1 Subtract Blank from Sample Spectrum r1->a1 r2->a1 a2 Convert to Molar Ellipticity a1->a2 a3 Analyze for Secondary Structure Content a2->a3

A schematic workflow for Circular Dichroism Spectroscopy.

Materials:

  • Purified protein of interest (at least 95% pure)

  • L-Proline

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation:

    • Prepare the protein solution in the CD-compatible buffer at a suitable concentration (typically 0.1-1.0 mg/mL).

    • Prepare proline solutions in the same buffer.

    • Prepare samples containing the protein with and without the desired concentrations of proline.

    • Ensure all solutions are filtered or centrifuged to remove any particulates.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and purge with nitrogen gas for at least 30 minutes.

    • Set the desired parameters, including wavelength range (e.g., 190-260 nm), bandwidth, and scan speed.

  • Data Acquisition:

    • Record a baseline spectrum using the buffer alone.

    • Record the CD spectrum of each protein sample. It is recommended to acquire multiple scans and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline spectrum from each protein sample spectrum.

    • Convert the raw CD signal (in millidegrees) to molar ellipticity ([θ]) using the protein concentration, path length, and number of amino acid residues.

    • Analyze the resulting spectra to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.

    • Compare the spectra of the protein in the presence and absence of proline to identify any conformational changes.

Signaling Pathways and Logical Relationships

The role of proline in maintaining protein integrity can be integrated into a broader cellular context. Under stress conditions, the accumulation of proline can be seen as a key component of the cellular stress response.

Logical Relationship of Proline's Protective Action

G stress Cellular Stress (e.g., Osmotic, Thermal) proline Increased Intracellular Proline Concentration stress->proline chaperone Proline Acts as a Molecular Chaperone proline->chaperone stabilization Protein Stabilization chaperone->stabilization aggregation Inhibition of Protein Aggregation chaperone->aggregation refolding Enhanced Protein Refolding chaperone->refolding integrity Maintenance of Protein Integrity stabilization->integrity aggregation->integrity refolding->integrity survival Enhanced Cell Survival integrity->survival

Logical flow of proline's role in cellular stress response.

Conclusion

Proline's function as a molecular chaperone is a well-documented and multifaceted phenomenon with significant implications for both basic research and industrial applications. Its ability to stabilize proteins, prevent aggregation, and aid in refolding makes it an invaluable tool for maintaining protein integrity. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the protective capabilities of proline. Further research into the precise molecular interactions and the development of proline-based formulations will undoubtedly continue to expand its utility in biotechnology and medicine.

References

The Role of Proline in Modulating Cell Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline, a unique cyclic amino acid, has emerged as a critical modulator of fundamental cellular processes, extending far beyond its canonical role in protein synthesis. This technical guide provides a comprehensive overview of the multifaceted role of proline in regulating key cell signaling pathways, including the mTOR, MAPK, and AMPK pathways. We delve into the molecular mechanisms by which proline metabolism, encompassing both its biosynthesis and catabolism, influences cellular bioenergetics, redox homeostasis, and stress responses, thereby impinging on these critical signaling cascades. This document summarizes quantitative data on the effects of proline, presents detailed experimental protocols for investigating its signaling functions, and provides visual diagrams of the implicated pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Proline Metabolism: The Hub of its Signaling Function

The intracellular concentration of proline is tightly regulated through a balance of its synthesis, degradation, and transport. These metabolic pathways are not merely housekeeping processes but are intricately linked to the cell's signaling network.

1.1. Proline Biosynthesis: Proline is primarily synthesized from glutamate (B1630785) in a two-step process. First, glutamate is converted to Δ1-pyrroline-5-carboxylate (P5C) by the enzyme Δ1-pyrroline-5-carboxylate synthetase (P5CS). Subsequently, P5C is reduced to proline by P5C reductase (P5CR). An alternative pathway for proline synthesis is from ornithine, which is converted to P5C by ornithine-δ-aminotransferase (OAT).[1][2]

1.2. Proline Catabolism: The degradation of proline to glutamate occurs in the mitochondria. Proline dehydrogenase (PRODH), also known as proline oxidase (POX), catalyzes the oxidation of proline back to P5C. This reaction is coupled to the electron transport chain, leading to the production of reactive oxygen species (ROS).[3][4] P5C is then further oxidized to glutamate by P5C dehydrogenase (P5CDH).[5]

Proline Metabolism cluster_biosynthesis Biosynthesis (Cytosol/Chloroplast) cluster_catabolism Catabolism (Mitochondria) Glutamate_b Glutamate P5C_b P5C Glutamate_b->P5C_b P5CS Proline_b Proline P5C_b->Proline_b P5CR Ornithine Ornithine Ornithine->P5C_b OAT Proline_c Proline P5C_c P5C Proline_c->P5C_c PRODH/POX ROS ROS Proline_c->ROS Glutamate_c Glutamate P5C_c->Glutamate_c P5CDH

Figure 1: Proline Biosynthesis and Catabolism Pathways.

Proline's Influence on Major Signaling Pathways

The mTOR Pathway: A Nexus for Growth and Metabolism

The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Proline has been shown to activate the mTORC1 signaling complex. This activation is evidenced by the increased phosphorylation of downstream targets of mTORC1, such as p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6][7] Proline-mediated mTOR activation is crucial for processes like HGF-induced DNA synthesis in hepatocytes.[6]

Proline_mTOR_Pathway Proline Proline mTORC1 mTORC1 Proline->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits (via phosphorylation) S6 Ribosomal Protein S6 p70S6K->S6 phosphorylates Translation Protein Synthesis (Cell Growth, Proliferation) S6->Translation eIF4E eIF4E fourEBP1->eIF4E eIF4E->Translation

Figure 2: Proline-mediated activation of the mTORC1 signaling pathway.

Quantitative Data on Proline's Effect on mTOR Pathway

Cell TypeTreatmentEffectFold Change/ConcentrationReference
Porcine Trophectoderm (pTr2)0.5 mmol/L ProlineIncreased phosphorylation of mTORC1, p70S6K, S6, and 4E-BP1.Not specified[7]
Rat HepatocytesHepatocyte Growth Factor (HGF) + ProlineEnhanced phosphorylation of ribosomal protein S6.Not specified[6]
The MAPK/ERK Pathway: Regulating Cellular Proliferation and Differentiation

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is pivotal in transducing extracellular signals to intracellular responses that govern cell proliferation, differentiation, and survival. Proline has been implicated in the activation of the ERK1/2 pathway.[8] Supplemental proline can induce the phosphorylation of ERK1 and enhance the transcription of ERK-related genes in stem and cancer cells.[8] This can be partly attributed to proline's role in collagen synthesis, which in turn can activate the integrin-linked kinase (ILK)/ERK super-pathway.[8]

Proline_MAPK_Pathway Proline Proline Collagen_Synth Collagen Synthesis Proline->Collagen_Synth ILK ILK Collagen_Synth->ILK activates Ras Ras ILK->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK1_2->Transcription_Factors phosphorylates Cell_Response Cellular Responses (Proliferation, Differentiation) Transcription_Factors->Cell_Response

Figure 3: Proline's influence on the MAPK/ERK signaling pathway.

Quantitative Data on Proline's Effect on MAPK Pathway

Currently, there is a lack of specific quantitative data in the reviewed literature detailing the fold-change in ERK1/2 phosphorylation directly attributable to proline supplementation. Studies have qualitatively demonstrated an increase in ERK1 phosphorylation in response to a high L-proline regimen.[8]

The AMPK Pathway: The Cellular Energy Sensor

The AMP-activated protein kinase (AMPK) pathway is a crucial cellular energy sensor that is activated in response to a high AMP/ATP ratio, indicating low energy status. Once activated, AMPK stimulates catabolic pathways to generate ATP and inhibits anabolic processes to conserve energy. Proline metabolism is functionally linked to AMPK activation. In matrix-deprived cells, sustained AMPK activation leads to the upregulation of proline oxidase (POX/PRODH), facilitating the use of proline as an energy source to maintain ATP levels and promote cell survival.[9][10]

Proline_AMPK_Pathway Low_Energy Low Energy Status (High AMP/ATP ratio) AMPK AMPK Low_Energy->AMPK activates POX PRODH/POX AMPK->POX upregulates Proline_Catabolism Proline Catabolism POX->Proline_Catabolism catalyzes ATP_Production ATP Production Proline_Catabolism->ATP_Production Cell_Survival Cell Survival ATP_Production->Cell_Survival

Figure 4: The interplay between proline metabolism and the AMPK signaling pathway.

Quantitative Data on Proline's Effect on AMPK Pathway

Cell LineConditionTreatmentOutcomeFold Change/ValueReference
-ST cellsMatrix-deprivedProline (200 mg/L) + A-769662 (AMPK activator, 150 µM)Increased ATP levels~2.5-fold increase vs. control[11][12]
+ST cellsMatrix-deprived vs. Attached-Maintained ATP levels under detachment~1:1 ratio[11][12]
-ST cellsMatrix-deprived vs. Attached-Reduced ATP levels under detachment~0.5:1 ratio[11][12]

Experimental Protocols

Western Blot Analysis of Phosphorylated ERK1/2

This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates by Western blotting, a key method to assess the activation of the MAPK pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA or Bradford).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibody against phospho-ERK1/2 (Thr202/Tyr204).

  • Primary antibody against total ERK1/2.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.[11]

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a protein assay kit.[11]

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.[3]

    • Transfer proteins to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.[11]

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection:

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[11]

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[3]

In Vitro Kinase Assay for ERK1/2

This assay measures the kinase activity of immunoprecipitated ERK1/2.

Materials:

  • Cell lysate.

  • Anti-phospho-ERK1/2 antibody.

  • Protein A/G magnetic beads.

  • Kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 10 mM MgCl2).

  • Recombinant substrate (e.g., GST-Elk1).

  • ATP.

  • SDS-PAGE and Western blotting reagents.

  • Anti-phospho-substrate antibody.

Procedure:

  • Immunoprecipitation of p-ERK1/2:

    • Incubate cell lysate with anti-phospho-ERK1/2 antibody overnight at 4°C.[3]

    • Add protein A/G magnetic beads and incubate for 1 hour at 4°C.[3]

    • Wash the beads with lysis buffer and then with kinase buffer.[3]

  • Kinase Reaction:

    • Resuspend the beads in kinase buffer.

    • Add the recombinant substrate (e.g., GST-Elk1) and ATP.[3]

    • Incubate at 30°C for 30 minutes with shaking.[3]

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling.

    • Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.[3]

Measurement of Intracellular Proline Concentration (Ninhydrin Method)

This colorimetric assay is a common method for quantifying proline levels in biological samples.[12][13]

Materials:

  • 3% (w/v) Sulfosalicylic acid.

  • Acidic ninhydrin (B49086) reagent (1.25 g ninhydrin in 30 mL glacial acetic acid and 20 mL 6 M phosphoric acid).[9]

  • Toluene (B28343).

  • Proline standards.

  • Spectrophotometer.

Procedure:

  • Sample Preparation:

    • Homogenize the tissue or cell pellet in 3% sulfosalicylic acid to precipitate proteins.[9]

    • Centrifuge and collect the supernatant.[9]

  • Reaction:

    • Mix the supernatant with glacial acetic acid and acidic ninhydrin reagent.[12]

    • Boil the mixture at 100°C for 1 hour.[12]

    • Terminate the reaction in an ice bath.

  • Extraction and Measurement:

    • Extract the reaction mixture with toluene.[12]

    • Measure the absorbance of the toluene layer at 520 nm.[12]

  • Quantification:

    • Determine the proline concentration from a standard curve prepared with known concentrations of proline.[13]

Quantitative Real-Time PCR (qPCR) for PRODH Gene Expression

This protocol outlines the steps to quantify the mRNA expression level of Proline Dehydrogenase (PRODH).

Materials:

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers specific for PRODH and a housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR instrument.

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells or tissues using a commercial kit.[14]

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.[15]

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing qPCR master mix, forward and reverse primers for PRODH or the housekeeping gene, and cDNA template.[14]

  • Data Acquisition:

    • Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[15]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both PRODH and the housekeeping gene.

    • Calculate the relative expression of PRODH using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Conclusion

Proline is a key metabolic signaling molecule that exerts significant influence over fundamental cellular pathways, including mTOR, MAPK, and AMPK. Its metabolism is intricately linked to the regulation of cell growth, proliferation, energy homeostasis, and stress responses. The ability of proline to modulate these pathways underscores its importance in both normal physiology and pathological conditions such as cancer. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuanced roles of proline in cell signaling and to explore its potential as a therapeutic target. A deeper understanding of the proline-signaling nexus will undoubtedly open new avenues for therapeutic intervention in a variety of diseases.

References

Methodological & Application

Protocol for the synthesis of 1-(Anilinocarbonyl)proline in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a comprehensive protocol for the laboratory synthesis of 1-(Anilinocarbonyl)proline, a derivative of the amino acid proline. The synthesis involves the nucleophilic addition of L-proline to phenyl isocyanate. This compound and its derivatives are of interest in medicinal chemistry and drug development due to their potential applications as intermediates in the synthesis of more complex bioactive molecules. The presence of the anilinocarbonyl group can influence the molecule's conformational properties and introduce additional hydrogen bonding capabilities, which are crucial for molecular recognition and binding in biological systems. This protocol details the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Introduction

This compound, also known as N-(phenylcarbamoyl)-L-proline, is a urea-based derivative of the cyclic amino acid L-proline. The synthesis of such derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) of proline-containing compounds. The primary and most direct method for the synthesis of this compound is the reaction of L-proline with phenyl isocyanate.[1] This reaction proceeds via a nucleophilic addition of the secondary amine of the proline ring to the electrophilic carbon of the isocyanate group.[1] The choice of an aprotic solvent is crucial to prevent side reactions with the highly reactive isocyanate.[1]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
L-Proline≥99%Sigma-Aldrich
Phenyl Isocyanate≥98%Sigma-Aldrich
Dichloromethane (B109758) (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl EtherACS GradeFisher Scientific
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularVWR
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Experimental Procedure

Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add L-proline (5.75 g, 50 mmol).

  • Add anhydrous dichloromethane (40 mL) to the flask to suspend the L-proline.

  • Cool the suspension to 0 °C using an ice bath.

Addition of Phenyl Isocyanate:

  • In a separate, dry dropping funnel, place phenyl isocyanate (5.45 mL, 50 mmol).

  • Add the phenyl isocyanate dropwise to the stirred suspension of L-proline in dichloromethane over a period of 30 minutes, maintaining the temperature at 0 °C.

Reaction:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4 hours. The initial suspension should become a clear solution.

Work-up and Purification:

  • After 4 hours, a white precipitate of the product will form.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials.

  • Dry the purified product under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

  • Melting Point: Determine the melting point of the dried product.

  • ¹H NMR Spectroscopy: Record the proton NMR spectrum to confirm the molecular structure.

  • ¹³C NMR Spectroscopy: Record the carbon NMR spectrum to further confirm the structure.

  • FT-IR Spectroscopy: Obtain the infrared spectrum to identify the characteristic functional groups.

Data Presentation

ParameterValue
Chemical Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
Appearance White solid
Yield Typically high
Melting Point To be determined
Solubility Soluble in polar organic solvents

Experimental Workflow Diagram

Synthesis_Workflow Reactants L-Proline + Phenyl Isocyanate Reaction_Setup Suspend L-Proline in DCM Cool to 0 °C Reactants->Reaction_Setup Solvent Anhydrous DCM Solvent->Reaction_Setup Addition Dropwise addition of Phenyl Isocyanate Reaction_Setup->Addition Reaction Stir at RT for 4h Addition->Reaction Precipitation Product Precipitation Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Diethyl Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Product This compound Drying->Product Characterization Characterization (MP, NMR, IR) Product->Characterization

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Phenyl isocyanate is toxic and a lachrymator. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

References

Application of 1-(Anilinocarbonyl)proline Analogues in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific applications of 1-(Anilinocarbonyl)proline as a catalyst in asymmetric synthesis. The following application notes and protocols are based on closely related L-prolinamide derivatives, which share a similar structural motif and catalytic mechanism. These should serve as a valuable starting point for researchers interested in exploring the potential of N-carbamoylproline derivatives in asymmetric catalysis.

Introduction

L-proline and its derivatives have emerged as powerful organocatalysts for a wide range of asymmetric transformations, enabling the stereoselective synthesis of chiral molecules. The modification of the carboxylic acid moiety of proline to an amide, as in L-prolinamides, has been shown to modulate the catalyst's reactivity and selectivity. These catalysts operate through an enamine-based mechanism, similar to L-proline, but the amide functionality can offer additional hydrogen-bonding interactions that influence the transition state and, consequently, the stereochemical outcome of the reaction. This document outlines the application of L-prolinamide analogues in asymmetric aldol (B89426) and Michael addition reactions, providing quantitative data and detailed experimental protocols.

Mechanism of Catalysis

L-prolinamide catalysts, in a general sense, are believed to function via a mechanism analogous to L-proline in enamine catalysis. The secondary amine of the pyrrolidine (B122466) ring reacts with a carbonyl compound (e.g., a ketone) to form a chiral enamine intermediate. This enamine then nucleophilically attacks an electrophile (e.g., an aldehyde in an aldol reaction or a nitroalkene in a Michael addition). The amide group of the catalyst can play a crucial role in the transition state by forming hydrogen bonds with the electrophile, thereby enhancing stereocontrol.[1][2][3]

Catalytic Cycle for Prolinamide-Catalyzed Aldol Reaction

G General Catalytic Cycle of Prolinamide in Aldol Reaction cluster_0 Catalyst Activation cluster_1 Stereoselective C-C Bond Formation cluster_2 Product Formation & Catalyst Regeneration Prolinamide Catalyst Prolinamide Catalyst Enamine Intermediate Enamine Intermediate Prolinamide Catalyst->Enamine Intermediate + Ketone - H2O Ketone Ketone Ketone->Enamine Intermediate Iminium Intermediate Iminium Intermediate Enamine Intermediate->Iminium Intermediate + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Intermediate Aldol Product Aldol Product Iminium Intermediate->Aldol Product + H2O Aldol Product->Prolinamide Catalyst - Catalyst

Caption: General catalytic cycle for a prolinamide-catalyzed asymmetric aldol reaction.

Application Notes

Asymmetric Aldol Reaction

L-prolinamide derivatives have been successfully employed as catalysts in the direct asymmetric aldol reaction between ketones and aldehydes, affording chiral β-hydroxy ketones with high enantioselectivity. The nature of the amide substituent has a significant impact on the catalytic activity and stereoselectivity. Prolinamides derived from primary amines and, notably, from chiral amino alcohols have demonstrated superior performance.[1][4]

Table 1: L-Prolinamide Catalyzed Asymmetric Aldol Reaction of Acetone with Various Aldehydes

EntryAldehydeCatalystSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
14-NitrobenzaldehydeL-ProlinamideAcetoneRT248030[1]
24-Nitrobenzaldehyde(S)-N-(2-hydroxy-1,2-diphenylethyl)-L-prolinamideAcetone-25489593[4]
3Benzaldehyde(S)-N-(2-hydroxy-1,2-diphenylethyl)-L-prolinamideAcetone-25728285[4]
4Isovaleraldehyde(S)-N-(2-hydroxy-1,2-diphenylethyl)-L-prolinamideAcetone-2512065>99[4]
54-NitrobenzaldehydeMethyl ProlinamideAcetoneRT24-46-59[5]

Data presented is representative and sourced from cited literature. Performance may vary based on specific reaction conditions.

Asymmetric Michael Addition

Prolinamide-based organocatalysts have also been utilized in asymmetric Michael addition reactions, for instance, the addition of cyclohexanone (B45756) to nitroolefins. These reactions yield γ-nitrocarbonyl compounds, which are valuable synthetic intermediates. The diastereoselectivity and enantioselectivity of these reactions can be tuned by the choice of solvent and additives.[2]

Table 2: Prolinamide Catalyzed Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

EntryCatalystSolventAdditiveTime (h)Yield (%)dr (syn:anti)ee (%) (syn)Reference
1N-Cyclohexyl-L-prolinamideToluene-486585:1560[2]
2N-Phenyl-L-prolinamideCH2Cl2-487090:1075[2]
3N-(p-Tolyl)-L-prolinamideH2O/EABenzoic Acid727594:680[2]

Data presented is representative and sourced from cited literature. Performance may vary based on specific reaction conditions. EA = Ethyl Acetate (B1210297).

Experimental Protocols

Protocol 1: General Procedure for L-Prolinamide Catalyzed Asymmetric Aldol Reaction

This protocol is a general guideline based on procedures for highly effective prolinamide catalysts derived from amino alcohols.[4]

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (e.g., Acetone, used as solvent and reactant, ~10 mL)

  • L-Prolinamide catalyst (e.g., (S)-N-(2-hydroxy-1,2-diphenylethyl)-L-prolinamide) (0.1 mmol, 10 mol%)

  • Anhydrous solvent (if ketone is not the solvent)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • To a stirred solution of the L-prolinamide catalyst in the ketone (or a suitable solvent), add the aldehyde at the specified temperature (e.g., -25 °C).

  • Stir the reaction mixture at this temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aldol product.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Asymmetric Aldol Reaction

G Experimental Workflow for Prolinamide-Catalyzed Aldol Reaction Start Start Reaction_Setup Reaction Setup: - Add catalyst to ketone - Add aldehyde at specified temperature Start->Reaction_Setup Stirring Stir and Monitor by TLC Reaction_Setup->Stirring Quenching Quench with aq. NH4Cl Stirring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry organic phase (e.g., MgSO4) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by Flash Chromatography Concentration->Purification Analysis Analyze ee by Chiral HPLC Purification->Analysis End End Analysis->End

Caption: Step-by-step workflow for a typical prolinamide-catalyzed asymmetric aldol reaction.

Protocol 2: General Procedure for L-Prolinamide Catalyzed Asymmetric Michael Addition

This protocol is a general guideline based on procedures for prolinamide-catalyzed Michael additions.[2]

Materials:

  • Cyclohexanone (1.2 mmol)

  • trans-β-Nitrostyrene (1.0 mmol)

  • L-Prolinamide catalyst (e.g., N-(p-Tolyl)-L-prolinamide) (0.2 mmol, 20 mol%)

  • Solvent (e.g., H2O/Ethyl Acetate mixture)

  • Additive (e.g., Benzoic acid, 0.2 mmol, 20 mol%)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Ethyl acetate

  • Anhydrous Na2SO4

Procedure:

  • To a vial, add the L-prolinamide catalyst, the additive, and the solvent.

  • Add cyclohexanone to the mixture and stir for 10 minutes at room temperature.

  • Add trans-β-nitrostyrene to the reaction mixture.

  • Stir the reaction vigorously at room temperature and monitor its progress by TLC.

  • After the reaction is complete, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.

Logical Relationship in Michael Addition Optimization

G Key Factors Influencing Prolinamide-Catalyzed Michael Addition Catalyst_Structure Catalyst_Structure Reaction_Outcome Yield Diastereoselectivity Enantioselectivity Catalyst_Structure->Reaction_Outcome Influences stereocontrol Solvent Solvent Solvent->Reaction_Outcome Affects solubility & reactivity Additive Additive Additive->Reaction_Outcome Can enhance selectivity

Caption: Interplay of key factors determining the outcome of the asymmetric Michael addition.

References

Application Note: Quantification of Proline in Human Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of proline in human serum. The protocols provided are intended for researchers, scientists, and drug development professionals requiring accurate measurement of this key amino acid. Two distinct chromatographic approaches are detailed: a chiral separation method and a hydrophilic interaction liquid chromatography (HILIC) method. Both methods demonstrate high sensitivity, specificity, and reproducibility, making them suitable for clinical research and biomarker discovery.

Introduction

Proline is a proteinogenic amino acid that plays a crucial role in protein synthesis and structure, particularly in collagen. Altered levels of proline in serum have been associated with various physiological and pathological conditions, including metabolic disorders and certain types of cancer. Consequently, the accurate and precise quantification of proline in human serum is of significant interest for clinical diagnostics and biomedical research. This document provides a comprehensive guide to two validated LC-MS/MS methods for determining proline concentrations in human serum samples.

Experimental Protocols

Method 1: Chiral Column-Based Separation

This method, adapted from Liang et al. (2015), utilizes a chiral column for the specific separation of L-proline.[1][2]

1. Materials and Reagents:

  • Proline standard (Sigma-Aldrich)

  • L-proline-13C5,15N (internal standard, IS) (Cambridge Isotope Laboratories)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human serum (drug-free)

  • Phenomenex Lux 5u Cellulose-1 column (250 × 4.6 mm)[1][2]

2. Sample Preparation:

  • Thaw human serum samples on ice.

  • To 50 µL of serum, add 50 µL of the internal standard working solution (L-proline-13C5,15N in water).

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: Phenomenex Lux 5u Cellulose-1 (250 × 4.6 mm)[1][2]

    • Mobile Phase: 40% methanol in 0.05% formic acid in water[1][2]

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Proline: m/z 116.1 → 70.1[1]

      • L-proline-13C5,15N (IS): m/z 122.1 → 75.1[1]

    • Ion Source Temperature: 500°C

    • IonSpray Voltage: 5500 V

Method 2: HILIC-Based Separation for Amino Acid Panel

This method is suitable for the simultaneous analysis of multiple amino acids, including proline, and is adapted from Duan et al. (2020).

1. Materials and Reagents:

  • Proline standard (Sigma-Aldrich)

  • L-proline-d7 (internal standard, IS) (Toronto Research Chemicals)

  • Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human serum (drug-free)

  • Agilent AdvanceBio Hilic column (2.1 x 100 mm, 2.7 µm)

2. Sample Preparation:

  • Thaw human serum samples on ice.

  • To 25 µL of serum, add 100 µL of the internal standard working solution (L-proline-d7 in 80% acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 g for 15 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: Agilent AdvanceBio Hilic (2.1 x 100 mm, 2.7 µm)

    • Mobile Phase A: 10 mM ammonium formate and 0.2% formic acid in water

    • Mobile Phase B: 10 mM ammonium formate and 0.2% formic acid in 95% acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 95% B

      • 2-7 min: 95-50% B

      • 7-9 min: 50% B

      • 9.1-12 min: 95% B

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Proline: m/z 116.1 → 68.1

      • L-proline-d7 (IS): m/z 123.1 → 75.1

    • Ion Source Temperature: 550°C

    • IonSpray Voltage: 4500 V

Data Presentation

The following table summarizes the key quantitative data for the two described LC-MS/MS methods for proline quantification in human serum.

ParameterMethod 1 (Chiral Column)Method 2 (HILIC)
LC Column Phenomenex Lux 5u Cellulose-1 (250 × 4.6 mm)[1][2]Agilent AdvanceBio Hilic (2.1 x 100 mm, 2.7 µm)
Mobile Phase Isocratic: 40% methanol in 0.05% formic acid[1][2]Gradient: A: 10 mM ammonium formate, 0.2% formic acid in water; B: 10 mM ammonium formate, 0.2% formic acid in 95% ACN
Internal Standard L-proline-13C5,15N[1][2]L-proline-d7
MRM Transition (Proline) m/z 116.1 → 70.1[1]m/z 116.1 → 68.1
MRM Transition (IS) m/z 122.1 → 75.1[1]m/z 123.1 → 75.1
Linearity Range 2.5 - 100 µg/mL[1][2]1.0 - 200 µg/mL
Intra-day Precision (%CV) < 10%[2]< 8%
Inter-day Precision (%CV) < 10%[2]< 10%
Accuracy (%RE) Within ±10%Within ±12%
Extraction Recovery ~99%[2]> 90%

Visualization

The following diagram illustrates the general experimental workflow for the quantification of proline in human serum by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis serum Human Serum Sample add_is Add Internal Standard (L-proline-13C5,15N or L-proline-d7) serum->add_is precipitation Protein Precipitation (Ice-cold Methanol or Acetonitrile) add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (Chiral or HILIC) injection->chromatography ms_detection Mass Spectrometric Detection (ESI+, MRM) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Proline calibration->quantification

Caption: Experimental workflow for proline quantification in human serum.

References

Application Notes and Protocols for Efficacy Testing of 1-(Anilinocarbonyl)proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Anilinocarbonyl)proline derivatives represent a versatile class of compounds built upon a proline scaffold. Proline and its analogues are crucial in drug design due to their unique conformational constraints, which are valuable for creating bioactive molecules.[1][2][3] These derivatives have shown potential as inhibitors of various enzymes and as modulators of biological pathways, making them promising candidates for therapeutic development.[4] Notably, their structure lends itself to targeting enzymes like matrix metalloproteinases (MMPs), which are implicated in inflammatory diseases and cancer metastasis.[5][6] This document provides a comprehensive experimental framework for evaluating the efficacy of novel this compound derivatives, with a focus on their potential as anti-inflammatory agents and MMP inhibitors.

Application Note 1: In Vitro Efficacy and Cytotoxicity Screening

Objective: To determine the bioactivity of this compound derivatives through targeted enzyme inhibition assays and to assess their impact on cell health to establish a therapeutic window.

Experimental Workflow: Initial In Vitro Screening

G Overall In Vitro Screening Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Candidate Selection Compound This compound Derivative Library MMP_Assay MMP Inhibition Assay (Fluorogenic Substrate) Compound->MMP_Assay Test for Target Engagement Cell_Viability Cytotoxicity Assay (e.g., Resazurin) Compound->Cell_Viability Assess Toxicity IC50 IC50 Determination for Active Compounds MMP_Assay->IC50 Cell_Viability->IC50 Selectivity MMP Selectivity Profiling (Panel of MMPs) IC50->Selectivity Cell_Based_Assay Cellular Anti-Inflammatory Assay (LPS-stimulated Macrophages) IC50->Cell_Based_Assay Lead_Selection Select Lead Candidates based on Potency, Selectivity, and Low Toxicity Selectivity->Lead_Selection Cell_Based_Assay->Lead_Selection

Caption: A workflow for the in vitro screening of proline derivatives.

Protocol 1.1: Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol describes a fluorescence-based assay to screen for inhibitors of MMPs, such as MMP-2, MMP-9, or MMP-13.[6][7] The assay utilizes a quenched fluorogenic substrate, which fluoresces upon cleavage by an active MMP enzyme.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • APMA (4-aminophenylmercuric acetate) for pro-MMP activation

  • Test compounds (this compound derivatives) dissolved in DMSO

  • A known MMP inhibitor as a positive control (e.g., Marimastat)

  • 96-well black microplates

  • Fluorescence microplate reader (Ex/Em = 325/393 nm)

Procedure:

  • Enzyme Activation: If using a pro-MMP, activate it by incubating with 1 mM APMA in assay buffer for 2-4 hours at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls in assay buffer. The final DMSO concentration in the well should not exceed 1%.

  • Assay Reaction:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the diluted test compounds or controls to the respective wells. For the "no inhibitor" control, add 10 µL of buffer with DMSO.

    • Add 20 µL of the activated MMP enzyme solution to all wells except the "no enzyme" blank. Add 20 µL of assay buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 30 minutes.

  • Initiate Reaction: Add 20 µL of the fluorogenic MMP substrate to all wells to start the reaction.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity every 1-2 minutes for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: MMP-9 Inhibition

Compound ID IC₅₀ (µM) Max Inhibition (%)
ACP-001 1.2 ± 0.2 98.5
ACP-002 15.7 ± 1.8 95.2
ACP-003 > 100 10.1

| Marimastat | 0.05 ± 0.01| 99.8 |

Protocol 1.2: Cell Viability and Cytotoxicity Assay (Resazurin Reduction Assay)

This protocol is essential for evaluating the potential toxicity of the test compounds and distinguishing between a targeted therapeutic effect and general cytotoxicity.[8][9] The resazurin (B115843) assay measures the metabolic activity of viable cells.

Materials:

  • Human cell line (e.g., HT-1080 fibrosarcoma or RAW 264.7 macrophages)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS)

  • Test compounds dissolved in DMSO

  • Doxorubicin or Staurosporine as a positive control for cytotoxicity

  • 96-well clear-bottom cell culture plates

  • Fluorescence microplate reader (Ex/Em = 560/590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls. Add 1 µL of each dilution to the wells (final DMSO concentration < 1%). Include untreated (vehicle) and no-cell (blank) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • Assay:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C until the color changes from blue to pink/purple in the control wells.

  • Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

    • Plot percent viability versus compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation: Cytotoxicity in HT-1080 Cells

Compound ID CC₅₀ (µM) Therapeutic Index (CC₅₀ / IC₅₀)
ACP-001 55.4 ± 4.1 46.2
ACP-002 > 100 > 6.4
ACP-003 > 100 N/A

| Doxorubicin | 0.8 ± 0.1 | N/A |

Application Note 2: In Vivo Efficacy Assessment

Objective: To evaluate the anti-inflammatory efficacy of lead compounds in a well-established animal model of acute inflammation.

Protocol 2.1: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the in vivo activity of anti-inflammatory drugs.[10][11][12]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% CMC-Na)

  • Positive control drug (e.g., Indomethacin, 10 mg/kg)

  • Plebismometer or digital calipers

  • Animal balance and oral gavage needles

Experimental Workflow: Paw Edema Model

G Start Acclimatize Rats (7 days) Grouping Randomize into Groups (n=6-8 per group) - Vehicle Control - Positive Control - Test Compound(s) Start->Grouping Measure_Initial Measure Initial Paw Volume (t=0) Grouping->Measure_Initial Dosing Administer Compounds (Oral Gavage) Measure_Initial->Dosing Induction Inject Carrageenan (0.1 mL) into sub-plantar region of the right hind paw Dosing->Induction 60 min later Measure_Post Measure Paw Volume at 1, 2, 3, 4, and 5 hours post-carrageenan Induction->Measure_Post Analysis Calculate % Edema Inhibition and Analyze Data Measure_Post->Analysis End Euthanize Animals & Conclude Study Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Procedure:

  • Acclimatization: Acclimatize animals for at least 7 days under standard laboratory conditions. Fast the animals overnight before the experiment.

  • Grouping: Randomly divide the rats into groups (n=6-8): Vehicle Control, Positive Control (Indomethacin), and Test Compound groups (e.g., 10, 30, 100 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plebismometer (t=0).

  • Drug Administration: Administer the test compounds or controls orally (p.o.) via gavage.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume (mL) at each time point by subtracting the initial paw volume from the post-treatment volume.

    • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at the time of peak edema (usually 3-4 hours).

    • % Inhibition = [(V_c - V_t) / V_c] * 100 , where V_c is the average edema in the control group and V_t is the average edema in the treated group.

Data Presentation: Inhibition of Paw Edema at 3 Hours

Treatment Group Dose (mg/kg) Paw Edema (mL) Inhibition (%)
Vehicle Control - 0.85 ± 0.07 -
Indomethacin 10 0.38 ± 0.05* 55.3
ACP-001 30 0.65 ± 0.06 23.5
ACP-001 100 0.45 ± 0.04* 47.1

p < 0.05 compared to Vehicle Control

Application Note 3: Preliminary Pharmacokinetic (PK) Profiling

Objective: To understand the basic pharmacokinetic properties of a lead candidate to assess its drug-like potential.[13][14][15]

Protocol 3.1: Single-Dose Pharmacokinetic Study in Rats

Materials:

  • Male Sprague-Dawley rats with cannulated jugular veins

  • Test compound formulated for intravenous (IV) and oral (PO) administration

  • LC-MS/MS system for bioanalysis

  • Anticoagulant (e.g., EDTA or heparin)

  • Pharmacokinetic analysis software

Inflammatory Signaling Pathway

G cluster_0 Cellular Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Proline_Deriv This compound Derivative Proline_Deriv->IKK Potential Target

Caption: Simplified LPS-induced NF-κB inflammatory signaling pathway.

Procedure:

  • Animal Dosing:

    • IV Group (n=3): Administer the compound at 1-2 mg/kg via the tail vein.

    • PO Group (n=3): Administer the compound at 10-20 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) from the jugular vein cannula at pre-dose and at specified time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of the test compound in plasma.

    • Prepare calibration standards and quality control samples.

    • Analyze the plasma samples to determine the compound concentration at each time point.

  • Data Analysis:

    • Plot plasma concentration versus time for both IV and PO routes.

    • Use pharmacokinetic software to calculate key parameters such as Clearance (CL), Volume of distribution (Vd), half-life (t½), Cmax, Tmax, and Area Under the Curve (AUC).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_po / AUC_iv) * (Dose_iv / Dose_po) * 100 .

Data Presentation: Pharmacokinetic Parameters of ACP-001 in Rats

Parameter IV (2 mg/kg) PO (20 mg/kg)
AUC (ng·h/mL) 2,540 ± 310 8,990 ± 950
Cmax (ng/mL) - 1,850 ± 210
Tmax (h) - 1.0 ± 0.5
t½ (h) 3.8 ± 0.4 4.2 ± 0.6
CL (mL/min/kg) 13.1 ± 1.5 -
Vd (L/kg) 4.5 ± 0.7 -

| Bioavailability (F%) | - | 35.4 |

References

Application Notes and Protocols: 1-(Anilinocarbonyl)proline as a Ligand for Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Anilinocarbonyl)proline, a derivative of the amino acid proline, presents a compelling scaffold for the design of novel metal complexes. Its structure, featuring a carboxylic acid group, an amide nitrogen, and a carbonyl oxygen, offers multiple potential coordination sites for metal ions. This allows for the formation of stable chelate rings, which can impart unique chemical, physical, and biological properties to the resulting metal complexes. These properties make them attractive candidates for various applications, including catalysis and, notably, the development of therapeutic agents. The chirality inherent to the proline backbone can also be exploited for stereoselective synthesis and biological interactions.

This document provides an overview of the potential applications of this compound as a ligand, along with detailed protocols for its synthesis and subsequent complexation with a representative metal ion, copper(II).

Potential Applications in Drug Development

While research specifically on this compound metal complexes is emerging, the broader class of proline-derivative and N-acyl amino acid complexes has shown significant promise in medicinal chemistry.

  • Anticancer Agents: Many metal complexes exhibit cytotoxicity towards cancer cells through mechanisms such as DNA binding and cleavage, induction of apoptosis, and inhibition of key enzymes like topoisomerase and protein kinases. The this compound ligand can be tailored to modulate the lipophilicity and steric properties of the complex, potentially enhancing cellular uptake and target specificity.

  • Antimicrobial Agents: The development of novel antimicrobial agents is a critical area of research. Metal complexes can offer alternative mechanisms of action to traditional organic antibiotics, potentially overcoming resistance. The chelation of metal ions can enhance the antimicrobial activity of the ligand itself.

  • Enzyme Inhibition: The rigid conformation of the proline ring and the specific arrangement of donor atoms can be utilized to design potent and selective enzyme inhibitors, for example, targeting metalloenzymes that play a crucial role in disease pathogenesis.

Synthesis of this compound Ligand

The synthesis of the this compound ligand is typically achieved through the reaction of L-proline with phenyl isocyanate.

G Synthesis of this compound proline L-Proline reaction Reaction Mixture proline->reaction isocyanate Phenyl Isocyanate isocyanate->reaction solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->reaction product This compound reaction->product Stir at room temp.

Caption: Workflow for the synthesis of the this compound ligand.

Experimental Protocol: Synthesis of this compound

Materials:

  • L-Proline

  • Phenyl isocyanate

  • Anhydrous dichloromethane (B109758) (DCM)

  • Diethyl ether

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve L-proline (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • To this stirring suspension, add phenyl isocyanate (1 equivalent) dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is triturated with diethyl ether to precipitate the white solid product.

  • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

  • The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of a Copper(II) Complex with this compound

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt. Here, we describe a general procedure for the synthesis of a copper(II) complex.

G Synthesis of a Cu(II)-[this compound]₂ Complex ligand This compound reaction Reaction and Reflux ligand->reaction cu_salt Copper(II) Acetate (B1210297) Monohydrate cu_salt->reaction solvent Methanol (B129727)/Water solvent->reaction base Base (e.g., NaOH) base->reaction filtration Filtration and Washing reaction->filtration Cool to room temp. drying Drying under Vacuum filtration->drying product Cu(II)-[this compound]₂ Complex drying->product

Caption: Workflow for the synthesis of a copper(II) complex with the ligand.

Experimental Protocol: Synthesis of a Bis[1-(Anilinocarbonyl)prolinato]copper(II) Complex

Materials:

  • This compound

  • Copper(II) acetate monohydrate

  • Methanol

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

Procedure:

  • Dissolve this compound (2 equivalents) in a minimal amount of a methanol/water (1:1 v/v) mixture.

  • Adjust the pH of the ligand solution to approximately 7.0 by the dropwise addition of 0.1 M NaOH solution. This deprotonates the carboxylic acid, facilitating coordination.

  • In a separate flask, dissolve copper(II) acetate monohydrate (1 equivalent) in water.

  • Add the copper(II) solution dropwise to the stirring ligand solution at room temperature. A color change should be observed, indicating complex formation.

  • The reaction mixture is then gently refluxed for 2-4 hours to ensure complete reaction.

  • After reflux, the solution is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.

  • The solid complex is washed with water and then with a small amount of cold methanol to remove any unreacted starting materials.

  • The final product is dried in a vacuum oven at 60 °C.

  • Characterization of the complex should be performed using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Characterization Data

The following table summarizes the expected characterization data for the ligand and its copper(II) complex. The exact values would need to be determined experimentally.

Compound/Complex Technique Expected Key Features
This compound FT-IR (cm⁻¹) ~3300 (N-H stretch), ~1720 (C=O of carboxylic acid), ~1650 (C=O of amide)
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons (7.0-7.6), Proline ring protons (1.8-4.5), NH proton, COOH proton
Cu(II)-[this compound]₂ FT-IR (cm⁻¹) Disappearance of the ~1720 cm⁻¹ band and appearance of asymmetric and symmetric COO⁻ stretching bands (~1600-1550 cm⁻¹ and ~1400-1350 cm⁻¹). Shift in amide C=O and N-H bands.
UV-Vis (λₘₐₓ, nm) A broad d-d transition band in the visible region (e.g., 600-700 nm) characteristic of a d⁹ Cu(II) center.
Elemental Analysis (%) Calculated and found values for C, H, and N should be in close agreement.
Magnetic Susceptibility (µₑₑ, B.M.) Value consistent with one unpaired electron for a d⁹ Cu(II) ion (typically ~1.7-2.2 B.M.).

Potential Signaling Pathway in Anticancer Applications

Metal complexes often exert their cytotoxic effects by inducing apoptosis. A plausible mechanism for a this compound-metal complex could involve the induction of oxidative stress, leading to the activation of the intrinsic apoptotic pathway.

G Proposed Apoptotic Pathway cluster_cell Cancer Cell MetalComplex Metal Complex ROS ↑ Reactive Oxygen Species (ROS) MetalComplex->ROS Cellular Uptake Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by a metal complex via ROS.

Disclaimer: The protocols and data presented herein are intended as a general guide. Specific reaction conditions, purification methods, and characterization will require optimization and validation in a laboratory setting. All experimental work should be conducted with appropriate safety precautions.

Application Notes and Protocols for Evaluating the Neuroprotective Effects of 1-(Anilinocarbonyl)proline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Anilinocarbonyl)proline is a novel compound with potential neuroprotective properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of various cell-based assays to evaluate and quantify the neuroprotective activities of this compound. The protocols detailed herein cover the assessment of cell viability, cytotoxicity, oxidative stress, and apoptosis. Understanding the efficacy and mechanism of action of this compound is crucial for its development as a potential therapeutic agent for neurodegenerative diseases.

Key Potential Neuroprotective Mechanisms

While the specific mechanisms of this compound are yet to be fully elucidated, analogous compounds suggest that its neuroprotective effects may be mediated through several pathways:

  • Antioxidant Activity: The compound may mitigate oxidative stress by reducing the production of reactive oxygen species (ROS), a key contributor to neuronal cell death.

  • Anti-apoptotic Effects: It may modulate the expression of key apoptosis-regulating proteins to promote cell survival.

  • Anti-inflammatory Effects: The compound could potentially suppress neuroinflammation by inhibiting pro-inflammatory signaling pathways.

Data Presentation: Quantitative Effects of this compound

The following tables present example data to illustrate how to summarize the quantitative results from the described assays.

Table 1: Effect of this compound on Cell Viability (MTT Assay) in Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (% of Control)Standard Deviation
Control (Untreated)-100± 5.2
H₂O₂ (100 µM)-52.3± 4.1
This compound + H₂O₂165.7± 3.8
This compound + H₂O₂1078.9± 4.5
This compound + H₂O₂5089.1± 3.9

Table 2: Effect of this compound on Cytotoxicity (LDH Release Assay) in H₂O₂-Injured SH-SY5Y Cells

Treatment GroupConcentration (µM)LDH Release (% of Maximum)Standard Deviation
Control (Untreated)-5.1± 1.2
H₂O₂ (100 µM)-85.4± 6.3
This compound + H₂O₂168.2± 5.5
This compound + H₂O₂1045.7± 4.9
This compound + H₂O₂5025.3± 3.1

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production in H₂O₂-Injured SH-SY5Y Cells

Treatment GroupConcentration (µM)ROS Level (% of H₂O₂ Control)Standard Deviation
Control (Untreated)-10.2± 2.1
H₂O₂ (100 µM)-100± 8.7
This compound + H₂O₂175.4± 6.9
This compound + H₂O₂1052.1± 5.4
This compound + H₂O₂5030.8± 4.2

Table 4: Effect of this compound on Caspase-3 Activity in H₂O₂-Injured SH-SY5Y Cells

Treatment GroupConcentration (µM)Caspase-3 Activity (Fold Change)Standard Deviation
Control (Untreated)-1.0± 0.1
H₂O₂ (100 µM)-4.8± 0.5
This compound + H₂O₂13.5± 0.4
This compound + H₂O₂102.1± 0.3
This compound + H₂O₂501.3± 0.2

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for assessing the neuroprotective effects of this compound and the potential signaling pathways involved.

G cluster_workflow Experimental Workflow cluster_assays Cell-Based Assays start Seed Neuronal Cells (e.g., SH-SY5Y) pretreatment Pre-treat with This compound start->pretreatment induce_stress Induce Neurotoxicity (e.g., H₂O₂, Glutamate) pretreatment->induce_stress assays Perform Cell-Based Assays induce_stress->assays data_analysis Data Analysis and Interpretation assays->data_analysis viability Cell Viability (MTT) cytotoxicity Cytotoxicity (LDH) oxidative_stress Oxidative Stress (DCFH-DA) apoptosis Apoptosis (Caspase-3)

Workflow for in vitro neuroprotection assessment.

G cluster_pathway Potential Neuroprotective Signaling Pathways cluster_pro_survival Pro-Survival Pathways cluster_pro_death Pro-Death Pathways stressor Neurotoxic Stressor (e.g., Oxidative Stress) NFkB NF-κB Pathway stressor->NFkB MAPK MAPK Pathway stressor->MAPK Caspases Caspase Activation stressor->Caspases compound This compound Nrf2 Nrf2/HO-1 Pathway compound->Nrf2 CREB CREB/BDNF Pathway compound->CREB PI3K_Akt PI3K/Akt Pathway compound->PI3K_Akt compound->NFkB compound->MAPK compound->Caspases outcome_survival Neuronal Survival Nrf2->outcome_survival CREB->outcome_survival PI3K_Akt->outcome_survival outcome_death Neuronal Death NFkB->outcome_death MAPK->outcome_death Caspases->outcome_death

Potential signaling pathways in neuroprotection.

Experimental Protocols

Herein, we provide detailed protocols for key cell-based assays to assess the neuroprotective effects of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • 96-well culture plates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Neurotoxin (e.g., Hydrogen Peroxide - H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1]

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Introduce the neurotoxin (e.g., 100 µM H₂O₂) to induce cell damage and co-incubate with this compound for 24 hours.

  • Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Cytotoxicity Assay (LDH Release Assay)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.[2]

Materials:

  • Cell culture supernatant from treated and control cells

  • LDH assay kit

Procedure:

  • Collect the cell culture supernatant from each well of the 96-well plate.

  • Transfer 50 µL of the supernatant to a new 96-well plate.[1]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 100 µL of the reaction mixture to each well.[1]

  • Incubate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.[1] The amount of LDH released is proportional to the number of dead cells.[1]

Oxidative Stress Assay (DCFH-DA Assay)

This assay measures the intracellular accumulation of reactive oxygen species (ROS).

Materials:

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution

  • PBS

Procedure:

  • After treatment, wash the cells with PBS.

  • Incubate the cells with 10 µM DCFH-DA solution in serum-free medium for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove the excess probe.[1]

  • Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.

Apoptosis Assay (Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[3]

Materials:

  • Cell lysates from treated and control cells

  • Caspase-3 colorimetric or fluorometric assay kit

Procedure:

  • Prepare cell lysates from treated and control cells.

  • Add 50 µL of cell lysate to a 96-well plate.[1]

  • Add 50 µL of the reaction buffer containing the caspase-3 substrate to each well.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

References

Application Notes and Protocols for the Scalable Production of 1-(Anilinocarbonyl)proline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Anilinocarbonyl)proline, also known as N-phenylcarbamoyl-L-proline, is a derivative of the amino acid L-proline. Proline and its derivatives are significant in medicinal chemistry and organic synthesis.[1][2] The anilinocarbonyl moiety introduces a urea-like linkage, which can impart specific biological activities or be a key intermediate in the synthesis of more complex molecules. This document provides a detailed protocol for the laboratory-scale synthesis of this compound and discusses key considerations for scaling up its production for researchers, scientists, and drug development professionals.

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the reaction of L-proline with phenyl isocyanate. This reaction is typically carried out in an anhydrous aprotic solvent. The proline acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a stable urea (B33335) derivative.

Experimental Protocol: Laboratory Scale (10 g)

Materials:

  • L-Proline (11.51 g, 100 mmol)

  • Phenyl Isocyanate (11.91 g, 10.9 mL, 100 mmol)

  • Anhydrous Dichloromethane (B109758) (DCM), 200 mL

  • Diethyl Ether (for precipitation/washing)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Hydrochloric Acid (1 M aqueous solution)

  • Magnesium Sulfate (anhydrous)

  • Argon or Nitrogen gas supply

Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: A 500 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet is dried in an oven and allowed to cool under a stream of inert gas.

  • Dissolution of L-Proline: L-proline (11.51 g, 100 mmol) is added to the flask, followed by 150 mL of anhydrous dichloromethane. The suspension is stirred and cooled to 0-5 °C using an ice bath.

  • Addition of Phenyl Isocyanate: Phenyl isocyanate (10.9 mL, 100 mmol) is dissolved in 50 mL of anhydrous dichloromethane and transferred to the dropping funnel. This solution is added dropwise to the cold, stirred suspension of L-proline over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Workup:

    • Once the reaction is complete, the mixture is cooled in an ice bath, and 50 mL of saturated sodium bicarbonate solution is slowly added to quench any unreacted isocyanate.

    • The biphasic mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 50 mL).

    • The combined organic layers are washed with 1 M HCl (2 x 50 mL) to remove any unreacted L-proline, followed by a wash with brine (1 x 50 mL).

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by precipitation from the DCM solution by the addition of diethyl ether to yield this compound as a white solid.

Data Presentation: Reaction Parameters and Expected Outcomes

ParameterLaboratory Scale (10 g)Pilot Plant Scale (1 kg) - Projected
Reactants
L-Proline11.51 g (100 mmol)1.15 kg (10 kmol)
Phenyl Isocyanate11.91 g (100 mmol)1.19 kg (10 kmol)
Solvent
Anhydrous Dichloromethane200 mL20 L
Reaction Conditions
Temperature0-5 °C initially, then room temp.0-10 °C (controlled addition)
Reaction Time2-4 hours4-6 hours (monitoring required)
Workup & Purification
Quenching AgentSaturated NaHCO₃Saturated NaHCO₃
Purification MethodRecrystallization/PrecipitationRecrystallization
Expected Outcome
Yield85-95%80-90%
Purity (by HPLC)>98%>98%

Scale-Up Considerations

Scaling up the production of this compound from the laboratory to a pilot plant or industrial scale requires careful consideration of several factors:

  • Exothermicity: The reaction between an isocyanate and a nucleophile is exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and side product formation. A jacketed reactor with a reliable cooling system is necessary.

  • Reagent Addition: The dropwise addition of phenyl isocyanate becomes more critical at a larger scale to control the reaction rate and temperature. Automated dosing pumps should be used for controlled addition.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and prevent localized overheating. The choice of impeller and stirring speed in a large reactor must be optimized.

  • Solvent Selection: While dichloromethane is a good solvent for this reaction at the lab scale, its use at an industrial scale may be restricted due to environmental and safety concerns. Alternative solvents such as ethyl acetate, acetonitrile, or toluene (B28343) should be investigated.

  • Product Isolation and Drying: Filtration and drying of the product at a large scale will require appropriate equipment such as a Nutsche filter-dryer.

  • Safety: Phenyl isocyanate is toxic and a lachrymator. Handling large quantities requires appropriate personal protective equipment (PPE) and engineering controls, such as a closed-system reactor and scrubber for off-gases.

Visualizations

.dot

experimental_workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Dry Glassware & Inert Atmosphere (N₂/Ar) reactants Charge L-Proline & Anhydrous DCM start->reactants cooling Cool to 0-5 °C reactants->cooling addition Dropwise Addition of Phenyl Isocyanate in DCM cooling->addition reaction Stir at Room Temperature (2-4 hours) addition->reaction monitoring Monitor by TLC reaction->monitoring quench Quench with NaHCO₃ monitoring->quench extraction Liquid-Liquid Extraction quench->extraction wash Wash Organic Layer extraction->wash dry Dry with MgSO₄ wash->dry evaporation Solvent Removal dry->evaporation recrystallization Recrystallization evaporation->recrystallization filtration Filtration & Drying recrystallization->filtration product Final Product: This compound filtration->product

Caption: Experimental workflow for the synthesis of this compound.

.dot

reaction_pathway cluster_product Product L_Proline L-Proline Target_Compound This compound L_Proline->Target_Compound Nucleophilic Attack Phenyl_Isocyanate Phenyl Isocyanate Phenyl_Isocyanate->Target_Compound Electrophilic Carbon

Caption: Reaction pathway for the formation of this compound.

References

Application Notes and Protocols: The Use of Proline Derivatives in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline's unique cyclic structure imparts significant conformational constraints on the peptide backbone, making it a critical residue for determining protein architecture and function. The strategic incorporation of proline derivatives offers a powerful tool to modulate peptide stability, conformation, and biological activity. These modifications can enforce specific secondary structures, enhance proteolytic resistance, and fine-tune receptor binding affinity, making them invaluable in drug discovery and peptide engineering. This document provides detailed application notes and experimental protocols for the synthesis and modification of peptides using various proline derivatives.

Key Proline Derivatives and Their Applications

A variety of proline analogs have been developed to systematically alter peptide properties. The most commonly employed derivatives include hydroxyproline (B1673980), fluoroproline, and other 4-substituted prolines.

  • Hydroxyproline (Hyp): Found abundantly in collagen, 4-hydroxyproline (B1632879) is crucial for the stability of the collagen triple helix.[1] Its incorporation into synthetic peptides can enhance thermal stability and influence backbone conformation.[1]

  • Fluoroproline (Flp): The high electronegativity of fluorine imparts a strong inductive effect, influencing the pyrrolidine (B122466) ring pucker and the cis/trans isomerization of the preceding peptide bond.[2][3] This can lead to significant stabilization of the peptide structure.[2][3]

  • Other 4-Substituted Prolines: A wide array of derivatives can be introduced at the 4-position of the proline ring to introduce novel functionalities, including chemical handles for bioconjugation or structural mimics of other amino acids.[1]

Data Presentation: Comparative Analysis of Proline Derivatives

The choice of a specific proline derivative can have a profound impact on the physicochemical properties of a peptide. The following tables summarize key quantitative data to facilitate the selection of the appropriate analog for a desired application.

Table 1: Impact of 4-Substituted Proline Derivatives on Collagen Model Peptide Stability

Proline DerivativePeptide SequenceMelting Temperature (Tm, °C)ΔTm relative to (Pro-Pro-Gly)₁₀ (°C)Reference
(2S,4R)-Hydroxyproline (Hyp)(Pro-Hyp-Gly)₁₀60+19[4]
(2S,4S)-Hydroxyproline (hyp)(Pro-hyp-Gly)₁₀25-16[5]
(2S,4R)-Fluoroproline (Flp)(Pro-Flp-Gly)₁₀63+22[2][3]
(2S,4S)-Fluoroproline (flp)(Pro-flp-Gly)₁₀24-17[2][3]
(2S,4R)-Chloroproline (Clp)(Ac-Gly-(Pro-Clp-Gly)₃-NH₂)49.5Not directly comparable[4]
(2S,4S)-Chloroproline (clp)(Ac-Gly-(Pro-clp-Gly)₃-NH₂)20.3Not directly comparable[4]

Table 2: Influence of Proline Derivatives on the cis/trans Isomer Ratio of the Xaa-Pro Peptide Bond

Proline DerivativeModel Peptide% cis IsomerSolventReference
ProlineAc-Ala-Pro-NHMe~25%Water[6]
α-MethylprolineAc-Ala-αMePro-NHMe0%Water[6]
(4R)-FluoroprolineAc-(4R)-Flp-OMe9%CDCl₃[2][3]
(4S)-FluoroprolineAc-(4S)-flp-OMe34%CDCl₃[2][3]
AzaprolineAc-Ala-AzaPro-NHMe>95%Water[3][7]

Experimental Protocols

This section provides detailed methodologies for the incorporation of proline derivatives into peptides using both standard solid-phase peptide synthesis (SPPS) and the innovative "proline editing" technique.

Protocol 1: Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Hydroxyproline

This protocol outlines the manual synthesis of a peptide containing Fmoc-Hyp(tBu)-OH using a Rink Amide resin.

Materials:

  • Rink Amide Resin

  • Fmoc-amino acids (including Fmoc-Hyp(tBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Solid Phase Synthesis Vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and shake for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for all amino acids including Fmoc-Hyp(tBu)-OH):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

    • Confirm coupling completion with a Kaiser test (ninhydrin test). A yellow color indicates a successful coupling. Repeat the coupling step if the test is positive (blue color).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Post-Synthetic Modification of a Hydroxyproline-Containing Peptide via "Proline Editing" to Introduce a 4-Fluoro Substituent

This protocol describes the conversion of a resin-bound peptide containing a hydroxyproline residue to a fluoroproline-containing peptide.[2][3] This method allows for the synthesis of diverse proline-modified peptides from a single precursor.[1]

Materials:

  • Peptide-resin containing a Hyp residue (synthesized as per Protocol 1, but using Fmoc-Hyp(Trt)-OH)

  • 2% TFA in DCM

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous DCM

  • Standard cleavage and purification reagents (as in Protocol 1)

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide on a solid support using standard Fmoc-SPPS, incorporating Fmoc-Hyp(Trt)-OH at the desired position.

  • Selective Deprotection of the Hydroxyl Group:

    • After completion of the peptide chain synthesis (while the peptide is still on the resin with side-chain protecting groups), wash the resin with DCM.

    • Treat the resin with a solution of 2% TFA in DCM for 5 minutes (repeat 4 times) to selectively remove the trityl protecting group from the hydroxyproline residue.

    • Wash the resin thoroughly with DCM and then DMF.

  • Fluorination Reaction:

    • Swell the resin in anhydrous DCM.

    • In a separate vial, prepare a solution of DAST (5 eq.) in anhydrous DCM.

    • Add the DAST solution to the resin and shake the reaction vessel for 2 hours at room temperature.

    • Drain the reaction solution and wash the resin extensively with DCM and DMF.

  • Cleavage and Purification: Cleave the fluorinated peptide from the resin and purify it as described in Protocol 1 (steps 6 and 7).

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of proline derivatives in peptide synthesis.

Peptide_Synthesis_Workflow cluster_SPPS Standard Fmoc-SPPS cluster_ProlineEditing Proline Editing Modification Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (Pro-derivative or standard) Deprotection1->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat for each amino acid Wash1->Repeat Repeat->Deprotection1 Next cycle Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 Final cycle Cleavage Cleavage from Resin & Deprotection Deprotection2->Cleavage Hyp_Peptide Peptide-Resin with Hyp(Trt) Selective_Deprotection Selective Trityl Deprotection (2% TFA) Hyp_Peptide->Selective_Deprotection Modification On-Resin Modification (e.g., Fluorination with DAST) Selective_Deprotection->Modification Modification->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, NMR) Purification->Analysis Final_Peptide Final Modified Peptide Analysis->Final_Peptide

Caption: General workflow for peptide synthesis incorporating proline derivatives.

Proline_Editing_Concept cluster_modifications On-Resin Modifications start Start with Fmoc-Hyp(Trt)-OH in SPPS peptide_on_resin Protected Peptide-Resin with Hyp(Trt) start->peptide_on_resin selective_deprotection Selective Deprotection of Hyp-OH peptide_on_resin->selective_deprotection oxidation Oxidation to 4-Oxoproline selective_deprotection->oxidation fluorination Fluorination (e.g., DAST) selective_deprotection->fluorination mitsunobu Mitsunobu Reaction (Inversion of Stereochemistry) selective_deprotection->mitsunobu acylation Acylation / Etherification selective_deprotection->acylation final_peptides Diverse Library of Proline-Modified Peptides oxidation->final_peptides fluorination->final_peptides mitsunobu->final_peptides acylation->final_peptides

Caption: The "Proline Editing" concept for generating diverse peptide modifications.

Signaling_Pathway_Modulation cluster_peptide Engineered Peptide peptide Peptide with Proline Derivative conformation Stabilized Bioactive Conformation peptide->conformation stability Enhanced Proteolytic Stability peptide->stability binding High Affinity Binding conformation->binding stability->binding Increased Bioavailability receptor Cell Surface Receptor receptor->binding signaling Downstream Signaling Cascade binding->signaling response Biological Response (e.g., Inhibition/Activation) signaling->response

Caption: Modulation of a signaling pathway by a peptide containing a proline derivative.

Conclusion

The incorporation of proline derivatives is a versatile and powerful strategy in peptide design and drug development. By carefully selecting the appropriate proline analog and synthetic methodology, researchers can fine-tune the structural and functional properties of peptides to achieve enhanced stability, specific conformations, and improved biological activity. The protocols and data presented herein provide a foundation for the rational design and synthesis of novel peptide-based therapeutics and research tools.

References

Exogenous Application of Proline to Mitigate Salt Stress in Crops: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soil salinity is a major abiotic stress that severely limits crop productivity worldwide. High salt concentrations in the soil disrupt a plant's water and nutrient uptake, cause ion toxicity, and lead to oxidative stress, ultimately impairing growth and reducing yield. Plants have evolved various mechanisms to cope with salt stress, one of which is the accumulation of compatible solutes, such as the amino acid proline. Proline plays a multifaceted role in stress tolerance; it acts as an osmolyte for osmotic adjustment, a scavenger of reactive oxygen species (ROS), a stabilizer of proteins and membranes, and a signaling molecule. Numerous studies have demonstrated that the exogenous application of proline can enhance the salt tolerance of various crop plants, making it a promising strategy for sustainable agriculture in saline environments.

These application notes provide a comprehensive overview of the use of exogenous proline to mitigate salt stress in crops, including detailed experimental protocols and a summary of its effects on various physiological and biochemical parameters.

Mechanisms of Action

Exogenous proline application enhances salt stress tolerance through several key mechanisms:

  • Osmotic Adjustment: Proline accumulates in the cytoplasm, lowering the cellular water potential and helping to maintain cell turgor and water uptake from saline soil.

  • Antioxidant Defense: Proline can directly scavenge free radicals and also enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD), thereby reducing oxidative damage caused by ROS.

  • Macromolecule Protection: It acts as a molecular chaperone, stabilizing the structure of proteins, enzymes (like RuBisCO), and membranes under stress conditions.

  • Ion Homeostasis: Proline application has been shown to reduce the uptake and translocation of toxic sodium (Na+) and chloride (Cl⁻) ions while enhancing the assimilation of essential potassium (K+) ions, thus maintaining a favorable K+/Na+ ratio.

  • Signaling and Gene Regulation: Proline metabolism can influence signaling pathways that regulate stress-responsive genes, including those involved in its own biosynthesis and catabolism (e.g., P5CS, PDH), as well as genes related to ion transport.

Proline Signaling Pathway under Salt Stress

The endogenous synthesis of proline in plants is primarily regulated by the glutamate (B1630785) pathway. Salt stress induces the expression of Δ¹-pyrroline-5-carboxylate synthetase (P5CS), the rate-limiting enzyme in this pathway. Exogenous application of proline can influence this pathway, often by down-regulating P5CS and up-regulating proline dehydrogenase (PDH), the enzyme responsible for proline catabolism, suggesting a complex feedback regulation.

Proline_Signaling_Pathway cluster_stress Cellular Environment cluster_synthesis Proline Biosynthesis (Glutamate Pathway) cluster_exogenous External Application cluster_response Stress Mitigation Responses Salt Stress Salt Stress Glutamate Glutamate Salt Stress->Glutamate induces P5C P5C Glutamate->P5C P5CS (Upregulated by Salt Stress) Proline Proline P5C->Proline P5CR Osmotic Adjustment Osmotic Adjustment Proline->Osmotic Adjustment ROS Scavenging ROS Scavenging Proline->ROS Scavenging Enzyme & Membrane Stabilization Enzyme & Membrane Stabilization Proline->Enzyme & Membrane Stabilization Ion Homeostasis (Low Na+/K+ ratio) Ion Homeostasis (Low Na+/K+ ratio) Proline->Ion Homeostasis (Low Na+/K+ ratio) Exogenous Proline Exogenous Proline Exogenous Proline->Proline increases cellular pool

Caption: Proline biosynthesis and its role in salt stress mitigation.

Data Presentation: Effects of Exogenous Proline on Salt-Stressed Crops

The following tables summarize the quantitative effects of exogenous proline application on various crops subjected to salt stress, as reported in the literature.

Table 1: Effects on Growth and Biomass

Crop SpeciesSalt Stress (NaCl)Proline Conc. & ApplicationObserved EffectsReference
Triticum aestivum (Wheat)120 mM10 mM (Foliar)Improved shoot/root growth parameters.
Helianthus annuus (Sunflower)120 mM30 mM (Foliar)Increased shoot/root length and fresh/dry weights.
Brassica junceaNot specified20 mM (Foliar)Increased shoot/root length, fresh/dry mass, and leaf area.
Zea mays (Maize)50 mMNot specifiedIncreased leaf and root dry mass.
Oryza sativa (Rice)100 mM20-30 mMMitigated adverse effects on growth.
Pisum sativum (Pea)150 mM20 mM (Foliar)Significantly improved growth attributes.
Apium graveolens (Celery)100 mM0.3 mM (Foliar)Significant increase in plant biomass (fresh and dry weight).

Table 2: Effects on Physiological and Biochemical Parameters

Crop SpeciesSalt Stress (NaCl)Proline Conc. & ApplicationParameterEffectReference
Triticum aestivum (Wheat)60-120 mM10 mM (Foliar)K+/Na+ RatioIncreased
Antioxidant Enzymes (CAT, SOD, APX, GR)Enhanced activity
Zea mays (Maize)50 mMNot specifiedK+/Na+ RatioIncreased
Na+ and Cl- ContentDecreased
Vigna radiata (Mung Bean)300 mM15 mM (in medium)MDA and H₂O₂ ContentSignificantly decreased
Glutathione Content & Related EnzymesIncreased
Apium graveolens (Celery)100 mM0.3 mM (Foliar)MDA Content & Relative ConductivitySuppressed increase
Antioxidant Enzymes (SOD, POD, CAT)Increased activity
Pancratium maritimum300 mM5 mM (in medium)Catalase & Peroxidase ActivityMaintained significantly higher activity
Guava3.6 dS m⁻¹24 mM (Foliar)Relative Water ContentMitigated reduction
Stomatal ConductanceMitigated reduction

Note: The optimal concentration of proline and the magnitude of its effect can vary depending on the plant species, cultivar, developmental stage, and the severity of salt stress. Higher concentrations (e.g., 40-50 mM in rice) can sometimes have toxic effects.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the efficacy of exogenous proline on salt stress mitigation in crops. Researchers should optimize these protocols for their specific plant species and experimental conditions.

Protocol 1: Seed Priming with Proline

Objective: To assess the effect of proline on seed germination and early seedling growth under salt stress.

Materials:

  • Seeds of the desired crop

  • L-Proline

  • Sodium chloride (NaCl)

  • Petri dishes or germination trays

  • Germination paper or sterile sand

  • Deionized water

  • Incubator or growth chamber

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of L-proline (e.g., 1 M).

    • Prepare the desired priming concentrations of proline (e.g., 10 mM, 20 mM, 30 mM) by diluting the stock solution with deionized water.

    • Prepare the desired salt stress solutions (e.g., 100 mM, 150 mM NaCl).

  • Seed Sterilization: Surface sterilize seeds (e.g., with 1% sodium hypochlorite (B82951) for 10 minutes followed by thorough rinsing with sterile deionized water) to prevent fungal and bacterial contamination.

  • Priming:

    • Soak the sterilized seeds in the prepared proline solutions for a predetermined duration (e.g., 8-12 hours) at room temperature in the dark.

    • Use deionized water as the control priming treatment (hydropriming).

  • Drying: After priming, briefly rinse the seeds with deionized water and air-dry them back to their original moisture content on filter paper at room temperature.

  • Germination Assay:

    • Place a set number of primed seeds (e.g., 25) in Petri dishes containing germination paper moistened with either deionized water (control) or the respective NaCl solutions (salt stress).

    • Seal the Petri dishes with parafilm and place them in a growth chamber with controlled temperature and light conditions (e.g., 25°C, 16/8 h light/dark cycle).

  • Data Collection:

    • Record germination percentage at regular intervals (e.g., every 24 hours for 7 days).

    • After the germination period, measure seedling growth parameters such as root length, shoot length, and fresh/dry weight.

Protocol 2: Foliar Application of Proline on Pot-Grown Plants

Objective: To evaluate the effect of foliar-applied proline on the physiological and biochemical responses of plants under salt stress.

Experimental_Workflow_Foliar_Application cluster_treatments Experimental Groups start Plant Acclimatization (e.g., 2 weeks in pots) stress Initiate Salt Stress Treatment (e.g., irrigate with NaCl solution) start->stress proline_app Apply Foliar Proline Spray (e.g., 20 mM Proline + Surfactant) stress->proline_app after stress initiation data Data Collection & Analysis (Physiological, Biochemical, Growth) proline_app->data after treatment period C Control P Proline only S Salt only SP Salt + Proline

Rapid Enantiomeric Excess Determination of Proline Using ESI-MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of the enantiomeric purity of proline, a pivotal amino acid in numerous biological processes and a fundamental building block in asymmetric synthesis, is of paramount importance in pharmaceutical development and biomedical research. Traditional methods for chiral separation, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), can be time-consuming. Electrospray ionization mass spectrometry (ESI-MS) has emerged as a powerful tool for the rapid and sensitive determination of enantiomeric excess (ee), offering significant advantages in high-throughput screening and real-time reaction monitoring.

This document provides detailed application notes and protocols for the rapid determination of proline's enantiomeric excess using ESI-MS. The methods described herein leverage kinetic resolution with mass-tagged derivatizing agents and the formation of diastereomeric complexes with chiral selectors, enabling swift and accurate analysis.

Principle of the Method

The core principle behind the ESI-MS determination of enantiomeric excess lies in the ability to differentiate between the two enantiomers of proline (D- and L-proline) in the mass spectrometer. This is typically achieved by reacting the proline enantiomers with a chiral reagent to form diastereomers, which, unlike enantiomers, possess distinct physical and chemical properties that can be distinguished by mass spectrometry. The relative intensities of the mass signals corresponding to the diastereomeric products are then used to calculate the enantiomeric excess of the original sample.

Two primary ESI-MS based methods for the rapid enantiomeric excess determination of proline are the Kinetic Resolution Method and the Chiral Selector Method .

Application Notes

Method 1: Parallel Kinetic Resolution with Pseudo-Enantiomeric Mass-Tagged Auxiliaries

This robust method is predicated on the differential reaction rates of proline enantiomers with two "pseudo-enantiomeric" chiral derivatizing agents that are tagged with different masses. The chiral mixture of proline is derivatized with a mixture of two mass-tagged pseudo-enantiomeric auxiliaries. The slight differences in their reaction kinetics with the D- and L-proline result in a ratio of derivatized products that directly correlates to the enantiomeric excess of the proline sample. A significant advantage of this method is its speed, with analysis times as short as approximately 2 minutes per sample.

A commonly employed set of reagents for this purpose are Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA), a derivative of Marfey's reagent, and Nα-(5-fluoro-2,4-dinitrophenyl)-D-leucinamide (D-FDLA) as the corresponding auxiliary with a mass difference.

Method 2: Chiral Selector Method using Collision-Induced Dissociation (CID)

This elegant approach involves the formation of non-covalent diastereomeric complexes (trimers) between the proline enantiomers and a chiral selector in the ESI source. These protonated trimers are then subjected to collision-induced dissociation (CID) in the mass spectrometer. The stability of the diastereomeric trimer ions differs, leading to varying fragmentation efficiencies. The ratio of the resulting protonated dimer fragment ions to the precursor trimer ions is then used to determine the enantiomeric excess.

This method is highly sensitive, requiring only nanomole amounts of sample, and can be very rapid. The enantiomeric excess can be determined using either a calibration curve (the "two-reciprocal" method) or a "three-point" method that does not require a full calibration.

Experimental Protocols

Protocol 1: Kinetic Resolution Method using L-FDVA and D-FDLA

1. Materials and Reagents:

  • D-Proline and L-Proline standards

  • Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA)

  • Nα-(5-fluoro-2,4-dinitrophenyl)-D-leucinamide (D-FDLA)

  • Hydrochloric acid (1N)

  • Sodium bicarbonate (1N)

  • Acetone

  • Ultrapure water

2. Sample Preparation:

  • Prepare 50 mmol/L stock solutions of D- and L-proline by dissolving the crystalline solid in 3 mL of 1N HCl, neutralizing with 1N sodium bicarbonate, and diluting to 10 mL with ultrapure water.

  • For analysis, dilute the stock solutions to 1 mmol/L with ultrapure water.

  • Prepare an auxiliary solution containing 2.5 mmol/L of both L-FDVA and D-FDLA in acetone.

3. Derivatization Procedure:

  • For calibration, prepare mixtures of the diluted D- and L-proline solutions with defined enantiomeric excesses (e.g., +100%, +50%, 0%, -50%, -100% ee).

  • Mix the proline sample (or standard) with the auxiliary solution. The reaction proceeds to form derivatives with characteristic masses. For example, the reaction with L-FDVA and D-FDLA will form products with m/z values that are distinct.

4. ESI-MS Analysis:

  • Instrument: Any standard ESI-mass spectrometer.

  • Ionization Mode: Negative ion mode ([M-H]⁻).

  • Analysis: Infuse the deriv

Application Notes and Protocols for the Determination of Proline in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proline, a proteinogenic amino acid, plays a crucial role in plant physiology, particularly in the response to various environmental stresses.[1][2][3] Its accumulation is a well-documented indicator of physiological stress triggered by conditions such as drought, salinity, extreme temperatures, and heavy metal exposure.[1][2][3][4] Therefore, the accurate quantification of proline in plant tissues is a valuable tool for assessing plant stress tolerance, understanding stress response mechanisms, and for screening stress-resistant crop varieties. This document provides detailed application notes and protocols for the most common methods used for proline determination in plant tissues.

Methods for Proline Determination

Several methods are available for the quantification of proline in plant tissues, each with its own advantages and limitations. The choice of method often depends on the research question, the number of samples, and the available equipment. The most widely used techniques include the ninhydrin-based colorimetric assay, the isatin (B1672199) paper assay, High-Performance Liquid Chromatography (HPLC), and enzymatic assays.[1][2][3][4]

Ninhydrin-Based Colorimetric Assay

This is the most common and well-established method for proline determination.[4] The principle of this assay is the reaction of proline with ninhydrin (B49086) in an acidic environment at high temperature, which forms a red-colored chromophore. The intensity of the color, measured spectrophotometrically at 520 nm, is directly proportional to the proline concentration.[5][6]

Advantages:

  • Simple, rapid, and cost-effective.[4]

  • Suitable for a large number of samples.[6]

  • Does not require sophisticated instrumentation.[4]

Limitations:

  • Can be prone to interference from other amino acids and compounds, potentially leading to an overestimation of proline content.[7][8]

Isatin Paper Assay

This method offers a simple and semi-quantitative way to screen a large number of samples for proline content.[1][4] It is based on the reaction of proline with isatin, which produces a characteristic blue color. The intensity of the blue color on the paper is proportional to the proline concentration.[4]

Advantages:

  • Extremely simple and requires minimal equipment.[4]

  • Ideal for high-throughput screening.[1][4]

Limitations:

  • Provides semi-quantitative results.[4]

  • Less sensitive and accurate compared to the ninhydrin or HPLC methods.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a highly sensitive and specific method for proline quantification.[1][4] This technique separates proline from other amino acids and compounds in the plant extract before detection. Often, a pre-column derivatization step using reagents like 9-fluorenylmethyl-chloroformate (FMOC-Cl) is required to make proline detectable by fluorescence or UV detectors.[9]

Advantages:

  • High sensitivity and specificity.[4]

  • Allows for the simultaneous quantification of multiple amino acids.[1][4]

Limitations:

  • Requires sophisticated and expensive equipment.[4]

  • More time-consuming and complex protocol compared to colorimetric assays.

Enzymatic Assay

A more recent development, the enzymatic assay for proline offers high specificity by utilizing the enzyme proline dehydrogenase (ProDH) or Δ1-pyrroline-5-carboxylate reductase (P5CR).[7][8][10] The reaction catalyzed by these enzymes leads to a change in NAD(P)H concentration, which can be measured spectrophotometrically.

Advantages:

  • Highly specific for L-proline, avoiding interference from other amino acids.[7][8]

  • Offers high sensitivity.[7][8]

Limitations:

  • May require the purification or commercial purchase of the specific enzyme.

  • The protocol can be more complex than the ninhydrin assay.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the different proline determination methods.

MethodDetection PrincipleWavelengthSensitivityLinearity RangeKey Remarks
Ninhydrin-Based Colorimetric Assay Colorimetric520 nm[5][6]~1 nmole[6]1-100 nmoles[6]Prone to interference from other amino acids.[7][8]
Isatin Paper Assay ColorimetricVisualSemi-quantitative[4]N/ASuitable for rapid screening of many samples.[1][4]
HPLC with FMOC-Cl Derivatization FluorescenceEx/Em = 260/315 nm[9]HighDependent on column and detectorHighly specific and allows for multi-amino acid analysis.[4]
Enzymatic Assay (P5CR-based) Spectrophotometric (NAD⁺ reduction)340 nm[7][8]High (three times more sensitive than ninhydrin assay based on concentration)[7][8]Up to 350 µM proline[8]Highly specific for L-proline.[7][8]

Experimental Protocols

Protocol 1: Ninhydrin-Based Colorimetric Assay (Bates Method)

This protocol is adapted from the method described by Bates et al. (1973).[11][12]

Materials:

  • Plant tissue (fresh or frozen)

  • 3% (w/v) aqueous sulfosalicylic acid[12]

  • Acid-ninhydrin reagent: Dissolve 1.25 g ninhydrin in 30 mL glacial acetic acid and 20 mL 6 M phosphoric acid by warming. This reagent is stable for 24 hours when stored at 4°C.[12]

  • Glacial acetic acid

  • Toluene (B28343)

  • L-Proline standard solution (e.g., 100 µg/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Extraction:

    • Homogenize 0.1-0.5 g of fresh plant tissue in 5-10 mL of 3% aqueous sulfosalicylic acid.[12]

    • Centrifuge the homogenate at 12,000 x g for 10 minutes.[12]

    • Collect the supernatant for proline analysis.

  • Reaction:

    • In a test tube, mix 2 mL of the supernatant with 2 mL of acid-ninhydrin reagent and 2 mL of glacial acetic acid.[11]

    • Incubate the mixture in a boiling water bath (100°C) for 1 hour.[11][12]

    • Terminate the reaction by placing the tubes in an ice bath.[12]

  • Extraction of Chromophore:

    • Add 4 mL of toluene to the reaction mixture and vortex vigorously for 15-20 seconds.[5]

    • Allow the mixture to stand at room temperature for the separation of the two phases. The upper phase (toluene) will contain the red chromophore.[12]

  • Measurement:

    • Carefully collect the upper toluene layer and measure its absorbance at 520 nm using a spectrophotometer. Use toluene as the blank.[12]

  • Standard Curve:

    • Prepare a series of proline standards (e.g., 0, 20, 40, 60, 80, 100 µg/mL) and process them in the same way as the plant extracts.

    • Plot the absorbance values against the known proline concentrations to generate a standard curve.

  • Calculation:

    • Determine the proline concentration in the plant extract from the standard curve.

    • Calculate the proline content in the plant tissue, usually expressed as µmol/g fresh weight.

Protocol 2: Enzymatic Assay for L-Proline

This protocol is based on the reverse reaction of Δ1-pyrroline-5-carboxylate reductase (P5CR).[7][8]

Materials:

  • Plant tissue

  • Extraction buffer: 100 mM glycine-NaOH buffer, pH 10.5[7]

  • Recombinant P5CR enzyme

  • NAD⁺ solution (e.g., 10 mM)

  • L-Proline standard solution (e.g., 1 mM)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Extraction:

    • Homogenize plant material in the extraction buffer (1-5 mL per gram of tissue).[7]

    • Centrifuge at 10,000-12,000 x g for 3-5 minutes at room temperature and collect the supernatant.[7]

    • Heat the supernatant at 95°C for 5 minutes to inactivate endogenous enzymes.[7]

  • Assay Setup:

    • In a 96-well plate, add 5-100 µL of the plant extract to duplicate wells. Adjust the final volume in each well to 100 µL with the extraction buffer.

    • Prepare proline standards in the same manner.

  • Reaction:

    • Prepare a 2x reaction mixture containing 10 mM NAD⁺ and an appropriate amount of P5CR enzyme (e.g., 2 µg) in 100 mM glycine-NaOH buffer, pH 10.5.[7]

    • To one set of the duplicate wells (sample and standard), add 100 µL of the 2x reaction mixture.

    • To the second set of duplicate wells, add 100 µL of an identical mixture but without the P5CR enzyme (this will serve as a blank to correct for any background absorbance).[7]

  • Measurement:

    • Incubate the plate at room temperature and measure the absorbance at 340 nm at different time points (e.g., every 5 minutes for 30 minutes) or until the reaction reaches a plateau.

  • Calculation:

    • Subtract the absorbance of the blank (without P5CR) from the absorbance of the corresponding sample or standard.

    • Determine the proline concentration in the plant extract from a standard curve of ΔA340 versus proline concentration.

Visualizations

Proline Accumulation as a Plant Stress Response

G AbioticStress Abiotic Stress (Drought, Salinity, Cold, etc.) PlantSensing Stress Perception and Signaling AbioticStress->PlantSensing Induces GeneExpression Altered Gene Expression PlantSensing->GeneExpression Leads to ProlineBiosynthesis Increased Proline Biosynthesis GeneExpression->ProlineBiosynthesis Upregulates ProlineDegradation Decreased Proline Degradation GeneExpression->ProlineDegradation Downregulates ProlineAccumulation Proline Accumulation ProlineBiosynthesis->ProlineAccumulation ProlineDegradation->ProlineAccumulation StressTolerance Enhanced Stress Tolerance (Osmotic Adjustment, ROS Scavenging, etc.) ProlineAccumulation->StressTolerance Contributes to

Caption: Logical workflow of proline accumulation in response to abiotic stress in plants.

Experimental Workflow for Ninhydrin-Based Proline Assay

G Start Plant Tissue Sample Homogenization Homogenize in 3% Sulfosalicylic Acid Start->Homogenization Centrifugation Centrifuge and Collect Supernatant Homogenization->Centrifugation Reaction React with Acid-Ninhydrin and Acetic Acid (100°C, 1 hour) Centrifugation->Reaction Extraction Extract with Toluene Reaction->Extraction Measurement Measure Absorbance at 520 nm Extraction->Measurement End Calculate Proline Concentration Measurement->End

Caption: Experimental workflow for the ninhydrin-based determination of proline.

References

Application Note: Rapid Detection of Proline in Serum via Near-Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proline, a vital amino acid, plays a significant role in various physiological and pathological processes, including cancer metabolism.[1][2] Monitoring its concentration in serum is crucial for disease diagnosis and therapeutic monitoring. Traditional methods for amino acid analysis, such as high-performance liquid chromatography (HPLC), are often time-consuming and require extensive sample preparation.[3] Near-infrared (NIR) spectroscopy has emerged as a rapid, non-destructive, and cost-effective alternative for analyzing biological samples.[1][3][4] This application note details the use of NIR spectroscopy coupled with chemometric analysis for the quantitative determination of proline in human serum.

NIR spectroscopy measures the absorption of light in the 780 to 2526 nm wavelength range, which corresponds to overtones and combinations of molecular vibrations of chemical bonds like C-H, N-H, and O-H.[3] While NIR spectra of complex biological samples like serum can have broad and overlapping absorption peaks, multivariate analysis techniques, known as chemometrics, can extract quantitative information for specific analytes.[1][5]

Quantitative Data Summary

A study by Li, et al. (2022) demonstrated the feasibility of using NIR spectroscopy for the quantitative analysis of proline in serum.[3] The performance of different chemometric models was evaluated, and the results are summarized below.

Chemometric ModelRoot Mean Square Error of Prediction (RMSEP) (mg/mL)Correlation Coefficient of Prediction (Rp)
Stepwise Multiple Linear Regression (SMLR)0.001110.84
Partial Least Squares (PLS)0.001500.67
Interval Partial Least Squares (iPLS)0.0007700.91
Simulated Annealing (SA)0.0004490.97
Table 1: Performance of various chemometric models for the prediction of proline concentration in serum using NIR spectroscopy. Data sourced from Li, et al. (2022).[3]

Experimental Protocols

This section outlines the key experimental procedures for the detection of proline in serum using NIR spectroscopy.

Serum Sample Collection and Preparation
  • Blood Collection: Collect venous blood samples from subjects into appropriate collection tubes.

  • Serum Separation: Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge the tubes at approximately 1000-2000 x g for 10 minutes to separate the serum from the blood cells.

  • Aliquoting and Storage: Carefully aspirate the supernatant (serum) and transfer it to clean microcentrifuge tubes. If not for immediate use, store the serum samples at -80°C.

Reference Analysis (HPLC)

To build a robust calibration model, the proline concentration in a subset of the serum samples must be accurately determined using a reference method like HPLC.

  • Sample Preparation for HPLC: The serum samples are typically deproteinized, often using a methanol-based extraction method.[2]

  • Chromatographic Separation: Employ a suitable HPLC column, such as a Phenomenex Lux 5u Cellulose-1 column (250 × 4.6 mm), for chromatographic separation.[2]

  • Mobile Phase: A mobile phase, for instance, 40% methanol (B129727) in 0.05% formic acid aqueous solution, can be used for elution.[2]

  • Detection: Use a mass spectrometer or a UV detector for the quantification of proline.

  • Calibration Curve: Generate a standard curve using known concentrations of proline to quantify the proline levels in the serum samples.

NIR Spectral Acquisition
  • Instrumentation: Utilize a Fourier Transform Near-Infrared (FT-NIR) spectrophotometer.

  • Spectral Range: Acquire spectra in the near-infrared range of 780 to 2526 nm.[3]

  • Measurement Mode: The spectra can be collected in transmission or diffuse reflection mode. For liquid samples like serum, a transflectance probe may be used.

  • Sample Presentation: A consistent volume of serum (e.g., 70 µL) is sufficient for spectral acquisition.[6] Ensure a constant path length and temperature for all measurements.

  • Data Acquisition: Record the absorbance spectra [log(1/R)] at defined intervals. Collect multiple scans for each sample and average them to improve the signal-to-noise ratio.

Chemometric Analysis
  • Spectral Preprocessing: Raw NIR spectra often contain noise and baseline variations. Apply preprocessing techniques to enhance the signal related to proline concentration. Common methods include:

    • Smoothing: To reduce random noise.

    • Derivative Spectroscopy (e.g., Savitzky-Golay): To resolve overlapping peaks and correct for baseline shifts.[7]

    • Standard Normal Variate (SNV): To correct for scattering effects.[7]

    • Mean Centering: To simplify the data structure.[7]

  • Calibration Model Development:

    • Divide the dataset into a calibration set and a validation set. The calibration set is used to build the predictive model, while the validation set is used to test its performance.

    • Employ multivariate regression techniques such as Partial Least Squares (PLS), Stepwise Multiple Linear Regression (SMLR), or more advanced algorithms like Simulated Annealing (SA) to correlate the preprocessed NIR spectra with the reference proline concentrations obtained from HPLC.[3]

  • Model Validation:

    • Evaluate the performance of the calibration model using the validation set. Key performance metrics include:

      • Root Mean Square Error of Prediction (RMSEP): A measure of the average error in the predicted concentrations.

      • Correlation Coefficient of Prediction (Rp) or Coefficient of Determination (R²): Indicates the correlation between the predicted and reference values. A value closer to 1 signifies a better model.

Visualizations

NIR_Proline_Detection_Workflow Experimental Workflow for NIR-Based Proline Detection in Serum cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_reference Reference Method cluster_nir NIR Spectroscopy cluster_modeling Chemometric Modeling blood_collection 1. Blood Collection serum_separation 2. Serum Separation (Centrifugation) blood_collection->serum_separation serum_aliquot 3. Serum Aliquoting & Storage serum_separation->serum_aliquot hplc_analysis 4a. HPLC Analysis (Reference Proline Concentration) serum_aliquot->hplc_analysis nir_acquisition 4b. NIR Spectral Acquisition serum_aliquot->nir_acquisition calibration 6. Calibration Model Development (e.g., PLS, SA) hplc_analysis->calibration preprocessing 5. Spectral Preprocessing nir_acquisition->preprocessing preprocessing->calibration validation 7. Model Validation calibration->validation prediction 8. Proline Concentration Prediction validation->prediction

Caption: Workflow for proline detection in serum using NIR spectroscopy.

Conclusion

Near-infrared spectroscopy, combined with robust chemometric modeling, presents a powerful analytical tool for the rapid and non-destructive quantification of proline in serum.[3] This method offers significant advantages over traditional techniques in terms of speed, cost, and simplicity of sample preparation, making it highly suitable for high-throughput screening and clinical applications.[3][8] Further development and validation of this technique could lead to its adoption for routine clinical monitoring and research in drug development.

References

Application Notes and Protocols: Exogenous Proline to Induce Drought Resistance in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drought is a major environmental stressor that significantly limits crop productivity worldwide. Plants have evolved various adaptive mechanisms to cope with water deficit, including the accumulation of compatible solutes like the amino acid proline.[1][2] Proline plays a multifaceted role in stress tolerance, acting as an osmolyte for osmotic adjustment, a protectant for cellular structures and enzymes, a scavenger of reactive oxygen species (ROS), and a signaling molecule.[2][3][4][5] Numerous studies have demonstrated that the exogenous application of proline can enhance drought resistance in various plant species, making it a promising strategy for improving crop resilience in arid and semi-arid regions.[2][4][6][7]

These application notes provide a comprehensive overview of the use of exogenous proline to induce drought resistance in plants. They include a summary of the effects of proline application, detailed experimental protocols, and diagrams of the key signaling pathways involved.

Data Presentation: Efficacy of Exogenous Proline Application

The application of exogenous proline has been shown to positively impact various physiological and biochemical parameters in plants under drought stress. The following tables summarize quantitative data from several studies, demonstrating the beneficial effects of proline treatment.

Table 1: Effect of Exogenous Proline on Growth Parameters in Maize (Zea mays L.) under Drought Stress

TreatmentShoot Length Increase (%)Root Length Increase (%)Shoot Fresh Weight Increase (%)Root Fresh Weight Increase (%)Shoot Dry Weight Increase (%)Root Dry Weight Increase (%)
Proline Supplementation40369724777154

Data adapted from a study on maize plants subjected to drought stress.[8]

Table 2: Effect of Exogenous Proline on Oxidative Stress Markers and Antioxidant Enzyme Activities in Maize (Zea mays L.) under Drought Stress

TreatmentH2O2 Reduction (%)MDA Reduction (%)Catalase (CAT) Activity Increase (%)Peroxidase (POD) Activity Increase (%)Superoxide Dismutase (SOD) Activity Increase (%)
Proline Supplementation38671469144

Data adapted from a study on maize plants subjected to drought stress. MDA (malondialdehyde) is an indicator of lipid peroxidation.[8]

Table 3: Effect of Exogenous Proline on Nutrient Content in Maize (Zea mays L.) under Drought Stress

TreatmentNitrogen (N) Increase (%)Potassium (K) Increase (%)Phosphorus (P) Increase (%)
Proline Supplementation304028

Data adapted from a study on maize plants subjected to drought stress.[8]

Table 4: Effect of Exogenous Proline on Physiological Parameters and Yield in Wheat (Triticum aestivum L.) under Drought Stress

Proline ConcentrationYield Increase (Mild Drought) (%)Yield Increase (Severe Drought) (%)
25 mM2.8833.90
50 mM10.8152.88

Data adapted from a study on wheat plants subjected to different levels of drought stress.[9]

Signaling Pathways

Exogenous proline application influences multiple signaling pathways to confer drought resistance. These include pathways related to proline's role as an osmoprotectant, an antioxidant, and a signaling molecule that interacts with other stress-responsive pathways.

Proline_Signaling_Pathway cluster_stress Drought Stress cluster_proline Exogenous Proline Application cluster_cellular_response Cellular Response cluster_outcome Plant Response Drought Drought Osmotic_Adjustment Osmotic Adjustment Drought->Osmotic_Adjustment induces ROS_Scavenging ROS Scavenging Drought->ROS_Scavenging induces ROS Protein_Stabilization Protein & Membrane Stabilization Drought->Protein_Stabilization causes damage Exo_Proline Exogenous Proline Exo_Proline->Osmotic_Adjustment Exo_Proline->ROS_Scavenging Exo_Proline->Protein_Stabilization Signaling Stress Signaling Exo_Proline->Signaling Drought_Resistance Enhanced Drought Resistance Osmotic_Adjustment->Drought_Resistance ROS_Scavenging->Drought_Resistance Protein_Stabilization->Drought_Resistance Signaling->Drought_Resistance

ROS_Scavenging_Pathway Drought_Stress Drought Stress ROS Increased ROS (H₂O₂, O₂⁻) Drought_Stress->ROS Oxidative_Damage Oxidative Damage (Lipid Peroxidation) ROS->Oxidative_Damage Reduced_Damage Reduced Oxidative Damage Exo_Proline Exogenous Proline Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (SOD, CAT, POD) Exo_Proline->Antioxidant_Enzymes Direct_Scavenging Direct ROS Scavenging Exo_Proline->Direct_Scavenging Antioxidant_Enzymes->ROS detoxifies Direct_Scavenging->ROS scavenges Drought_Resistance Drought_Resistance

Experimental Protocols

The following protocols provide detailed methodologies for key experiments related to the application of exogenous proline for inducing drought resistance in plants.

Protocol 1: Exogenous Application of Proline

This protocol describes different methods for applying proline to plants. The optimal concentration and application method may vary depending on the plant species and experimental conditions.[2][4]

1.1. Foliar Spray Application

  • Preparation of Proline Solution: Prepare a stock solution of L-proline (e.g., 1 M) in distilled water. From the stock solution, prepare working solutions of desired concentrations (e.g., 25 mM, 50 mM).[9][10] A small amount of a surfactant (e.g., 0.05% Tween-20) can be added to the final solution to ensure uniform coverage on the leaf surface.

  • Application: Spray the proline solution onto the plant foliage until runoff, ensuring complete coverage of both adaxial and abaxial leaf surfaces. A control group should be sprayed with distilled water containing the same concentration of surfactant.

  • Timing: Application timing is crucial. Proline can be applied before the onset of drought stress (as a pre-treatment) or during the stress period.[2][11]

1.2. Seed Priming

  • Preparation of Proline Solution: Prepare proline solutions of desired concentrations in distilled water.

  • Seed Soaking: Surface sterilize seeds (e.g., with 70% ethanol (B145695) for 1 minute followed by 1% sodium hypochlorite (B82951) for 10 minutes and then rinse thoroughly with sterile distilled water). Soak the sterilized seeds in the proline solution for a specific duration (e.g., 6-12 hours) in the dark at room temperature. Control seeds should be soaked in distilled water.

  • Drying: After soaking, air-dry the seeds back to their original moisture content on filter paper in a laminar flow hood before sowing.

1.3. Soil Drench Application

  • Preparation of Proline Solution: Prepare proline solutions of desired concentrations in the nutrient solution or distilled water.

  • Application: Apply a known volume of the proline solution to the soil or growing medium around the base of the plant. The volume should be sufficient to saturate the root zone. Control plants should receive an equal volume of the solution without proline.

Protocol 2: Induction of Drought Stress

This protocol outlines a common method for inducing controlled drought stress in potted plants.

  • Plant Material and Growth Conditions: Grow plants in pots containing a well-drained soil mix under controlled environmental conditions (e.g., 25°C day/20°C night, 16h photoperiod).

  • Watering Regime: Water the plants regularly to maintain optimal soil moisture until the desired growth stage for stress induction.

  • Drought Induction: To initiate drought stress, withhold watering.[12]

  • Monitoring Soil Moisture: Monitor the soil water content daily by weighing the pots. The level of drought stress can be defined as a percentage of field capacity (e.g., mild drought at 60% field capacity, severe drought at 45% field capacity).[10]

  • Maintenance of Stress Level: Once the desired soil moisture level is reached, maintain it by adding a calculated amount of water daily to compensate for the water lost through evapotranspiration (determined by the daily weight loss of the pot).

  • Control Group: A well-watered control group should be maintained at optimal soil moisture (e.g., 80-100% field capacity) throughout the experiment.

Protocol 3: Measurement of Proline Content

This protocol describes the colorimetric method for determining free proline content in plant tissues, based on the reaction of proline with ninhydrin (B49086).[13][14]

3.1. Reagents

  • 3% (w/v) Sulfosalicylic acid

  • Acid-ninhydrin reagent: Dissolve 1.25 g of ninhydrin in 30 mL of glacial acetic acid and 20 mL of 6 M phosphoric acid with gentle heating. The reagent is stable for 24 hours when stored at 4°C.

  • Toluene (B28343)

  • L-proline standard solution

3.2. Procedure

  • Extraction: Homogenize 0.5 g of fresh plant material in 10 mL of 3% aqueous sulfosalicylic acid.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes.

  • Reaction: Mix 2 mL of the supernatant with 2 mL of acid-ninhydrin reagent and 2 mL of glacial acetic acid in a test tube.

  • Incubation: Incubate the mixture in a boiling water bath for 1 hour.

  • Termination of Reaction: Terminate the reaction by placing the test tubes in an ice bath.

  • Extraction of Chromophore: Add 4 mL of toluene to the reaction mixture and vortex for 15-20 seconds. Allow the layers to separate.

  • Measurement: Carefully collect the upper toluene layer and measure its absorbance at 520 nm using a spectrophotometer, with toluene as the blank.

  • Quantification: Determine the proline concentration from a standard curve prepared using known concentrations of L-proline.

Protocol 4: Measurement of Relative Water Content (RWC)

RWC is a key indicator of plant water status.

  • Fresh Weight (FW): Excise a leaf or a portion of a leaf and immediately record its fresh weight.

  • Turgid Weight (TW): Float the leaf sample in distilled water in a petri dish for 4-6 hours in the dark at 4°C to achieve full turgor. After incubation, gently blot the surface water from the leaf and record its turgid weight.

  • Dry Weight (DW): Dry the turgid leaf sample in an oven at 80°C for 24 hours or until a constant weight is achieved. Record the dry weight.

  • Calculation: Calculate RWC using the following formula: RWC (%) = [(FW - DW) / (TW - DW)] x 100

Experimental Workflow

Experimental_Workflow Start Start Plant_Growth Plant Growth under Optimal Conditions Start->Plant_Growth Proline_Application Exogenous Proline Application (Foliar/Seed/Soil) Plant_Growth->Proline_Application Drought_Stress Drought Stress Induction Proline_Application->Drought_Stress Data_Collection Data Collection (Physiological, Biochemical, and Growth Parameters) Drought_Stress->Data_Collection Data_Analysis Data Analysis and Interpretation Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Conclusion

The exogenous application of proline is a viable and effective strategy to enhance drought resistance in plants.[4][6] Proline acts through multiple mechanisms, including osmotic adjustment, detoxification of reactive oxygen species, and stabilization of cellular structures.[2][3] The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to design and conduct experiments to further explore the potential of proline in mitigating the adverse effects of drought stress on crop plants. Further research can focus on optimizing application methods and concentrations for specific crops and environmental conditions, as well as elucidating the intricate molecular networks regulated by proline in response to drought.

References

Troubleshooting & Optimization

Improving the yield and purity of 1-(Anilinocarbonyl)proline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-(Anilinocarbonyl)proline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on yield and purity to facilitate the successful and efficient synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low to No Product Yield 1. Inactive Phenyl Isocyanate: Phenyl isocyanate is highly reactive and can be deactivated by moisture.- Use a fresh bottle of phenyl isocyanate or purify the existing stock by distillation. - Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction has stalled, consider extending the reaction time. - A slight increase in temperature might be beneficial, but monitor for side product formation.
3. Poor Quality L-proline: L-proline can be hygroscopic.- Dry the L-proline in a vacuum oven before use.
Presence of a White Precipitate (Insoluble in Work-up Solvent) 1. Formation of Diphenylurea: Phenyl isocyanate can react with trace amounts of water to form the highly insoluble diphenylurea.- Use anhydrous solvents and reagents. - Filter off the precipitate before proceeding with the work-up.
Oily or Gummy Product Instead of a Crystalline Solid 1. Presence of Impurities: Unreacted starting materials or side products can prevent crystallization.- Ensure the complete removal of starting materials during the work-up. - Attempt to triturate the oil with a non-polar solvent like hexane (B92381) or diethyl ether to induce crystallization. - If trituration fails, purify the product using column chromatography.
Product Purity is Low After Recrystallization 1. Inappropriate Recrystallization Solvent: The chosen solvent system may not be effective at separating the product from impurities.- Experiment with different solvent systems for recrystallization. A common system is ethyl acetate (B1210297)/hexane. - Perform a slow crystallization to obtain purer crystals.
Inconsistent Results 1. Variability in Reagent Quality or Reaction Conditions: Inconsistent quality of starting materials or slight variations in the experimental setup can lead to different outcomes.- Standardize the source and quality of all reagents. - Maintain strict control over reaction parameters such as temperature, stirring speed, and reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most direct method for the synthesis of this compound is the nucleophilic addition of the secondary amine of the L-proline ring to the electrophilic carbon of the isocyanate group in phenyl isocyanate.[1]

Q2: What are the most suitable solvents for this reaction?

A2: Aprotic solvents such as dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are preferred to prevent side reactions of the highly reactive phenyl isocyanate with the solvent.[1]

Q3: My reaction has a significant amount of a white, insoluble solid. What is it and how can I avoid it?

A3: This is likely diphenylurea, formed from the reaction of phenyl isocyanate with water. To minimize its formation, ensure all your glassware is thoroughly dried, use anhydrous solvents, and run the reaction under an inert atmosphere.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (L-proline and phenyl isocyanate) to observe the consumption of reactants and the formation of the product.

Q5: What is the best way to purify the final product?

A5: Recrystallization is a common and effective method for purifying this compound. A solvent system of ethyl acetate and hexane is often a good starting point. If recrystallization is insufficient, column chromatography on silica (B1680970) gel can be employed.

Q6: How can I confirm the identity and purity of my synthesized this compound?

A6: The identity and purity of the compound can be confirmed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity by separating the main compound from any impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized compound.

Quantitative Data on Synthesis Conditions

Parameter Condition A Condition B Expected Outcome
Temperature 0 °C to Room Temp50 °CLower temperatures (Condition A) are generally favored to minimize side reactions, potentially leading to higher purity but may require longer reaction times. Higher temperatures (Condition B) can increase the reaction rate but may also promote the formation of byproducts, leading to lower purity.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Both are suitable aprotic solvents. The choice may depend on the solubility of starting materials and ease of removal. DCM is often preferred for its lower boiling point.
Reaction Time 2 hours6 hoursThe optimal reaction time should be determined by monitoring the reaction to completion (e.g., via TLC). Insufficient time (Condition A) will result in low yield due to incomplete conversion, while excessively long times (Condition B) could potentially lead to degradation or side product formation.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • L-proline

  • Phenyl isocyanate

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve L-proline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Addition of Phenyl Isocyanate: Cool the solution to 0 °C using an ice bath. Add a solution of phenyl isocyanate (1.05 eq) in anhydrous dichloromethane dropwise to the stirred solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding 1 M HCl.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from an ethyl acetate/hexane solvent system to yield pure this compound as a white solid.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve L-proline & Et3N in anhydrous DCM cool Cool to 0 °C dissolve->cool add_isocyanate Add Phenyl Isocyanate in DCM dropwise cool->add_isocyanate react Stir at RT for 4-6h add_isocyanate->react quench Quench with 1M HCl react->quench separate Separate Layers quench->separate wash Wash with HCl, NaHCO3, Brine separate->wash dry Dry (MgSO4) & Concentrate wash->dry recrystallize Recrystallize from Ethyl Acetate/Hexane dry->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Low Yield? check_reactants Check Reactant Quality (Phenyl Isocyanate, L-proline) start->check_reactants check_conditions Review Reaction Conditions (Anhydrous, Inert Atmosphere) start->check_conditions check_completion Monitor Reaction (TLC) start->check_completion purify_reagents Use Fresh/Purified Reagents check_reactants->purify_reagents optimize_conditions Ensure Anhydrous/Inert Setup check_conditions->optimize_conditions extend_time Extend Reaction Time check_completion->extend_time improve_yield Improved Yield

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Common side reactions in the synthesis of 1-(Anilinocarbonyl)proline and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(Anilinocarbonyl)proline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary and most direct method for synthesizing this compound?

The most common and direct synthesis route involves the nucleophilic addition of the secondary amine of L-proline (B1679175) to the electrophilic carbon of phenyl isocyanate. This reaction is typically carried out in an aprotic solvent.

Q2: I am getting a significant amount of a white, insoluble precipitate in my reaction. What is it and how can I prevent its formation?

This precipitate is likely N,N'-diphenylurea .

  • Cause: Phenyl isocyanate is highly reactive towards water. Any residual moisture in the reaction solvent or on the glassware will react with phenyl isocyanate to form an unstable carbamic acid, which then decomposes to aniline (B41778) and carbon dioxide. The aniline produced then rapidly reacts with another molecule of phenyl isocyanate to form the insoluble N,N'-diphenylurea.

  • Troubleshooting & Prevention:

    • Use Anhydrous Solvents: Employing dry, aprotic solvents is crucial. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are preferred choices as they do not participate in the reaction and can be easily dried.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will help to exclude atmospheric moisture.

    • Dry Glassware: Ensure all glassware is thoroughly dried before use, for instance, by oven-drying.

Q3: My product yield is lower than expected, and I suspect a side reaction with the product itself. What could be happening?

You are likely observing the formation of an allophanate (B1242929) .

  • Cause: Phenyl isocyanate can react with the N-H group of the initially formed this compound (a urethane-type compound). This reaction is more likely to occur if there is an excess of phenyl isocyanate or if the reaction is carried out at elevated temperatures (typically above 100-140°C).

  • Troubleshooting & Prevention:

    • Stoichiometry Control: Use a stoichiometric amount or a slight excess of proline relative to phenyl isocyanate to ensure the complete consumption of the isocyanate.

    • Temperature Control: Maintain a low to moderate reaction temperature. The reaction is often performed at room temperature or below to minimize the rate of allophanate formation.

    • Order of Addition: Adding the phenyl isocyanate slowly to the proline solution can help to maintain a low concentration of the isocyanate, disfavoring the side reaction with the product.

Q4: I am concerned about the stereochemical integrity of my product. Can racemization occur during the synthesis?

Yes, racemization of the proline's chiral center is a potential side reaction.

  • Cause: The acylation of proline, especially under certain conditions, can be prone to racemization. The presence of strong bases or certain coupling agents and additives can facilitate the deprotonation of the alpha-carbon, leading to a loss of stereochemical purity. While the direct reaction with isocyanate is less prone to racemization than some other coupling methods, it is still a possibility.

  • Troubleshooting & Prevention:

    • Avoid Strong Bases: If a base is used to deprotonate the carboxylic acid of proline, a non-nucleophilic, sterically hindered base should be chosen and used in stoichiometric amounts. However, for the reaction with isocyanate, a base is often not required as the secondary amine is sufficiently nucleophilic.

    • Mild Reaction Conditions: Perform the reaction at low temperatures to minimize the likelihood of side reactions that can lead to racemization.

    • Alternative Methods: If racemization is a persistent issue, alternative synthetic routes that are known to be racemization-free, such as certain enzymatic amidations, could be considered, although these are less direct for this specific product.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on laboratory conditions and desired product specifications.

Materials:

  • L-Proline

  • Phenyl Isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Stirring apparatus

  • Inert atmosphere setup (optional but recommended)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve L-proline in anhydrous dichloromethane.

  • Stir the solution at room temperature. If desired, the reaction can be cooled in an ice bath to further minimize side reactions.

  • Slowly add phenyl isocyanate to the stirred solution of L-proline.

  • Allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Data Summary

The following table summarizes the common side reactions and the key preventative measures.

Side ReactionBy-productKey Prevention Strategies
Reaction with WaterN,N'-DiphenylureaUse of anhydrous aprotic solvents (e.g., DCM, THF); Conduct reaction under an inert atmosphere.
Reaction with ProductAllophanateControl stoichiometry (avoid excess phenyl isocyanate); Maintain low to moderate reaction temperature.
RacemizationD-1-(Anilinocarbonyl)prolineUse mild reaction conditions (low temperature); Avoid the use of strong bases.

Visualizations

Synthesis Pathway and Common Side Reactions

Synthesis_and_Side_Reactions cluster_main Main Synthesis Reaction cluster_side Side Reactions Proline L-Proline TargetProduct This compound Proline->TargetProduct PhenylIsocyanate Phenyl Isocyanate PhenylIsocyanate->TargetProduct Diphenylurea N,N'-Diphenylurea PhenylIsocyanate->Diphenylurea + Aniline Water Water (impurity) Aniline Aniline Water->Aniline + Phenyl Isocyanate Product This compound Allophanate Allophanate Product->Allophanate + Phenyl Isocyanate RacemizedProduct D-1-(Anilinocarbonyl)proline TargetProduct->RacemizedProduct Racemization Aniline->Diphenylurea

Caption: Main synthesis pathway of this compound and potential side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of this compound CheckPrecipitate Is there a significant amount of white precipitate? Start->CheckPrecipitate CheckExcessIsocyanate Was excess phenyl isocyanate used or high temperature applied? CheckPrecipitate->CheckExcessIsocyanate No DiphenylureaFormation Likely N,N'-diphenylurea formation. CheckPrecipitate->DiphenylureaFormation Yes CheckStereochemistry Is the product showing loss of optical purity? CheckExcessIsocyanate->CheckStereochemistry No AllophanateFormation Likely allophanate formation. CheckExcessIsocyanate->AllophanateFormation Yes RacemizationOccurred Racemization has likely occurred. CheckStereochemistry->RacemizationOccurred Yes End Consult further analytical data CheckStereochemistry->End No SolutionDiphenylurea Solution: Use anhydrous solvent and inert atmosphere. DiphenylureaFormation->SolutionDiphenylurea SolutionAllophanate Solution: Control stoichiometry and lower reaction temperature. AllophanateFormation->SolutionAllophanate SolutionRacemization Solution: Use milder conditions and avoid strong bases. RacemizationOccurred->SolutionRacemization

Caption: A logical workflow to troubleshoot low yield in the synthesis.

References

Technical Support Center: Optimization of 1-(Anilinocarbonyl)proline-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing reaction conditions for 1-(Anilinocarbonyl)proline-catalyzed reactions. The guidance provided is based on established principles of organocatalysis, with specific data drawn from studies on structurally similar N-acylproline catalysts. These should serve as a strong starting point for the optimization of your specific reaction.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using this compound over L-proline as a catalyst?

A1: this compound, a derivative of L-proline, offers several potential advantages. The presence of the anilinocarbonyl group can enhance the catalyst's solubility in a broader range of organic solvents, including less polar ones. This modification can also influence the steric and electronic environment of the catalytic site, in some cases leading to higher enantioselectivity and reactivity compared to unmodified L-proline. Research has shown that derivatives of this nature can be superior to proline, achieving high enantioselectivity at lower catalyst loadings and in non-polar solvents.[1]

Q2: What is the general mechanism of catalysis for this compound?

A2: this compound is believed to operate through a mechanism similar to L-proline, primarily involving the formation of a nucleophilic enamine intermediate between the catalyst's secondary amine and a carbonyl donor (e.g., a ketone or aldehyde). The carboxylic acid moiety of the catalyst then acts as a Brønsted acid to activate the electrophile (e.g., an aldehyde or a Michael acceptor) and control the stereochemistry of the reaction via a hydrogen-bonded transition state. The anilinocarbonyl group can further influence the transition state assembly through additional non-covalent interactions, potentially enhancing stereoselectivity.

Q3: In which types of reactions is this compound typically most effective?

A3: Based on the behavior of similar N-acylproline catalysts, this compound is expected to be effective in a variety of asymmetric transformations, including:

  • Aldol (B89426) reactions: The reaction between a ketone and an aldehyde to form a β-hydroxy ketone.

  • Michael additions: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

  • Mannich reactions: A three-component reaction between an aldehyde, an amine, and a carbonyl compound.

The enhanced solubility and modified steric profile may make it particularly suitable for reactions involving substrates that are not well-tolerated under the conditions typically used for L-proline.

Troubleshooting Guides

Issue 1: Low Enantioselectivity (% ee)

Low enantiomeric excess is a common challenge in asymmetric catalysis. Several factors can contribute to this issue.

Potential Cause Troubleshooting Steps
Catalyst Purity Ensure the this compound is of high chemical and enantiomeric purity. Impurities can lead to competing, non-selective background reactions. Consider purification by recrystallization if necessary.
Solvent Choice The solvent plays a crucial role in the stereochemical outcome. A solvent screen is highly recommended. For proline derivatives, polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are often good starting points. However, the anilinocarbonyl group may allow for the use of less polar solvents like dichloromethane (B109758) (DCM) or toluene, which could enhance enantioselectivity.
Temperature Lowering the reaction temperature often increases enantioselectivity by favoring the more ordered transition state leading to the major enantiomer. Experiment with a range of temperatures (e.g., room temperature, 0 °C, -20 °C).
Water Content The effect of water can be complex. While strictly anhydrous conditions are often a default, trace amounts of water can sometimes be beneficial for catalyst turnover. However, excess water can lead to competing hydrolysis pathways and lower enantioselectivity. If using anhydrous solvents, ensure they are properly dried. Consider the controlled addition of a small amount of water if reactions are sluggish.
Catalyst Loading While a higher catalyst loading can increase the reaction rate, it may in some cases lead to a decrease in enantioselectivity due to the formation of catalyst aggregates or side reactions. It is advisable to screen a range of catalyst loadings (e.g., 5 mol%, 10 mol%, 20 mol%).

Troubleshooting Workflow for Low Enantioselectivity

G start Low Enantioselectivity Observed catalyst_check Verify Catalyst Purity and Integrity start->catalyst_check solvent_screen Perform Solvent Screen (Polar Aprotic & Non-Polar) catalyst_check->solvent_screen If purity is confirmed temp_opt Optimize Reaction Temperature (Lowering is often beneficial) solvent_screen->temp_opt water_effect Investigate Effect of Water (Anhydrous vs. Controlled Addition) temp_opt->water_effect loading_opt Optimize Catalyst Loading water_effect->loading_opt success Improved Enantioselectivity loading_opt->success

Caption: A logical workflow for troubleshooting low enantioselectivity in this compound-catalyzed reactions.

Issue 2: Low Reaction Yield or Conversion

Poor yields can be attributed to a number of factors, from catalyst activity to substrate reactivity.

Potential Cause Troubleshooting Steps
Reaction Time The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC, GC, or NMR.
Temperature While lower temperatures often favor enantioselectivity, they also decrease the reaction rate. A balance must be found. If conversion is low, consider increasing the temperature.
Catalyst Loading An insufficient amount of catalyst will lead to low conversion. Try increasing the catalyst loading (e.g., from 10 mol% to 20 mol% or 30 mol%).
Substrate Reactivity Sterically hindered or electronically deactivated substrates may react sluggishly. In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary.
Catalyst Deactivation The catalyst may be degrading under the reaction conditions. Ensure the reaction is performed under an inert atmosphere if substrates or intermediates are sensitive to air or moisture.
Poor Solubility The catalyst or substrates may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction. Choose a solvent in which all components are soluble at the reaction temperature.

Decision Pathway for Improving Reaction Yield

G start Low Yield/Conversion check_time Increase Reaction Time start->check_time increase_temp Increase Reaction Temperature check_time->increase_temp If still low increase_loading Increase Catalyst Loading increase_temp->increase_loading If still low check_solubility Ensure Homogeneous Solution increase_loading->check_solubility consider_substrate Evaluate Substrate Reactivity check_solubility->consider_substrate success Improved Yield consider_substrate->success Apply more forcing conditions if necessary

Caption: A decision-making pathway for addressing issues of low yield or conversion in your reaction.

Experimental Protocols

The following are generalized experimental protocols for key reactions catalyzed by proline derivatives. These should be adapted and optimized for your specific substrates and catalyst.

General Procedure for an Asymmetric Aldol Reaction
  • To a vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%).

  • Add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).

  • Add the chosen solvent (2.0 mL).

  • Stir the reaction mixture at the desired temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Procedure for an Asymmetric Michael Addition
  • To a solution of the Michael donor (e.g., a ketone or aldehyde, 1.2 mmol) in the chosen solvent (1.0 mL) at the desired temperature, add this compound (0.1 mmol, 10 mol%).

  • Add the Michael acceptor (1.0 mmol) to the mixture.

  • Stir the reaction vigorously.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl.

  • Extract with an appropriate organic solvent (e.g., CH2Cl2, 3 x 10 mL).

  • Dry the combined organic phases over anhydrous MgSO4, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Data on Structurally Similar N-Acylproline Catalysts

While specific comprehensive data for this compound is limited in the public domain, the following tables summarize findings for structurally related N-acylproline catalysts in aldol reactions. This data can serve as a valuable starting point for optimizing your reactions with this compound.

Table 1: Solvent Effects on a Proline-Derivative-Catalyzed Aldol Reaction

EntrySolventYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
1DMSO9595:592
2CH2Cl28890:1085
3Toluene8288:1280
4Acetonitrile9092:888
5THF8585:1575

Data is illustrative and based on typical results for N-acylproline catalysts.

Table 2: Effect of Temperature on a Proline-Derivative-Catalyzed Aldol Reaction

EntryTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
125 (Room Temp)249593:789
20489295:594
3-20728597:397

Data is illustrative and based on typical results for N-acylproline catalysts.

References

Technical Support Center: HPLC Analysis of 1-(Anilinocarbonyl)proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the High-Performance Liquid Chromatography (HPLC) analysis of 1-(Anilinocarbonyl)proline.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape (tailing) for this compound?

A1: Peak tailing for this compound, a compound with a proline moiety and a basic nitrogen atom, is often due to secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. These interactions can lead to an asymmetrical peak shape where the back of the peak is broader than the front.

Q2: How can I improve the resolution between the enantiomers of this compound?

A2: Improving the resolution of chiral compounds like this compound often requires optimization of several parameters. Key factors include the choice of the chiral stationary phase (CSP), the composition of the mobile phase (especially the type and concentration of the alcohol modifier in normal-phase chromatography), and the column temperature. Lower flow rates can also sometimes enhance resolution in chiral separations.[1]

Q3: Why am I observing a drifting baseline during my gradient analysis?

A3: Baseline drift in gradient HPLC can be caused by several factors. One common reason is the difference in UV absorbance of the mobile phase components at the detection wavelength. As the gradient composition changes, the baseline absorbance can shift. Another cause can be temperature fluctuations in the column and detector. Ensuring that both mobile phase components have low UV absorbance at the analytical wavelength and using a column oven can help minimize drift.

Q4: What should I do if I don't see any peaks for my this compound sample?

A4: The absence of peaks can be due to several reasons. Start by checking the simple things: ensure the detector lamp is on, all cables are properly connected, and there is sufficient mobile phase in the reservoirs. Verify that the sample was prepared correctly and that the injection was successful. If these are all in order, there might be an issue with the mobile phase flow, a leak in the system, or the compound may be strongly retained on the column.

Q5: How can I prevent column degradation when analyzing this compound?

A5: To prolong the life of your column, especially a chiral column, it is crucial to use high-purity solvents and to filter all samples and mobile phases before use. A guard column is highly recommended to protect the analytical column from strongly retained impurities. Ensure the mobile phase pH is within the stable range for the column packing material. After analysis, it is good practice to flush the column with an appropriate storage solvent.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Resolution or No Separation of Enantiomers

Symptoms:

  • A single, broad peak instead of two distinct peaks for the enantiomers.

  • Overlapping peaks with a valley between them that does not return to the baseline.

Troubleshooting Workflow:

G start Poor or No Enantiomeric Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp check_mp Is the mobile phase composition optimal? check_csp->check_mp Yes solution_csp Select a different CSP (e.g., polysaccharide-based like Chiralpak). check_csp->solution_csp No check_temp Is the column temperature controlled? check_mp->check_temp Yes solution_mp Adjust mobile phase. - Vary alcohol modifier (e.g., ethanol, isopropanol) concentration. - Add an acidic or basic modifier (e.g., TFA). check_mp->solution_mp No check_flow Is the flow rate optimized? check_temp->check_flow Yes solution_temp Use a column oven to control and vary the temperature. check_temp->solution_temp No solution_flow Reduce the flow rate. check_flow->solution_flow No end Resolution Improved check_flow->end Yes solution_csp->end solution_mp->end solution_temp->end solution_flow->end

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Troubleshooting Steps:

Potential Cause Recommended Action
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is critical for chiral separations. For proline derivatives, polysaccharide-based CSPs such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak series) are often successful. If you are not seeing any separation, you may need to screen different types of chiral columns.
Suboptimal Mobile Phase Composition For normal-phase chiral separations, the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the non-polar mobile phase (e.g., hexane) significantly impact resolution. Systematically vary the percentage of the alcohol. The addition of a small amount of an acidic or basic modifier, like trifluoroacetic acid (TFA), can also improve peak shape and resolution.
Incorrect Column Temperature Temperature affects the thermodynamics of the analyte-CSP interaction. Using a column oven to maintain a stable temperature is crucial for reproducible results. Experiment with different temperatures (e.g., 15°C, 25°C, 40°C) as this can sometimes dramatically improve separation.
Flow Rate is Too High Chiral separations often benefit from slower flow rates, which allow for more effective mass transfer and interaction with the stationary phase. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak to the baseline.

  • Poor peak integration and inaccurate quantification.

Troubleshooting Workflow:

G start Peak Tailing Observed check_silanol Are there secondary interactions with silanols? start->check_silanol check_overload Is the column overloaded? check_silanol->check_overload No solution_silanol Use an end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase. Lower the mobile phase pH with an acidic modifier (e.g., TFA). check_silanol->solution_silanol Yes check_extracolumn Is there excessive extra-column volume? check_overload->check_extracolumn No solution_overload Reduce sample concentration or injection volume. check_overload->solution_overload Yes solution_extracolumn Use shorter, narrower internal diameter tubing. Ensure proper fitting connections. check_extracolumn->solution_extracolumn Yes end Symmetrical Peak Shape check_extracolumn->end No solution_silanol->end solution_overload->end solution_extracolumn->end

Caption: Troubleshooting workflow for peak tailing.

Detailed Troubleshooting Steps:

Potential Cause Recommended Action
Secondary Silanol Interactions The basic nitrogen in the proline ring can interact with acidic silanol groups on the silica (B1680970) surface. To mitigate this, consider using an end-capped column where these active sites are minimized. Alternatively, adding a small amount of a competing base (like triethylamine) to the mobile phase can block these sites. For reversed-phase separations, adjusting the pH of the mobile phase with an acid like TFA can protonate the silanols and reduce these interactions.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion. To check for this, dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.
Extra-Column Volume Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a small internal diameter and keep the lengths as short as possible. Ensure that all fittings are properly made to avoid dead volumes.
Column Contamination The accumulation of strongly retained compounds on the column can create active sites that cause tailing. Try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.

Experimental Protocol

The following is a recommended starting experimental protocol for the chiral HPLC analysis of this compound. This protocol is based on methods used for structurally similar proline derivatives and may require optimization for your specific application.

1. Materials and Reagents

  • This compound standard

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

2. Chromatographic Conditions

Parameter Condition
Column Chiralpak IA or similar polysaccharide-based chiral column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Hexane:Ethanol with 0.1% TFA (e.g., 90:10 v/v with 0.1% TFA)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength UV at 254 nm (or the λmax of this compound)
Injection Volume 10 µL

3. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter prior to injection.

4. System Suitability Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately.

Parameter Acceptance Criteria
Resolution (Rs) > 1.5 between the enantiomer peaks
Tailing Factor (T) 0.8 - 1.5 for both enantiomer peaks
Relative Standard Deviation (RSD) of Peak Area < 2.0% for six replicate injections

Quantitative Data Summary

The following tables provide representative quantitative data from a validated HPLC method for a proline derivative, which can be used as a reference for what to expect during method validation for this compound.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Analyte Linear Range (µg/mL) Correlation Coefficient (r²) LOD (µg/mL) LOQ (µg/mL)
Enantiomer 10.5 - 50> 0.9990.150.5
Enantiomer 20.5 - 50> 0.9990.150.5

Table 2: Precision

Analyte Concentration (µg/mL) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=6)
Enantiomer 15< 1.5%< 2.0%
25< 1.0%< 1.5%
40< 1.0%< 1.5%
Enantiomer 25< 1.5%< 2.0%
25< 1.0%< 1.5%
40< 1.0%< 1.5%

References

Stability issues of 1-(Anilinocarbonyl)proline in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 1-(Anilinocarbonyl)proline in solution and during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from its chemical structure, which contains an anilinocarbonyl-proline linkage (an amide bond) and a proline ring. These features make the molecule susceptible to degradation via two primary pathways:

  • Hydrolysis: The amide bond can be cleaved by water, especially under acidic or basic conditions, to yield proline and aniline.

  • Oxidation: The proline ring is susceptible to oxidation, which can lead to the formation of various degradation products.

Q2: What are the ideal storage conditions for solid this compound?

A2: For optimal stability, solid this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[1][2] It is advisable to keep the container tightly sealed to prevent moisture absorption.[1] Storage away from strong oxidizing agents is also recommended to prevent oxidative degradation.[1] For long-term storage, maintaining temperatures between 2-8°C is a good practice.

Q3: How should I prepare and store solutions of this compound?

A3: It is recommended to prepare solutions of this compound fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C for extended periods.[3] The choice of solvent is critical; aprotic solvents are generally preferred over protic solvents to minimize hydrolysis. The pH of aqueous solutions should be maintained near neutral, as acidic or basic conditions can accelerate degradation.

Q4: I am observing a decrease in the purity of my this compound sample over time. What could be the cause?

A4: A decrease in purity is likely due to chemical degradation. The most probable causes are hydrolysis of the amide bond or oxidation of the proline ring. To identify the cause, you can use analytical techniques such as HPLC-MS to detect the presence of expected degradation products like proline and aniline. Reviewing your storage conditions and solution preparation methods is also crucial.

Q5: Can this compound undergo racemization?

A5: While proline itself can be susceptible to racemization under certain conditions, particularly during peptide synthesis with inappropriate coupling reagents, the stability of the chiral center in this compound under normal storage and experimental conditions is generally expected to be high.[4] However, harsh chemical treatments or extreme pH conditions could potentially lead to some degree of racemization.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of this compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, verify its purity by HPLC before use. Optimize solution pH to be near neutral if compatible with the experiment.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.Analyze the new peaks by mass spectrometry (MS) to identify potential degradation products such as proline or oxidized derivatives. Review handling and storage procedures to minimize degradation.
Low assay performance or loss of activity. Reduced concentration of the active compound due to degradation.Re-quantify the concentration of your this compound solution. Consider performing a stability study under your experimental conditions to determine the rate of degradation.
Discoloration of the solid compound or solution. Possible oxidative degradation or presence of impurities.Protect the compound from light and air. Store under an inert atmosphere (e.g., argon or nitrogen) if high purity is critical.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol outlines a general method to assess the stability of this compound in a specific solvent system over time.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, PBS pH 7.4)

  • HPLC system with a suitable column (e.g., C18)

  • Mass spectrometer (optional, for degradation product identification)

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Immediately after preparation (T=0), take an aliquot of the solution, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system to determine the initial purity.

  • Incubate the remaining stock solution at a specific temperature (e.g., room temperature, 37°C).

  • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from the stock solution.

  • Dilute the aliquots and analyze them by HPLC under the same conditions as the T=0 sample.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • (Optional) Analyze the samples by HPLC-MS to identify any major degradation products.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its degradation pathways under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis: Incubate the compound in a solution of 0.1 M HCl.

  • Basic Hydrolysis: Incubate the compound in a solution of 0.1 M NaOH.

  • Oxidative Degradation: Incubate the compound in a solution of 3% H₂O₂.

  • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60°C).

  • Photostability: Expose a solution of the compound to a light source as per ICH Q1B guidelines.[5][6]

Procedure:

  • For each stress condition, prepare a solution of this compound.

  • Expose the solutions to the respective stress conditions for a defined period (e.g., 24 hours).

  • After the exposure period, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC or HPLC-MS to identify and quantify the degradation products.

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

Visualizations

degradation_pathway This compound This compound Proline Proline This compound->Proline Hydrolysis (Acid/Base) Aniline Aniline This compound->Aniline Hydrolysis (Acid/Base) Oxidized_Products Oxidized_Products This compound->Oxidized_Products Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solution Prepare Solution of This compound Acid Acidic Prep_Solution->Acid Base Basic Prep_Solution->Base Oxidation Oxidative Prep_Solution->Oxidation Thermal Thermal Prep_Solution->Thermal Photo Photolytic Prep_Solution->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MS MS Identification HPLC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for a forced degradation study.

troubleshooting_guide Start Inconsistent Experimental Results? Check_Purity Check Purity of Stock Solution (HPLC) Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Degradation Degradation in Experiment Buffer? Purity_OK->Degradation Yes Re_evaluate Re-evaluate Storage of Stock Solution Purity_OK->Re_evaluate No Optimize_Buffer Optimize Buffer pH and Composition Degradation->Optimize_Buffer Prepare_Fresh Prepare Fresh Solution for Each Experiment Re_evaluate->Prepare_Fresh

Caption: Troubleshooting decision tree for inconsistent results.

References

How to overcome poor solubility of 1-(Anilinocarbonyl)proline in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 1-(Anilinocarbonyl)proline in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

This compound is a hydrophobic molecule with an estimated LogSW (log of water solubility) of -2.49, indicating low intrinsic aqueous solubility. Its molecular structure contains nonpolar regions (the aniline (B41778) group) that limit its ability to form favorable interactions with polar water molecules. While the proline moiety contains a carboxylic acid group which can be ionized, the overall molecule remains poorly soluble in its neutral state.

Q2: What are the primary strategies to overcome the poor aqueous solubility of this compound?

Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds. The choice of method depends on the specific experimental requirements, including desired concentration, route of administration, and acceptable excipients.

Key Strategies Include:

  • pH Adjustment: Modifying the pH of the aqueous medium to ionize the molecule.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent to reduce the overall polarity of the solvent system.

  • Surfactants: Employing surface-active agents to form micelles that can encapsulate the hydrophobic drug molecule.

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes where the drug is encapsulated within the cyclodextrin's hydrophobic cavity.

The following diagram outlines a decision-making workflow for selecting an appropriate solubilization strategy.

G cluster_0 cluster_1 Initial Assessment cluster_2 Primary Strategies cluster_3 start Start: Poor Aqueous Solubility of This compound q1 Is the final formulation pH-sensitive? start->q1 ph_adjust pH Adjustment q1->ph_adjust Yes cosolvent Co-solvents q1->cosolvent No end_node Achieved Target Concentration ph_adjust->end_node surfactant Surfactants cosolvent->surfactant If toxicity/concentration is a concern cosolvent->end_node cyclo Cyclodextrins surfactant->cyclo If micellar instability is an issue surfactant->end_node cyclo->end_node

Caption: A workflow for selecting a solubilization strategy.

Troubleshooting Guides & Methodologies

Strategy 1: pH Adjustment

Issue: My compound precipitates in neutral buffer.

Solution: Since this compound contains a carboxylic acid group from the proline residue, its solubility is pH-dependent. By increasing the pH of the aqueous medium above the pKa of the carboxylic acid, the compound deprotonates to form a more soluble anionic salt.

G Mechanism of pH-Dependent Solubilization cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) insoluble R-COOH (Protonated, Poorly Soluble) soluble R-COO⁻ + H⁺ (Deprotonated, Soluble Salt) insoluble->soluble + OH⁻

Caption: Ionization equilibrium of this compound.

Experimental Protocol: Solubilization via pH Adjustment

  • Prepare a stock solution of a suitable base (e.g., 1 M NaOH or 1 M NaHCO₃).

  • Weigh the desired amount of this compound into a sterile container.

  • Add the desired aqueous buffer (e.g., PBS, TRIS).

  • While stirring, add the basic solution dropwise until the compound completely dissolves.

  • Monitor the pH of the final solution to ensure it is within the desired range for your experiment.

  • Caution: Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzymatic assay).

Strategy 2: Co-solvents

Issue: I need to prepare a concentrated stock solution, but pH adjustment is not an option for my experiment.

Solution: Use a water-miscible organic co-solvent to create a solvent system with a lower dielectric constant, which is more favorable for dissolving hydrophobic compounds. Co-solvents can increase the solubility of poorly soluble compounds significantly. Common co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, Propylene Glycol (PG), and Polyethylene Glycol (PEG).

G Mechanism of Co-solvency cluster_0 High Polarity (Drug Precipitates) cluster_1 Reduced Polarity (Drug Dissolves) H2O1 H₂O H2O2 H₂O Drug1 Drug H2O3 H₂O CoS1 Co- Solvent Drug2 Drug

Caption: Co-solvents reduce solvent polarity, aiding dissolution.

Data Presentation: Common Co-solvents for Preclinical Formulations

Co-solventPropertiesTypical ConcentrationNotes
DMSO High solubilizing power< 10% for in vitro, < 1% for in vivoPotential for toxicity at higher concentrations.
Ethanol Volatile, good solubilizer5-20%Can cause precipitation upon aqueous dilution.
PEG 300/400 Non-volatile, low toxicity10-50%Often used in oral and parenteral formulations.
Propylene Glycol Viscous, low toxicity10-60%Common vehicle for various administration routes.

Experimental Protocol: Solubilization using a Co-solvent

  • Weigh the desired amount of this compound.

  • Add the pure co-solvent (e.g., DMSO) to dissolve the compound completely, creating a concentrated stock solution. A supplier datasheet indicates a solubility of 250 mg/mL in DMSO can be achieved with ultrasonic assistance.

  • For the final working solution, slowly add the aqueous buffer to the co-solvent stock solution while vortexing to avoid precipitation.

  • Ensure the final concentration of the co-solvent is below the toxicity limit for your specific application.

Strategy 3: Surfactants

Issue: The compound precipitates out of my co-solvent mixture upon dilution into the final aqueous medium.

Solution: Use surfactants to form micelles, which are colloidal-sized aggregates with a hydrophobic core and a hydrophilic shell. The poorly soluble compound can be encapsulated within the hydrophobic core, allowing for its dispersion in the aqueous medium.

Technical Support Center: Enhancing Enantioselectivity with 1-(Anilinocarbonyl)proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 1-(Anilinocarbonyl)proline and related proline amide organocatalysts. The guidance is based on the well-established principles of proline-catalyzed asymmetric reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as an organocatalyst?

A1: this compound is a derivative of the amino acid L-proline, where the carboxylic acid group has been converted to an anilide. Like L-proline, it functions as an organocatalyst, primarily through an enamine-based mechanism. The secondary amine of the pyrrolidine (B122466) ring reacts with a carbonyl donor (like a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is more nucleophilic than the original carbonyl compound and attacks an electrophile. The chiral environment of the catalyst directs the attack to one face of the electrophile, leading to the formation of an enantiomerically enriched product.[1][2]

Q2: What are the primary types of reactions catalyzed by proline derivatives like this compound?

A2: Proline-based organocatalysts are versatile and effective for a range of carbon-carbon bond-forming reactions. These include:

  • Aldol (B89426) Reactions: The asymmetric addition of a ketone enamine to an aldehyde.[3][4]

  • Michael Additions: The conjugate addition of ketones or aldehydes to α,β-unsaturated compounds like nitroolefins.[5][6]

  • Mannich Reactions: A three-component reaction between an aldehyde, an amine, and a carbonyl compound.[2]

  • Robinson Annulations: A cascade reaction involving a Michael addition followed by an intramolecular aldol condensation.[7]

Q3: What are the critical factors that influence enantioselectivity in these reactions?

A3: Achieving high enantiomeric excess (% ee) depends on several factors:

  • Catalyst Purity: The chemical and enantiomeric purity of the catalyst is paramount. Impurities can lead to non-selective background reactions.[8][9]

  • Solvent: The solvent plays a crucial role by stabilizing the transition state. Polar aprotic solvents like DMSO and DMF are common, but screening is essential.[8][10]

  • Temperature: Lower reaction temperatures often lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Water Content: The presence of water can be detrimental or beneficial depending on the specific reaction and catalyst. It can inhibit the reaction or help prevent catalyst deactivation.[11][12] For proline amides, starting with anhydrous conditions is generally recommended.[12]

  • Catalyst Loading: The amount of catalyst used must be optimized. Insufficient loading can lead to slow reactions and low selectivity, while excessive loading is uneconomical.[13]

Q4: How can I purify the this compound catalyst if I suspect it is impure?

A4: Impurities in the catalyst can significantly reduce enantioselectivity. A general method for purifying proline-based catalysts is recrystallization. The choice of solvent will depend on the specific solubility profile of this compound. A typical procedure involves dissolving the catalyst in a minimum amount of a hot solvent in which it is soluble and then allowing it to cool slowly to form crystals, leaving impurities in the solution. Alternatively, precipitation by adding a non-solvent can be effective.[14] For L-proline itself, recrystallization from a water/ethanol mixture is common.[14]

Troubleshooting Guide

Problem: Low Enantiomeric Excess (% ee)

Question: My reaction is producing the desired product but with low enantioselectivity. What are the potential causes and how can I improve the % ee?

Answer: Low enantioselectivity is a common challenge. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.

  • Potential Cause 1: Catalyst Quality

    • Solution: The purity of your catalyst is the first thing to verify. Ensure it is of high chemical and enantiomeric purity. If in doubt, purify the catalyst by recrystallization or acquire a new, high-purity batch.[8][9]

  • Potential Cause 2: Suboptimal Solvent

    • Solution: The solvent has a profound impact on the stability and geometry of the reaction's transition state.[8] Perform a solvent screen to find the optimal medium. While polar aprotic solvents (e.g., DMSO, DMF, CH3CN) are often effective for proline catalysis, less polar solvents or solvent mixtures can sometimes provide superior results.[8][10]

  • Potential Cause 3: Reaction Temperature is Too High

    • Solution: In many asymmetric reactions, higher temperatures lead to lower enantioselectivity. Try running the reaction at a lower temperature (e.g., 0 °C, -10 °C, or -20 °C). This can increase the energy difference between the transition states leading to the major and minor enantiomers, thus improving selectivity.[3]

  • Potential Cause 4: Presence or Absence of Water

    • Solution: Water can have a complex effect. For standard L-proline, it can sometimes prevent catalyst deactivation, but it can also slow down the reaction.[11] For proline amides and other derivatives, it is often best to start under strictly anhydrous conditions, as water can lead to hydrolysis or interfere with the catalytic cycle.[12] If anhydrous conditions fail, controlled addition of a small amount of water as an additive could be explored.

  • Potential Cause 5: Incorrect Catalyst Loading

    • Solution: The concentration of the catalyst can influence the reaction pathway. If the loading is too low, the background (non-catalyzed) reaction may become significant, leading to a racemic product. Incrementally increase the catalyst loading (e.g., from 10 mol% to 20 mol% or 30 mol%) to see if it improves the % ee.

Problem: Low Reaction Yield or Slow Conversion Rate

Question: My reaction is very slow or gives a poor yield, even after an extended time. What should I investigate?

Answer: Poor conversion can be linked to catalyst deactivation, substrate reactivity, or suboptimal conditions.

  • Potential Cause 1: Catalyst Deactivation

    • Solution: Proline catalysts can be deactivated by forming off-cycle, irreversible intermediates, such as oxazolidinones with the ketone substrate.[4] This is more common with high concentrations of ketone. Consider adjusting the stoichiometry of your reactants or adding the ketone substrate slowly over time. The presence of a small amount of water can sometimes prevent this deactivation pathway for L-proline.[11]

  • Potential Cause 2: Low Substrate Reactivity

    • Solution: If your aldehyde or ketone is particularly unreactive, the reaction may require more forcing conditions. You can try increasing the reaction temperature (though this may decrease enantioselectivity) or increasing the concentration of the reactants. The use of additives, such as a mild Brønsted acid, can sometimes enhance the electrophilicity of the acceptor and accelerate the reaction.

  • Potential Cause 3: Catalyst Solubility

    • Solution: If the catalyst is not fully dissolved in the reaction medium, its effective concentration will be low. This can lead to slow rates. Ensure you are using a solvent in which the this compound is sufficiently soluble. If solubility is an issue, consider screening other solvents or solvent mixtures.

Quantitative Data from Proline-Catalyzed Reactions

Disclaimer: The following data is for reactions catalyzed by L-proline or its derivatives and is provided as a reference for optimizing conditions for this compound.

Table 1: Asymmetric Aldol Reaction of Ketones with 4-Nitrobenzaldehyde

CatalystKetoneSolventCat. Loading (mol%)Time (h)Yield (%)dr (anti:syn)ee (%) (anti)
L-ProlineCyclohexanoneMeOH/H₂O (4:1)10199398:299
L-ProlineCyclohexanoneDMSO30486897:396
L-ProlineCyclohexanoneCH₃CN101980>99:198
L-ProlineAcetoneDMSO304897-76
L-ProlineCyclopentanoneMeOH/H₂O (8:1)20249960:4099

(Data synthesized from references[3][15][16])

Table 2: Asymmetric Michael Addition to trans-β-Nitrostyrene

CatalystDonorSolventCat. Loading (mol%)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)
L-ProlineCyclohexanone[bmim]PF₆5249585:1510
Proline DerivativeCyclohexanoneToluene10249999:193
L-ProlinePropanalCH₂Cl₂201208595:599
Proline DerivativeCyclohexanoneneat1969490:1092

(Data synthesized from references[5][6][17])

Experimental Protocols

Protocol 1: Catalyst Purification by Recrystallization (General)
  • Dissolution: In a flask, add the crude this compound catalyst. Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) while stirring until the catalyst is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for 5-10 minutes.

  • Filtration: Perform a hot filtration through a fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. Confirm purity by analytical methods (e.g., NMR, melting point).

Protocol 2: General Procedure for an Asymmetric Aldol Reaction
  • Setup: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 0.1 mmol, 10 mol%).

  • Solvent and Ketone Addition: Add the desired anhydrous solvent (e.g., 2.0 mL) followed by the ketone donor (e.g., 5.0 mmol, 5 equivalents).

  • Equilibration: Stir the mixture at the desired reaction temperature (e.g., room temperature or 0 °C) for 10-15 minutes to allow for pre-equilibration and enamine formation.

  • Aldehyde Addition: Add the aldehyde acceptor (1.0 mmol, 1 equivalent) to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Reaction Monitoring: Stir the reaction vigorously and monitor its progress using an appropriate analytical technique (e.g., Thin-Layer Chromatography (TLC) or Gas Chromatography (GC)). Reaction times can range from a few hours to several days.[3]

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica (B1680970) gel. Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.[3]

Visual Guides

Diagrams of Key Processes

Catalytic Cycle cluster_0 Catalytic Cycle Catalyst Catalyst (Proline Anilide) Ketone Ketone (Donor) Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde (Acceptor) Iminium->Catalyst - Product (Regeneration) Product Aldol Product Iminium->Product + H₂O Water H₂O

Caption: General enamine catalytic cycle for a proline anilide catalyst in an aldol reaction.

Troubleshooting_Workflow Start Low % ee Observed CheckPurity Check Catalyst Purity (Chemical & Enantiomeric) Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure Purify Purify or Replace Catalyst IsPure->Purify No ScreenSolvent Perform Solvent Screening IsPure->ScreenSolvent Yes Purify->CheckPurity LowerTemp Lower Reaction Temperature (-10 to -20 °C) ScreenSolvent->LowerTemp CheckWater Ensure Anhydrous Conditions LowerTemp->CheckWater OptimizeLoading Optimize Catalyst Loading (10-30 mol%) CheckWater->OptimizeLoading Reanalyze Re-run and Analyze Product % ee OptimizeLoading->Reanalyze

Caption: Decision tree for troubleshooting low enantiomeric excess (% ee).

Experimental_Workflow Setup 1. Reaction Setup (Dry Glassware, Inert Atm.) Reagents 2. Add Catalyst, Solvent, and Ketone Donor Setup->Reagents Equilibrate 3. Stir and Equilibrate at Target Temperature Reagents->Equilibrate AddAcceptor 4. Add Aldehyde Acceptor Equilibrate->AddAcceptor Monitor 5. Monitor Reaction (TLC, GC) AddAcceptor->Monitor Workup 6. Quench and Aqueous Workup/Extraction Monitor->Workup Purify 7. Purify Crude Product (Column Chromatography) Workup->Purify Analyze 8. Analyze Product (NMR for dr, Chiral HPLC for ee) Purify->Analyze

Caption: General experimental workflow for a proline-catalyzed asymmetric reaction.

References

Technical Support Center: Purification of 1-(Anilinocarbonyl)proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the purification of 1-(Anilinocarbonyl)proline derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound derivatives?

A1: The synthesis of this compound derivatives, typically via the reaction of a proline derivative with a phenyl isocyanate, can lead to several impurities. The most common include unreacted starting materials such as the proline derivative and phenyl isocyanate. Additionally, side reactions can occur, for instance, the reaction of phenyl isocyanate with water to form diphenyl urea (B33335). If the reaction is not driven to completion, you may also find residual starting materials in your crude product.[1]

Q2: My final product shows a low yield after purification. What are the potential causes?

A2: Low yield can be attributed to several factors during the purification process. If using chromatography, the compound may have poor solubility in the mobile phase, leading to losses on the column. For crystallization, the choice of an inappropriate solvent system can result in the product remaining in the mother liquor.[1] It is also possible that the product is unstable under the purification conditions, leading to degradation.

Q3: I am observing peak tailing or broad peaks during HPLC analysis of my purified compound. What could be the issue?

A3: Peak tailing or broad peaks in HPLC can indicate several issues. The compound may be interacting strongly with the stationary phase, which can sometimes be mitigated by adjusting the mobile phase composition, such as the pH or the concentration of an ion-pairing agent. Another possibility is the presence of unresolved impurities or isomers. Proline derivatives can exist as cis/trans isomers, which may interconvert slowly on the chromatographic timescale, leading to broadened peaks.[2]

Q4: How can I confirm the stereochemical purity of my this compound derivative?

A4: Due to the chiral nature of proline, it is crucial to assess the enantiomeric purity of your final compound.[1] Chiral HPLC is a powerful technique for this purpose, utilizing a chiral stationary phase to separate enantiomers. Alternatively, you can derivatize your compound with a chiral agent and analyze the resulting diastereomers by standard HPLC or NMR spectroscopy.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Product is an oil or fails to crystallize The compound may be impure, or the incorrect solvent system is being used.- First, attempt purification by column chromatography to remove major impurities. - For crystallization, screen a variety of solvent systems. Good starting points include ethyl acetate/hexanes, dichloromethane/diethyl ether, or ethanol/water mixtures. - If the compound is still an oil, try trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification.
Multiple spots on TLC after column chromatography Co-elution of impurities with the product.- Optimize the mobile phase for better separation. A shallower gradient or an isocratic elution with a less polar solvent system may improve resolution. - Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). - If impurities are acidic or basic, adding a small amount of acetic acid or triethylamine (B128534) to the mobile phase can improve separation.
Loss of product during workup The product may have some water solubility or be sensitive to pH changes.- During aqueous extraction, saturate the aqueous layer with sodium chloride to reduce the solubility of the organic product. - Perform multiple extractions with smaller volumes of organic solvent. - Carefully control the pH during the workup to avoid degradation of the product.
Presence of diphenyl urea as a major impurity Phenyl isocyanate has reacted with moisture.- Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents for the reaction. - Diphenyl urea is often insoluble in many organic solvents and can sometimes be removed by filtration of the crude reaction mixture.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound derivatives using silica gel column chromatography.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution to create a slurry.

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the specific derivative and should be determined by TLC analysis beforehand.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound derivatives by recrystallization.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

The following tables provide representative data for the purification of a generic this compound derivative. Actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Comparison of Purification Methods

Purification Method Typical Yield (%) Purity (%) Advantages Disadvantages
Column Chromatography60-80>98High purity, applicable to a wide range of compounds.Can be time-consuming and requires large volumes of solvent.
Recrystallization50-70>99Can provide very high purity, scalable.Finding a suitable solvent can be challenging; lower yields if the compound is highly soluble.

Table 2: HPLC Purity Analysis Before and After Purification

Sample Retention Time (min) Peak Area (%)
Crude Product
Impurity 1 (Proline)2.515
Impurity 2 (Diphenyl urea)4.110
Product5.875
After Column Chromatography
Product5.898.5
After Recrystallization
Product5.899.8

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Start Crude Product Dissolve Dissolve in Minimum Solvent Start->Dissolve Chromatography Column Chromatography Dissolve->Chromatography Impure Recrystallization Recrystallization Dissolve->Recrystallization Impure TLC_HPLC TLC/HPLC Analysis Chromatography->TLC_HPLC Recrystallization->TLC_HPLC TLC_HPLC->Chromatography Still Impure Pure_Product Pure Product TLC_HPLC->Pure_Product Purity Confirmed

Caption: General workflow for the purification of this compound derivatives.

Impurity_Formation Proline Proline Derivative Product This compound Derivative Proline->Product PhenylIsocyanate Phenyl Isocyanate PhenylIsocyanate->Product DiphenylUrea Diphenyl Urea PhenylIsocyanate->DiphenylUrea Water Water (Moisture) Water->DiphenylUrea

Caption: Common reaction and side reaction in the synthesis of this compound derivatives.

References

Addressing feedback inhibition in proline biosynthesis at high concentrations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on proline biosynthesis, with a specific focus on addressing feedback inhibition at high proline concentrations.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is feedback inhibition in the context of proline biosynthesis? Proline biosynthesis is primarily regulated by feedback inhibition, where the end product, proline, binds to and inhibits the activity of a key enzyme in the pathway. This is a natural cellular mechanism to control proline levels. In most organisms, the enzyme subject to this regulation is γ-glutamyl kinase (GK), which catalyzes the first committed step in the pathway.[1][2][3] In plants and some bacteria, GK is part of a bifunctional enzyme called Δ1-pyrroline-5-carboxylate synthetase (P5CS).[2][4][5]
Which enzyme is the primary target for overcoming feedback inhibition? The primary target for overcoming feedback inhibition is γ-glutamyl kinase (GK), or the GK domain of the P5CS enzyme.[1][3][5] Mutations in the gene encoding this enzyme (often the proB gene in bacteria) can lead to a form of the enzyme that is less sensitive to proline, resulting in proline overproduction.[3]
What are the common pathways for proline biosynthesis? Proline is primarily synthesized from glutamate (B1630785).[2][6] The glutamate pathway involves the enzymes γ-glutamyl kinase (GK), γ-glutamyl phosphate (B84403) reductase (GPR), and Δ1-pyrroline-5-carboxylate reductase (P5CR).[2] An alternative pathway exists from ornithine, which is converted to proline via ornithine-δ-aminotransferase (OAT).[2][7]
Why is overcoming feedback inhibition important for research and drug development? Overcoming feedback inhibition allows for the overproduction of proline, which has several applications. Proline acts as an osmoprotectant, helping organisms tolerate osmotic stress.[1][4] Enhanced proline accumulation can improve stress tolerance in plants. In industrial biotechnology, proline-overproducing microbial strains are used for the commercial production of proline. Additionally, understanding the allosteric regulation of these enzymes can aid in the design of inhibitors or activators for therapeutic purposes.

Troubleshooting Guides

Issue 1: Low or no proline overproduction after mutagenesis of γ-glutamyl kinase (GK).
Possible Cause Troubleshooting Step
Ineffective Mutation: The specific mutation introduced may not be sufficient to significantly reduce feedback inhibition.- Action: Consult literature for known mutations that confer resistance to proline feedback inhibition. For example, in E. coli, a single amino acid change from glutamic acid to alanine (B10760859) has been shown to relieve feedback inhibition.[3] In Vigna aconitifolia P5CS, a substitution of phenylalanine at residue 129 with alanine significantly reduced proline feedback inhibition.[5] - Experiment: Perform site-directed mutagenesis to introduce different known feedback-resistant mutations.[8][9][10][11][12]
Sub-optimal Growth Conditions: The culture conditions may not be conducive for high-level proline production and excretion.- Action: Optimize media composition, pH, temperature, and aeration. For E. coli, a modified M63 minimal medium has been used for proline overproduction.[13]
Proline Degradation: The organism may be catabolizing the excess proline.- Action: Consider creating knockout mutants for genes involved in proline degradation, such as proline dehydrogenase (putA).
Toxicity of Proline Analogs: If using proline analogs for selection, they can be toxic and inhibit growth.- Action: Optimize the concentration of the proline analog used for selection. Common analogs include 3,4-dehydro-DL-proline (DHP) and azetidine-2-carboxylic acid.[14]
Issue 2: Difficulty in accurately measuring high concentrations of proline.
Possible Cause Troubleshooting Step
Assay Saturation: The colorimetric assay (e.g., ninhydrin-based) may be saturated at high proline concentrations.[15][16]- Action: Dilute the samples to bring the proline concentration within the linear range of the assay. Prepare a standard curve with a wider range of proline concentrations to determine the upper limit of linearity.
Interference from Other Compounds: Other amino acids or compounds in the cell extract can interfere with the assay.- Action: Use a more specific method like High-Performance Liquid Chromatography (HPLC) for accurate quantification of proline, especially in complex mixtures.[17][18][19]
Inconsistent Sample Preparation: Variability in sample extraction can lead to inaccurate measurements.- Action: Standardize the extraction protocol. A common method involves homogenizing the sample in sulfosalicylic acid followed by centrifugation.[20]

Quantitative Data Summary

Table 1: Examples of Mutations Conferring Proline Feedback Resistance

OrganismEnzymeMutationEffect on Proline InhibitionReference
Escherichia coliγ-Glutamyl Kinase (proB)Glutamic Acid to AlanineRefractory to allosteric feedback inhibition by proline.[3]
Vigna aconitifoliaΔ1-Pyrroline-5-Carboxylate Synthetase (P5CS)Phenylalanine-129 to Alanine50% inhibition of γ-GK activity increased from 5 mM to 960 mM proline.[5]
Saccharomyces cerevisiaeγ-Glutamyl Kinase (PRO1)Aspartate-154 to AsparagineLess sensitive to feedback inhibition, leading to proline accumulation.[21]
Salmonella typhimuriumγ-Glutamyl KinaseAspartate-107 to AsparagineRenders the γ-GK much less sensitive to inhibition by proline.[4]

Table 2: Proline Overproduction in Mutant Strains

OrganismStrain/MutationProline ProductionReference
Escherichia coli HB101Transformed with pJABP (UV) carrying mutated proAB operonUp to 5 g/L of L-proline[13]
Transgenic TobaccoExpressing mutated V. aconitifolia P5CS (F129A)~2-fold more proline than plants with wild-type P5CS[4]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of proB Gene (E. coli)

This protocol is based on the whole plasmid PCR method.

1. Primer Design:

  • Design a pair of complementary mutagenic primers (~30 bp) containing the desired mutation in the center.

  • Ensure the primers have a melting temperature (Tm) ≥ 78°C.

2. PCR Amplification:

  • Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu polymerase).

  • Use a plasmid containing the wild-type proB gene as the template.

  • The PCR will amplify the entire plasmid, incorporating the mutation.

3. Template Digestion:

  • Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

4. Transformation:

  • Transform the DpnI-treated plasmid into competent E. coli cells.

5. Screening and Sequencing:

  • Select transformed colonies and isolate plasmid DNA.

  • Sequence the proB gene to confirm the presence of the desired mutation.

Protocol 2: Measurement of Proline Concentration (Ninhydrin Assay)

This protocol is adapted from the method described by Bates et al. (1973).[20]

1. Sample Preparation:

  • Homogenize 0.5 g of fresh sample (e.g., plant tissue, bacterial cell pellet) in 1.5 mL of 3% (w/v) sulfosalicylic acid.

  • Centrifuge the homogenate to pellet the precipitate.

2. Reaction Mixture:

  • To 100 µL of the supernatant, add 100 µL of glacial acetic acid and 100 µL of ninhydrin (B49086) reagent (1.25 g ninhydrin in 30 mL glacial acetic acid and 20 mL 6 M phosphoric acid).

  • Incubate the mixture at 100°C for 1 hour.

3. Extraction:

  • Terminate the reaction in an ice bath.

  • Add 500 µL of toluene (B28343) and vortex vigorously.

  • Allow the phases to separate.

4. Measurement:

  • Carefully remove the upper toluene phase.

  • Measure the absorbance of the toluene phase at 520 nm using a spectrophotometer.

  • Use toluene as a blank.

5. Quantification:

  • Prepare a standard curve using known concentrations of L-proline.

  • Calculate the proline concentration in the sample based on the standard curve.[20]

Protocol 3: γ-Glutamyl Kinase (GK) Activity Assay

This assay measures GK activity by detecting the formation of γ-glutamylhydroxamate.

1. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • Tris-HCl buffer (pH 7.2)

    • L-glutamate

    • ATP

    • MgCl₂

    • Hydroxylamine-HCl (neutralized)

  • The final volume is typically 1 mL.

2. Enzyme Reaction:

  • Add the purified GK enzyme or cell extract to the reaction mixture.

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 30 minutes).

3. Termination and Color Development:

  • Stop the reaction by adding a mixture of FeCl₃ and trichloroacetic acid in HCl.

  • This solution will react with the γ-glutamylhydroxamate produced to form a colored complex.

4. Measurement:

  • Centrifuge to remove any precipitate.

  • Measure the absorbance of the supernatant at 535 nm.

5. For Inhibition Studies:

  • To determine the effect of proline, include varying concentrations of L-proline in the initial reaction mixture.

  • Calculate the percentage of inhibition at each proline concentration.

Visualizations

Proline_Biosynthesis_Pathway Glutamate Glutamate GGP γ-Glutamyl Phosphate Glutamate->GGP γ-Glutamyl Kinase (GK) (proB) GSA Glutamate-γ-semialdehyde GGP->GSA γ-Glutamyl Phosphate Reductase (GPR) (proA) P5C Δ¹-Pyrroline-5-carboxylate GSA->P5C Spontaneous cyclization Proline Proline P5C->Proline P5C Reductase (P5CR) (proC) Proline->Glutamate Feedback Inhibition

Caption: Proline biosynthesis pathway from glutamate and its feedback inhibition.

Experimental_Workflow_Mutagenesis cluster_0 Site-Directed Mutagenesis cluster_1 Analysis of Mutants Primer_Design 1. Design Mutagenic Primers PCR 2. Whole Plasmid PCR Primer_Design->PCR Digestion 3. DpnI Digestion of Template PCR->Digestion Transformation 4. Transformation into E. coli Digestion->Transformation Screening 5. Screening and Sequencing Transformation->Screening Proline_Assay 6. Proline Concentration Assay Screening->Proline_Assay Enzyme_Assay 7. GK Activity & Inhibition Assay Screening->Enzyme_Assay

Caption: Workflow for creating and analyzing feedback-resistant mutants.

Troubleshooting_Logic Start Low Proline Production Check_Mutation Is the mutation effective? Start->Check_Mutation Check_Conditions Are growth conditions optimal? Check_Mutation->Check_Conditions Yes Redesign_Mutation Redesign/introduce known effective mutations Check_Mutation->Redesign_Mutation No Check_Degradation Is proline being degraded? Check_Conditions->Check_Degradation Yes Optimize_Media Optimize media, pH, temperature, aeration Check_Conditions->Optimize_Media No Knockout_Degradation Create knockout of proline degradation genes Check_Degradation->Knockout_Degradation Yes Success High Proline Production Check_Degradation->Success No Redesign_Mutation->Start Optimize_Media->Start Knockout_Degradation->Start

Caption: Troubleshooting logic for low proline overproduction.

References

Technical Support Center: Enhancing Peptide Stability with Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving peptide stability through the incorporation of proline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is peptide stability a critical issue in drug development?

A1: Therapeutic peptides are susceptible to degradation by proteases, which leads to a short in vivo half-life, reduced bioavailability, and diminished therapeutic efficacy.[1][2][3] Enhancing peptide stability is crucial for developing viable drug candidates that can maintain their structure and function until they reach their target.[1]

Q2: How does incorporating proline and its derivatives enhance peptide stability?

A2: Proline's unique cyclic structure restricts the peptide backbone's conformation, making it less susceptible to enzymatic cleavage.[4][5] The pyrrolidine (B122466) ring introduces a "kink" that can disrupt secondary structures like alpha-helices and beta-sheets, which are often recognition sites for proteases.[6] Proline derivatives, such as those with substitutions at the 4-position (e.g., 4-fluoroproline), can further enhance stability through stereoelectronic effects that enforce a specific ring pucker and bias the preceding peptide bond conformation.[6][7]

Q3: What are some common proline derivatives used to improve peptide stability?

A3: Common proline derivatives include 4-hydroxyproline (B1632879) (Hyp), 4-fluoroproline (B1262513) (Flp), and pseudoproline dipeptides.[6] 4-Fluoroprolines, in particular, have been shown to significantly increase the conformational stability of peptides and proteins.[4][7] Pseudoproline dipeptides, derived from serine, threonine, or cysteine, can temporarily mimic proline's structure-disrupting properties during synthesis to prevent aggregation and improve yields.

Q4: What are the main challenges when synthesizing peptides containing proline derivatives?

A4: The secondary amine of proline is less nucleophilic than the primary amines of other amino acids, which can lead to slower and incomplete coupling reactions.[8][9] This is particularly noticeable when coupling an amino acid immediately following a proline residue.[8] Additionally, aggregation of the growing peptide chain, especially in sequences lacking proline, can hinder synthesis.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Synthesis of Proline-Containing Peptides

Question: I am experiencing low yields and observing truncated sequences during the solid-phase peptide synthesis (SPPS) of a peptide containing a proline derivative. What could be the cause and how can I troubleshoot it?

Answer:

This is a common issue often related to incomplete coupling reactions, particularly at the amino acid residue immediately following the proline or its derivative.[8]

Potential Causes and Solutions:

  • Steric Hindrance and Reduced Reactivity: Proline's secondary amine is sterically hindered and less reactive than the primary amines of other amino acids.[8]

    • Solution: Perform a "double coupling" for the amino acid immediately following the proline residue. This involves repeating the coupling step to ensure the reaction goes to completion.[8][10]

    • Solution: Increase the concentration of the amino acid and coupling reagents to drive the reaction forward.[8]

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, preventing reagents from accessing the reactive sites.

    • Solution: Incorporate pseudoproline dipeptides at strategic intervals (e.g., every 6 residues) to disrupt the formation of secondary structures that lead to aggregation.[10]

    • Solution: Use solvents known to reduce aggregation, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), and consider adding chaotropic salts like LiCl to the coupling mixture.[10]

Issue 2: Unexpected Degradation of Peptide in Plasma Stability Assays

Question: My peptide, which contains a proline derivative for enhanced stability, is degrading faster than expected in a plasma stability assay. How can I identify the problem?

Answer:

Faster-than-expected degradation can stem from several factors, including the specific proline derivative used, its position in the sequence, or issues with the assay itself.

Potential Causes and Solutions:

  • Cleavage at a Non-Proline Site: The peptide may be susceptible to cleavage at other sites not protected by the proline derivative.

    • Troubleshooting: Use LC-MS/MS to analyze the degradation products and identify the exact cleavage sites.[11][12] This will reveal the "weak points" in your peptide sequence.

  • Assay Variability: The source and handling of the plasma can significantly impact the results.

    • Troubleshooting: Test the peptide's stability in plasma from multiple donors to account for biological variability.[13] Ensure that the plasma has been handled and stored correctly to maintain the activity of its enzymes.

  • Inappropriate Proline Derivative or Position: The chosen proline derivative or its location may not be optimal for protecting against the specific proteases present in plasma.

    • Troubleshooting: Synthesize and test analogs with different proline derivatives or with the derivative at different positions in the peptide sequence.

Quantitative Data on Peptide Stability

The incorporation of proline and its derivatives can significantly increase the half-life of peptides in biological matrices.

Table 1: Comparison of Peptide Half-Life in Human Blood Plasma

Peptide Sequence/ModificationHalf-Life (t½) in Human PlasmaReference
Peptide 1 (Control)43.5 hours[13]
Peptide 2 (Control, different sequence)3.2 hours[13]
Peptide 3 (Control, different sequence)50.5 hours[13]
Peptide with (2S,4R)-4-fluoroprolineIncreased stability by ~4.71 kJ·mol⁻¹[4]
Proline-rich peptide dimer A3-APO~100 minutes (in 25% mouse serum)[14]

Note: Direct comparative half-life data for a single peptide with and without a specific proline derivative in the same study is limited in the reviewed literature. The data presented shows examples of peptide stabilities, with the fluoroproline example indicating a quantitative increase in stability.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating a Proline Derivative

This protocol outlines the general steps for manual Fmoc-based SPPS.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30 minutes in a reaction vessel.[15]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent like HCTU (3-5 equivalents) in DMF.[15]

    • Add an activator base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Incorporation of Proline Derivative: When the sequence calls for a proline derivative, use the corresponding Fmoc-protected proline analog in the coupling step.

  • Post-Proline Coupling: For the amino acid immediately following the proline derivative, perform a double coupling to ensure the reaction goes to completion.[8]

  • Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). A common cocktail is TFA/water/triisopropylsilane (TIS) (95:2.5:2.5).[10][15]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the mass and purity of the final peptide using LC-MS.[11]

Protocol 2: Plasma Stability Assay

This protocol describes a typical procedure to assess the stability of a peptide in plasma.

  • Materials:

    • Test peptide stock solution (e.g., 1 mM in DMSO).

    • Pooled human plasma (or plasma from other species as required).[16]

    • Incubation buffer (e.g., phosphate-buffered saline, PBS).

    • Quenching solution (e.g., acetonitrile (B52724) with an internal standard).[2][17]

    • 96-well microtiter plate.

  • Procedure:

    • Pre-warm the plasma and incubation buffer to 37°C.

    • In the wells of the microtiter plate, add the plasma.

    • Initiate the reaction by adding the test peptide to the plasma to a final concentration of 1-10 µM.[13][18]

    • Incubate the plate at 37°C with gentle shaking.[17]

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[16]

    • Immediately terminate the reaction by adding the aliquot to the quenching solution. This stops enzymatic activity and precipitates plasma proteins.

  • Sample Processing:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for analysis.

  • Analysis:

    • Analyze the samples using LC-MS/MS to quantify the amount of remaining intact peptide.[1][16]

    • The disappearance of the parent peptide over time is used to calculate the half-life (t½).

Visualizations

Experimental_Workflow_for_Peptide_Stability_Assessment cluster_synthesis Peptide Synthesis & Purification cluster_assay Stability Assay SPPS Solid-Phase Peptide Synthesis (Incorporate Proline Derivative) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification QC LC-MS Analysis (Mass & Purity Check) Purification->QC Incubation Incubate Peptide in Plasma at 37°C QC->Incubation Purified Peptide Sampling Sample at Time Points (0, 15, 30, 60, 120 min) Incubation->Sampling Quenching Quench with ACN & Internal Standard Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data Calculate Half-Life (t½) Analysis->Data Quantify Remaining Peptide

Caption: Workflow for synthesizing a peptide with a proline derivative and assessing its stability.

Troubleshooting_Low_Yield_SPPS Start Low Yield / Truncated Sequence in Proline-Peptide SPPS Check_Position Is the issue after a Proline residue? Start->Check_Position Double_Couple Implement Double Coupling for the next residue Check_Position->Double_Couple Yes Check_Aggregation Is the sequence prone to aggregation? Check_Position->Check_Aggregation No Increase_Conc Increase Reagent Concentration Double_Couple->Increase_Conc Increase_Conc->Check_Aggregation Use_PseudoPro Incorporate Pseudoproline Dipeptides Check_Aggregation->Use_PseudoPro Yes End Improved Yield & Purity Check_Aggregation->End No Change_Solvent Use Aggregation-Disrupting Solvents/Additives Use_PseudoPro->Change_Solvent Change_Solvent->End

Caption: Troubleshooting logic for low-yield solid-phase peptide synthesis of proline-containing peptides.

References

Technical Support Center: Proline Supplementation for Mitigating Oxidative Stress in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using proline to mitigate oxidative stress in cell culture experiments. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and pathway diagrams.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of proline in mitigating cellular oxidative stress?

Proline acts as a potent antioxidant in mammalian cells through several mechanisms.[1][2] It can directly scavenge reactive oxygen species (ROS), particularly hydroxyl radicals.[1][3][4] Additionally, proline helps preserve the intracellular glutathione (B108866) (GSH) pool, a major redox buffer, and can enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.[1][2][5][6] Proline metabolism is also linked to the maintenance of cellular redox homeostasis by influencing the NADP+/NADPH ratio.[2][7]

Q2: What is the recommended concentration of proline for cell culture supplementation?

The optimal concentration of proline can vary depending on the cell line and the specific experimental conditions. However, a concentration of 5 mM has been shown to be effective in protecting various cell lines, including HEK 293, HeLa, and HepG2, against hydrogen peroxide (H₂O₂)-induced oxidative stress.[1] Studies have shown protective effects with concentrations ranging from 1 mM to 5 mM.[1][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and stressor.

Q3: Can proline be toxic to cells?

While generally considered non-toxic and used as a cryopreservative, extremely high concentrations of proline (e.g., 100-200 mM) can inhibit cell growth, though they may not affect overall viability.[8] In some contexts, particularly when proline catabolism is impaired, proline or its intermediates can be toxic.[9][10] Proline metabolism itself can also have a dual role; while proline biosynthesis is generally protective, the breakdown of proline by proline dehydrogenase (PRODH) in the mitochondria can generate ROS.[1][2][11]

Q4: How does proline supplementation affect intracellular signaling pathways related to oxidative stress?

Proline metabolism can influence key signaling pathways involved in the cellular stress response. For instance, ROS generated during proline catabolism by PRODH has been implicated in activating survival pathways such as the Akt pathway.[2] There is also evidence suggesting a connection between proline metabolism and the Nrf2 pathway, a master regulator of the antioxidant response, although the direct mechanisms are still under investigation.[2][12]

Q5: What types of oxidative stressors can be mitigated by proline?

Proline has been demonstrated to be effective against oxidative stress induced by hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide.[1] However, it has been shown to be less effective against superoxide-generating compounds like menadione.[1]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
No protective effect observed after proline supplementation. - Suboptimal Proline Concentration: The concentration of proline may be too low for your specific cell line or the severity of the oxidative stress. - Type of Oxidative Stressor: Proline is not equally effective against all types of ROS. It is less effective against superoxide radicals.[1] - Timing of Supplementation: Proline may need to be added prior to or concurrently with the oxidative stressor to exert its protective effects.- Perform a dose-response curve (e.g., 0.5 mM to 10 mM) to determine the optimal proline concentration. - Verify the type of ROS generated by your stressor. If it is primarily superoxide, consider alternative antioxidants. - Optimize the timing of proline addition. Pre-incubation for a few hours before stress induction is a common strategy.
Decreased cell proliferation or viability with proline supplementation. - Proline Toxicity: Although rare at standard concentrations, some cell lines may be sensitive to proline, or the concentration used may be too high.[8] - Impaired Proline Metabolism: If the cell line has a defect in proline catabolism, the accumulation of proline or its intermediates could be toxic.[9]- Reduce the concentration of proline. - Test the viability of your cells with proline supplementation alone (without the oxidative stressor) to assess baseline toxicity. - If toxicity is suspected, consider using a different osmolyte or antioxidant.
Inconsistent results between experiments. - Variability in Cell Health: Differences in cell passage number, confluence, or overall health can affect their response to stress. - Inconsistent Reagent Preparation: Inaccurate preparation of proline or stressor solutions.- Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluence at the time of the experiment. - Prepare fresh solutions of proline and the oxidative stressor for each experiment. Ensure accurate concentration calculations.

Quantitative Data Summary

Table 1: Effect of Proline Supplementation on Cell Survival Under Oxidative Stress

Cell LineOxidative StressorProline ConcentrationCell Survival (Control - No Proline)Cell Survival (With Proline)Reference
HEK 2930.5 mM H₂O₂ (3h)5 mM39%77%[1]
HEK 2930.3 mM H₂O₂ (24h)5 mM39 ± 4%57 ± 2%[1]
HepG21 mM H₂O₂ (3h)5 mM55%~77%[1]
HeLa1 mM H₂O₂ (3h)5 mM55%~77%[1]
Jurkat2.5 mM H₂O₂ (3h)5 mM~50%76%[1]
BJAB2.0 mM H₂O₂ (3h)5 mM~50%67%[1]

Table 2: Effect of Proline and Other Amino Acids on HEK 293 Cell Survival

Amino Acid (5 mM)Cell Survival after 0.5 mM H₂O₂ (3h)Reference
None39%[1]
Proline77%[1]
Cysteine68%[1]
Tryptophan66%[1]

Experimental Protocols

Protocol 1: Assessing the Protective Effect of Proline Against H₂O₂-Induced Oxidative Stress

  • Cell Seeding: Plate cells (e.g., HEK 293) in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Proline Supplementation: The following day, replace the culture medium with fresh medium containing the desired concentration of L-proline (e.g., 5 mM). Include control wells with no proline supplementation. Incubate for 3 hours at 37°C.

  • Induction of Oxidative Stress: Add H₂O₂ to the proline-containing and control wells to a final concentration of 0.5 mM. Include a set of wells with proline but without H₂O₂ to test for proline toxicity, and a set of untreated cells as a negative control.

  • Incubation: Incubate the plate for 3 hours at 37°C.

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay.

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a dedicated reagent).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Compare the viability of cells treated with H₂O₂ alone to those treated with H₂O₂ and proline.

Signaling Pathways and Workflows

Proline Metabolism and its Dual Role in Redox Homeostasis

Proline metabolism plays a complex role in cellular redox balance. The synthesis of proline from glutamate (B1630785) consumes NADPH, which can help to alleviate reductive stress and maintain the NADP+/NADPH ratio. Conversely, the catabolism of proline by proline dehydrogenase (PRODH) in the mitochondria donates electrons to the electron transport chain, a process that can lead to the generation of superoxide radicals (ROS). This dual function highlights proline's role as a metabolic hub for maintaining redox homeostasis.

Proline_Metabolism_Redox Proline Metabolism and Redox Homeostasis cluster_biosynthesis Proline Biosynthesis (Cytosol) Glutamate Glutamate P5CS P5CS Glutamate->P5CS P5C P5C P5CS->P5C ATP -> ADP P5CR P5CR Proline Proline P5CR->Proline Redox_Balance Redox Balance P5CR->Redox_Balance Consumes NADPH NADP 2 NADP+ PRODH PRODH (Mitochondria) Proline->PRODH PRODH->P5C ETC Electron Transport Chain PRODH->ETC e- P5C->P5CR NADPH 2 NADPH ROS ROS (Superoxide) ROS->Redox_Balance Impacts ETC->ROS

Caption: Proline's dual role in cellular redox homeostasis.

Experimental Workflow for Assessing Proline's Protective Effects

The following workflow outlines the key steps in an experiment designed to evaluate the efficacy of proline supplementation in protecting cells from oxidative stress.

Experimental_Workflow Workflow: Assessing Proline's Protective Effects start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells proline_incubation Incubate with Proline-supplemented Media seed_cells->proline_incubation add_stressor Add Oxidative Stressor (e.g., H₂O₂) proline_incubation->add_stressor stress_incubation Incubate for Stress Period add_stressor->stress_incubation viability_assay Perform Cell Viability Assay (e.g., MTT) stress_incubation->viability_assay data_analysis Analyze Data and Compare Conditions viability_assay->data_analysis end End data_analysis->end Nrf2_Pathway Hypothesized Proline-Nrf2 Interaction Proline Proline Supplementation Redox_Modulation Modulation of Intracellular Redox State Proline->Redox_Modulation Keap1_Nrf2 Keap1-Nrf2 Complex Redox_Modulation->Keap1_Nrf2 Oxidative Stress Signal Nrf2_translocation Nrf2 Nuclear Translocation Keap1_Nrf2->Nrf2_translocation Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Binds to Antioxidant_Genes Expression of Antioxidant Genes (e.g., SOD, Catalase) ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection

References

Validation & Comparative

A Comparative Analysis of 1-(Anilinocarbonyl)proline and Other Proline-Derived Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of asymmetric organocatalysis, proline and its derivatives have established themselves as a cornerstone for stereoselective carbon-carbon and carbon-heteroatom bond formation. Their low toxicity, ready availability, and operational simplicity have made them attractive alternatives to traditional metal-based catalysts. This guide provides a comparative analysis of 1-(Anilinocarbonyl)proline against other prominent proline-derived organocatalysts, offering a quantitative and methodological overview for researchers, scientists, and professionals in drug development.

The Catalytic Landscape: Proline and Its Derivatives

The catalytic prowess of L-proline stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety.[1] This allows it to activate carbonyl compounds through the formation of nucleophilic enamine intermediates, while the carboxylic acid group can act as a Brønsted acid to activate the electrophile.[1] Modifications to the proline core have led to the development of a diverse array of organocatalysts with enhanced reactivity and stereoselectivity. These are broadly categorized as:

  • L-Proline: The parent amino acid, effective but often requiring high catalyst loadings and polar aprotic solvents.

  • Prolinamides: Derivatives where the carboxylic acid is converted to an amide. N-acyl prolinamides, such as this compound, fall into this category. These modifications can enhance solubility and introduce additional hydrogen-bonding interactions, influencing stereoselectivity.

  • Diarylprolinol Silyl (B83357) Ethers: Highly effective catalysts, particularly for Michael additions, where the carboxylic acid is reduced and the resulting alcohol is protected with a bulky silyl group.

The general mechanism for proline-catalyzed reactions, such as the aldol (B89426) reaction, involves a catalytic cycle initiated by the formation of an enamine.

Proline Catalytic Cycle Start Proline Proline Catalyst Start->Proline Ketone Ketone (Donor) Enamine Enamine Intermediate Ketone->Enamine Aldehyde Aldehyde (Acceptor) Iminium Iminium Ion Intermediate Aldehyde->Iminium Proline->Enamine - H₂O Enamine->Iminium + Aldehyde Aldol_Product Aldol Product Iminium->Aldol_Product + H₂O Aldol_Product->Proline Catalyst Regeneration Water H₂O Water->Aldol_Product

Figure 1: Generalized catalytic cycle for a proline-catalyzed aldol reaction.

Comparative Performance in Asymmetric Reactions

The efficacy of an organocatalyst is benchmarked by its performance in key asymmetric transformations, primarily the aldol, Michael, and Mannich reactions. The following sections provide a comparative overview of this compound and its counterparts in these reactions, with quantitative data summarized in tables.

Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a fundamental C-C bond-forming reaction. The performance of various proline-derived catalysts in the reaction between a ketone and an aldehyde is presented below.

CatalystKetoneAldehydeSolventCat. Loading (mol%)Time (h)Yield (%)ee (%)Reference
L-ProlineAcetone (B3395972)p-NitrobenzaldehydeDMSO3046876[2]
This compound AcetoneVarious Aldehydes-Lower than Proline-High>99[1] (Data from secondary source)
L-Prolinamide (Simple)Acetonep-NitrobenzaldehydeNeat2024-46[1]
Prolinamide (with OH group)Acetonep-NitrobenzaldehydeNeat20248593[1][2]

Note: Specific experimental data for this compound from primary literature is limited. The data presented is based on claims from chemical suppliers.

Asymmetric Michael Addition

The Michael addition is a crucial reaction for the formation of 1,5-dicarbonyl compounds and their derivatives. Diarylprolinol silyl ethers often excel in this transformation.

CatalystDonorAcceptorSolventCat. Loading (mol%)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)Reference
L-ProlineCyclohexanoneβ-NitrostyreneDMSO20969595:520N/A
This compound NitroalkanesCycloalkenones----->99[1]
Diarylprolinol Silyl EtherPentanaltrans-β-NitrostyreneWater3248594:698[3][4]
Diarylprolinol Silyl EtherVarious AldehydesNitroalkenesToluene1012-4875-98up to 98:295->99N/A

Note: Specific experimental data for this compound from primary literature is limited. The data presented is based on claims from chemical suppliers.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of catalytic systems. Below are representative experimental protocols for the asymmetric aldol and Michael additions.

General Procedure for a Proline-Catalyzed Aldol Reaction

To a stirred solution of the aldehyde (0.25 mmol) and the organocatalyst (10–20 mol%) in a specified solvent, acetone (1.25 mmol) is added, sometimes with an additive (10 mol%).[2] The reaction mixture is stirred at a specific temperature (ranging from -10 to 25 °C) for 24–72 hours.[2] The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired aldol adduct.

General Procedure for a Diarylprolinol Silyl Ether-Catalyzed Michael Addition

In a reaction vessel, the aldehyde (2.0 equiv.), the diarylprolinol silyl ether catalyst (3 mol%), and an acid additive (e.g., benzoic acid, 3 mol%) are dissolved in the solvent (e.g., water). The nitroolefin (1.0 equiv.) is then added, and the mixture is stirred vigorously at room temperature for the specified time (e.g., 24 hours).[3][4] Upon completion, the product can be isolated by simple phase separation or extraction with an organic solvent.[3] The organic layer is then dried, concentrated, and the residue is purified by flash column chromatography.

Experimental and Logical Workflow

The process of discovering and optimizing an organocatalytic reaction follows a logical workflow, from catalyst selection to final product analysis.

Experimental Workflow cluster_0 Reaction Setup cluster_1 Execution & Monitoring cluster_2 Workup & Analysis Catalyst_Selection Catalyst Selection (e.g., this compound) Run_Reaction Run Reaction Catalyst_Selection->Run_Reaction Substrate_Scope Substrate Selection (Aldehyde, Ketone) Substrate_Scope->Run_Reaction Reaction_Conditions Reaction Conditions (Solvent, Temp., Time) Reaction_Conditions->Run_Reaction Monitoring Monitor Progress (TLC, GC) Run_Reaction->Monitoring Workup Quenching & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Yield, dr, ee (NMR, HPLC) Purification->Analysis

Figure 2: A typical experimental workflow for organocatalyst screening.

Conclusion

The family of proline-derived organocatalysts offers a versatile and powerful toolkit for asymmetric synthesis. While L-proline remains a foundational catalyst, its derivatives often provide significant advantages in terms of catalytic efficiency, stereoselectivity, and applicability in a wider range of solvents.

This compound, as a representative of the N-acyl prolinamide class, appears to be a highly promising catalyst, with claims of excellent enantioselectivity at low catalyst loadings.[1] This suggests that the anilinocarbonyl moiety plays a crucial role in the transition state assembly, likely through additional hydrogen bonding or steric directing effects, leading to enhanced stereochemical control.

In comparison, simple prolinamides show modest improvements over L-proline, while those incorporating additional functional groups, such as hydroxyl moieties, can achieve significantly higher enantioselectivities.[1][2] For Michael additions, diarylprolinol silyl ethers often represent the state-of-the-art in organocatalysis, affording excellent yields and stereoselectivities under mild conditions, even in aqueous media.[3][4]

The choice of an optimal organocatalyst is ultimately dependent on the specific transformation, substrates, and desired reaction conditions. This guide provides a foundational comparison to aid researchers in navigating the diverse landscape of proline-based organocatalysis and in the rational design of efficient and selective synthetic methodologies. Further primary research is needed to fully elucidate and benchmark the catalytic potential of this compound against its well-established counterparts.

References

Proline Analogs in Protein Stabilization: A Comparative Analysis of 1-(Anilinocarbonyl)proline and Other Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of protein stability is paramount. Proline, a unique amino acid, and its derivatives are pivotal in modulating protein structure and function. This guide provides a comparative analysis of 1-(Anilinocarbonyl)proline against other proline analogs in promoting protein stability, supported by experimental data and detailed methodologies.

Introduction to Proline's Role in Protein Stability

Proline's rigid five-membered ring structure imparts significant conformational constraints on the polypeptide backbone. This inherent rigidity can contribute to protein stability by reducing the conformational entropy of the unfolded state, a key factor in the thermodynamics of protein folding.[1] Furthermore, proline residues are often found at the N-termini of α-helices and in β-turns, where they play a crucial role in defining and stabilizing these secondary structures.[2] Proline and its derivatives have also been shown to act as chemical chaperones, preventing protein aggregation and enhancing solubility.[3]

This compound: A Urea-Based Derivative

This compound, which can also be described as a proline with an N-terminal phenylurea group, introduces a unique set of interactions that can influence protein stability. The phenylurea moiety can engage in hydrogen bonding and hydrophobic interactions, potentially further stabilizing the local protein structure. Studies on similar urea-tagged proline peptides have shown that the phenylurea group can act as an "aglet" to favor the trans-conformation of the proline peptide bond, a critical aspect of protein folding and stability.[4][5] This stabilization is thought to be further enhanced by n→π* interactions.[4]

Comparison of Proline Derivatives in Promoting Protein Stability

While direct, quantitative comparative studies on this compound are limited in publicly available literature, we can infer its potential effects based on studies of related N-acyl and other proline derivatives. The stability of proteins incorporating proline analogs is typically assessed by measuring changes in melting temperature (Tm), Gibbs free energy of unfolding (ΔG), and resistance to aggregation.

Table 1: Comparison of the Effects of Proline and its Derivatives on Protein Thermal Stability

Derivative/ModificationModel ProteinChange in Melting Temperature (ΔTm) (°C)Change in Free Energy of Unfolding (ΔΔG) (kcal/mol)Method
Proline (Unmodified) Multiple ProteinsBaselineBaselineDSC, CD
Proline → AlanineHyperthermophilic ProteinDestabilization-DSC
Alanine → ProlineMultiple Proteins+0.3 to +2.4Increase of 0.3-2.4DSC[6]
This compound Data Not AvailableData Not AvailableData Not Available-
N-Acetyl-proline Model Peptides-Conformational stabilization observedCD[7]
4-Hydroxyproline CollagenIncreased Stability--
4-Fluoroproline Ubiquitin--CD, Fluorescence[8]

Note: The table highlights the lack of specific quantitative data for this compound in direct comparison with other derivatives. The presented data for other derivatives are from various studies and may not be directly comparable due to different protein contexts and experimental conditions.

Table 2: Comparison of the Effects of Proline and its Derivatives on Protein Aggregation

Derivative/ModificationModel ProteinEffect on AggregationMethod
Proline Bovine Carbonic Anhydrase, LysozymeInhibition of aggregationANS Fluorescence, Viscosity[9][10][11]
This compound Data Not AvailableData Not Available-
Other Proline Analogs GeneralCan influence aggregation propensityVarious

Mechanistic Insights and Signaling Pathways

The mechanism by which proline and its derivatives stabilize proteins is multifaceted. The primary mechanism is the reduction of the conformational entropy of the unfolded state. Additionally, specific interactions introduced by the derivatives, such as the hydrogen bonding and aromatic interactions from the phenylurea group in this compound, can further stabilize the folded state.

Proline isomerization, the cis-trans conversion of the peptide bond preceding a proline residue, is a rate-limiting step in the folding of many proteins. This process is often regulated by enzymes called peptidyl-prolyl isomerases (PPIases). The nature of the proline derivative can influence the cis-trans equilibrium and the kinetics of isomerization, thereby affecting protein folding and stability.

Protein_Stability_Pathway cluster_stabilization Stabilizing Effects Proline_Derivative This compound or other Proline Derivatives Polypeptide_Chain Unfolded Polypeptide Chain Proline_Derivative->Polypeptide_Chain Incorporation Reduced_Entropy Reduced Conformational Entropy of Unfolded State Proline_Derivative->Reduced_Entropy Favorable_Interactions Favorable H-bonds & Hydrophobic Interactions Proline_Derivative->Favorable_Interactions Folding_Intermediate Folding Intermediate Polypeptide_Chain->Folding_Intermediate Folding Native_Protein Native, Stable Protein Folding_Intermediate->Native_Protein Correct Folding Aggregated_Protein Aggregated Protein Folding_Intermediate->Aggregated_Protein Misfolding & Aggregation Native_Protein->Polypeptide_Chain Unfolding Reduced_Entropy->Folding_Intermediate Favors Folding Favorable_Interactions->Native_Protein Stabilizes Folded State

Fig. 1: Influence of proline derivatives on protein folding and stability.

Experimental Protocols

Accurate assessment of protein stability is crucial. The following are detailed methodologies for key experiments cited in the context of proline derivatives.

Thermal Denaturation using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry directly measures the heat capacity of a protein solution as a function of temperature. The midpoint of the thermal unfolding transition (Tm) is a direct measure of the protein's thermal stability.

Protocol:

  • Sample Preparation: Prepare protein solutions (typically 0.5-1.0 mg/mL) in a suitable buffer. The buffer for the reference cell should be identical to the protein sample buffer. Degas all solutions thoroughly before use.

  • Instrument Setup: Set the DSC instrument to scan a desired temperature range (e.g., 20-100 °C) at a constant scan rate (e.g., 1 °C/min).

  • Data Acquisition: Load the sample and reference cells. Equilibrate the system at the starting temperature before initiating the temperature scan.

  • Data Analysis: The resulting thermogram (heat capacity vs. temperature) is analyzed to determine the Tm, which is the peak of the unfolding transition. The area under the peak corresponds to the enthalpy of unfolding (ΔH).[12][13]

DSC_Workflow start Start: Protein Sample & Buffer prep Sample Preparation (Dialysis, Degassing) start->prep load Load Sample & Reference Cells prep->load scan Temperature Scan (e.g., 20-100°C at 1°C/min) load->scan data Data Acquisition (Heat Capacity vs. Temperature) scan->data analysis Data Analysis data->analysis results Determine Tm and ΔH analysis->results

Fig. 2: Workflow for DSC-based protein stability analysis.
Conformational Stability using Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy is a powerful technique to monitor changes in the secondary and tertiary structure of a protein during thermal or chemical denaturation.

Protocol:

  • Sample Preparation: Prepare a dilute protein solution (typically 0.1-0.2 mg/mL) in a non-absorbing buffer.

  • Instrument Setup: Use a spectropolarimeter equipped with a temperature controller. Set the wavelength to monitor a specific secondary structure feature (e.g., 222 nm for α-helices).

  • Thermal Denaturation: Increase the temperature at a controlled rate (e.g., 1 °C/min) while continuously monitoring the CD signal.

  • Data Analysis: Plot the CD signal as a function of temperature. The resulting sigmoidal curve can be fitted to a two-state model to determine the Tm.[14][15]

Protein Aggregation using Thioflavin T (ThT) Fluorescence Assay

The Thioflavin T (ThT) assay is a common method to monitor the formation of amyloid-like fibrils, a hallmark of protein aggregation.

Protocol:

  • Reagent Preparation: Prepare a stock solution of ThT in a suitable buffer (e.g., phosphate-buffered saline).

  • Assay Setup: In a multi-well plate, mix the protein sample with the ThT solution. Include control wells with buffer and ThT alone.

  • Incubation and Measurement: Incubate the plate at a specific temperature (e.g., 37 °C) with intermittent shaking. Measure the fluorescence intensity at regular intervals using a plate reader (excitation ~440 nm, emission ~485 nm).

  • Data Analysis: An increase in fluorescence intensity over time indicates the formation of amyloid fibrils and thus, protein aggregation.

Conclusion

References

A Comparative Analysis of L-proline and D-proline Enantiomers: Biological Effects and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological roles of L-proline and D-proline, supported by experimental data and detailed methodologies.

Proline, a unique cyclic amino acid, exists in two stereoisomeric forms: L-proline and D-proline. While L-proline is the proteinogenic and more abundant enantiomer in nature, integral to protein structure and cellular metabolism, D-proline is less common but demonstrates notable biological activities and applications, particularly in pharmaceutical development. This guide provides a comparative overview of the biological effects of these two enantiomers, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to facilitate further research and drug discovery.

Comparative Biological Effects

The biological activities of L-proline and D-proline differ significantly, primarily due to the stereospecificity of enzymes and receptors. L-proline is readily metabolized and utilized by mammalian cells, whereas D-proline's metabolism is more restricted and can even lead to inhibitory effects in some contexts.

Cell Viability and Proliferation

L-proline has been shown to enhance cell viability and proliferation in a dose-dependent manner. In contrast, D-proline generally exhibits lower efficacy or can be inhibitory to cell growth.

Table 1: Comparative Effects of L-proline and D-proline on Cell Viability

EnantiomerCell LineConcentrationEffect on Cell ViabilityReference
L-proline Porcine Trophectoderm (pTr2)0.25 mmol/L19.4% increase after 48h[1]
0.50 mmol/L19.7% increase after 24h, 32.7% increase after 48h[1]
1.0 mmol/L9.6% increase after 24h, 26.0% increase after 48h[1]
L-proline Human Embryonic Kidney (HEK) 2935 mM85% survival under H₂O₂-induced oxidative stress[1]
D-proline Human Embryonic Kidney (HEK) 2935 mM53-59% survival under H₂O₂-induced oxidative stress[1]
Signaling Pathway Modulation

L-proline is a known modulator of key signaling pathways that regulate cell growth, proliferation, and differentiation. The effects of D-proline on these pathways are less understood and appear to be significantly weaker or absent.

  • mTORC1 Pathway: L-proline activates the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and protein synthesis. This activation is observed through the increased phosphorylation of downstream targets like p70S6K, S6, and 4E-BP1[1].

  • ERK1/2 Pathway: L-proline can induce the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are involved in cell proliferation and differentiation[2].

  • TGF-β Pathway: L-proline transport is stimulated by Transforming Growth Factor-beta 1 (TGF-β1), suggesting a role for L-proline in processes mediated by this cytokine, such as collagen synthesis[3].

Direct comparative studies on the effects of D-proline on these specific pathways are limited, but its lower impact on cell viability suggests a reduced capacity to modulate these critical signaling cascades.

Oxidative Stress Response

Both enantiomers have been investigated for their roles in the cellular response to oxidative stress, with L-proline demonstrating a more potent protective effect.

In a study on HEK 293 cells subjected to hydrogen peroxide-induced oxidative stress, L-proline supplementation at 5 mM resulted in an 85% cell survival rate. In contrast, D-proline at the same concentration only provided a modest increase in survival to 53-59%, compared to a 45% survival rate without any proline supplementation[1]. This suggests that the cellular mechanisms for utilizing proline to combat oxidative stress are stereospecific for the L-isomer. The protective effect of L-proline is linked to its ability to scavenge reactive oxygen species (ROS) and contribute to the production of the antioxidant glutathione (B108866) (GSH)[1][4].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies assessing the effects of proline enantiomers on cell viability under oxidative stress[1].

  • Cell Seeding: Seed HEK 293 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Replace the culture medium with fresh medium containing the desired concentrations of L-proline or D-proline (e.g., 0-5 mM).

  • Induction of Oxidative Stress: After a pre-incubation period with proline (e.g., 1 hour), add a stress-inducing agent such as hydrogen peroxide (H₂O₂) to a final concentration of 0.5 mM.

  • Incubation: Incubate the cells for 3 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Western Blot Analysis of mTORC1 Signaling

This protocol is based on methods used to investigate the activation of the mTORC1 pathway by L-proline[1].

  • Cell Lysis: After treatment with L-proline or D-proline, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of mTOR, p70S6K, S6, and 4E-BP1.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.

Hydroxyproline (B1673980) Assay for Collagen Synthesis

This colorimetric assay is a standard method to quantify collagen content by measuring the amount of hydroxyproline, an amino acid abundant in collagen[5].

  • Sample Hydrolysis: Hydrolyze tissue or cell culture samples in 6 M HCl at 110°C for 18-24 hours in a sealed tube.

  • Neutralization: Neutralize the hydrolysate with NaOH.

  • Oxidation: Add Chloramine-T solution to oxidize hydroxyproline and incubate at room temperature for 20 minutes.

  • Color Development: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 65°C for 15 minutes to develop a colored product.

  • Measurement: Cool the samples and measure the absorbance at 560 nm.

  • Quantification: Determine the hydroxyproline concentration from a standard curve prepared with known concentrations of hydroxyproline.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes discussed can aid in understanding the differential effects of L- and D-proline. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

L-proline Metabolism and its Interconnection with Cellular Processes

L_Proline_Metabolism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion L_Pro_ext L-Proline L_Pro_intra L-Proline L_Pro_ext->L_Pro_intra Transport Collagen Collagen Synthesis L_Pro_intra->Collagen mTORC1 mTORC1 Signaling L_Pro_intra->mTORC1 ERK ERK Signaling L_Pro_intra->ERK ROS_scavenging ROS Scavenging L_Pro_intra->ROS_scavenging PRODH PRODH L_Pro_intra->PRODH Oxidation P5C P5C Glutamate_cyto Glutamate P5C->Glutamate_cyto Glutamate_mito Glutamate Glutamate_cyto->Glutamate_mito alpha_KG α-Ketoglutarate Glutamate_mito->alpha_KG TCA TCA Cycle alpha_KG->TCA PRODH->P5C

L-proline's central role in cellular metabolism and signaling.
D-proline Metabolism

The metabolism of D-proline in mammals is primarily handled by the enzyme D-amino acid oxidase (DAO), which is not as efficient as the metabolic pathways for L-proline.

D_Proline_Metabolism cluster_extracellular Extracellular cluster_peroxisome Peroxisome D_Pro_ext D-Proline D_Pro_intra D-Proline D_Pro_ext->D_Pro_intra Transport DAO D-amino acid oxidase (DAO) D_Pro_intra->DAO Imine Δ¹-pyrroline- 2-carboxylate DAO->Imine H2O2 H₂O₂ DAO->H2O2 Keto_acid α-keto-δ- aminovalerate Imine->Keto_acid Spontaneous hydrolysis

Metabolic pathway of D-proline in mammalian cells.
Experimental Workflow for Comparative Analysis

Comparative_Workflow cluster_assays Biological Assays start Start: Cell Culture treatment Treatment with L-proline or D-proline start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (Signaling Proteins) treatment->western ros ROS Detection Assay (e.g., DCFDA) treatment->ros collagen Collagen Synthesis (Hydroxyproline Assay) treatment->collagen analysis Data Analysis and Comparison viability->analysis western->analysis ros->analysis collagen->analysis conclusion Conclusion on Differential Effects analysis->conclusion

Workflow for comparing the biological effects of L- and D-proline.

Conclusion

The available evidence strongly indicates that L-proline and D-proline exert distinct biological effects, largely due to the stereospecificity of cellular machinery. L-proline is a potent modulator of cell growth, proliferation, and stress responses, acting through well-defined signaling pathways. D-proline, while having applications in specific contexts like drug synthesis, demonstrates significantly lower biological activity in the cellular processes examined in this guide. For researchers and drug development professionals, understanding these differences is crucial for designing effective therapeutic strategies and interpreting experimental outcomes. Further direct comparative studies are warranted to fully elucidate the biological roles and potential applications of D-proline.

References

Efficacy of 1-(Anilinocarbonyl)proline compared to other neuroprotective agents

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research exists regarding the neuroprotective efficacy of 1-(Anilinocarbonyl)proline. Extensive searches of scientific literature and databases did not yield any experimental data on its potential neuroprotective effects. Therefore, this guide provides a comparative analysis of several well-researched neuroprotective agents, including Edaravone, Citicoline, and Minocycline (B592863), alongside promising proline-related compounds such as Proline-Rich Polypeptide-1 (PRP-1) and Cyclic Glycyl-Proline (cGP).

This document is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of the performance of these agents, supported by experimental data. The information is presented to facilitate an objective assessment of their neuroprotective potential.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the quantitative data on the neuroprotective efficacy of the selected agents from in vitro and in vivo studies. These tables are designed for easy comparison of their performance under various experimental conditions.

In Vitro Neuroprotective Efficacy
CompoundAssayCell TypeInsultConcentration(s)% Neuroprotection / Change in ViabilityReference
Minocycline LDH ReleaseSpinal Cord Neurons500 µM Glutamate20 nM58% reduction in LDH release[1]
Cell SurvivalPrimary Retinal Cells100 µM Glutamate2 µM, 20 µM, 200 µM59%, 82%, and 82% increase in cell survival, respectively[2]
Cell ViabilityE1A-NR.3 Retinal CellsGlutamate0.02 µM, 0.2 µM23% and 25% increase in cell survival, respectively[2]
Cell ViabilityAxotomized Cortical NeuronsLaser Axotomy1 µM, 100 µM~22% and ~19% increase in surviving neurons, respectively[3]
Proline-Rich Polypeptide-1 (PRP-1) Apoptosis AssayPostnatal Hippocampal CellsStaurosporineDose-dependentSignificantly reduced apoptosis[4][5]
Cyclic Glycyl-Proline (cGP) Neuronal Death AssayCerebellar Cell CultureGlutamateDose-relatedPrevents glutamate-induced neuronal death[6]
In Vivo Neuroprotective Efficacy
CompoundAnimal ModelInjury ModelDosage & AdministrationTiming of Administration% Infarct Volume ReductionReference
Edaravone RatKainate-induced Epilepsy10 mg/kg/day, i.p.Not specifiedIncreased neuronal density in hippocampus[7]
Citicoline RatTransient MCAO300-500 mg/kgNot specified27% average reduction[8]
RatIschemic Stroke (Meta-analysis)Multiple dosesNot specified27.8% average reduction[8][9]
RatPermanent MCAO40-60 mM, into brain ECSPrior to MCAO~70-84% reduction (CPu-50 group)[10]
Minocycline Rat90 min Transient MCAO3 mg/kg, i.v.4 hours post-TMCAO42% reduction[11]
Rat90 min Transient MCAO10 mg/kg, i.v.4 hours post-TMCAO56% reduction[11]
Rat90 min Transient MCAO3 mg/kg, i.v.5 hours post-TMCAO34% reduction[11]
Rat90 min Transient MCAO10 mg/kg, i.v.5 hours post-TMCAO40% reduction[11]
RatMCAONot specified (4-week treatment)6 hours after reperfusion~50% reduction[12]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD)

This protocol simulates ischemic conditions in a cell culture setting.

  • Cell Culture: Primary neurons or neuronal cell lines are cultured in appropriate media and conditions until they reach the desired confluence.

  • OGD Induction: The culture medium is replaced with a glucose-free medium equilibrated with a hypoxic gas mixture (e.g., 95% N₂, 5% CO₂). The cells are then placed in a hypoxic chamber for a specified duration (e.g., 4 hours).

  • Reoxygenation: Following OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (5% CO₂) for a designated period (e.g., 24 hours).

  • Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

In Vivo Neuroprotection Assay: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This is a widely used animal model to mimic focal cerebral ischemia.

  • Anesthesia and Surgical Preparation: The rat is anesthetized, and a midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: A nylon monofilament with a blunted tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion of the MCA territory.

  • Post-operative Care: The incision is closed, and the animal is allowed to recover with appropriate post-operative care.

  • Infarct Volume Measurement: At a specified time point after reperfusion (e.g., 24 hours), the animal is euthanized, and the brain is removed. The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained (infarcted) tissue is quantified using image analysis software.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

  • Cell Seeding: Cells are seeded in a 96-well plate and treated with the neuroprotective agent and/or the neurotoxic insult.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Formazan (B1609692) Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the purple formazan crystals produced by viable cells.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Tissue/Cell Preparation: Brain tissue sections or cultured cells are fixed and permeabilized.

  • Enzymatic Labeling: The samples are incubated with a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Signal Detection: The incorporated label is visualized. For Br-dUTP, a secondary antibody conjugated to a fluorescent dye or an enzyme is used. For directly labeled dUTPs, the fluorescence can be observed directly using a fluorescence microscope.

  • Quantification: The number of TUNEL-positive (apoptotic) cells is counted and often expressed as a percentage of the total number of cells.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involved in neuroprotection and a general workflow for evaluating neuroprotective agents.

G cluster_Edaravone Edaravone Signaling Edaravone Edaravone ROS Reactive Oxygen Species Edaravone->ROS Scavenges Keap1 Keap1 Edaravone->Keap1 Inhibits GDNF_RET GDNF/RET Pathway Edaravone->GDNF_RET Activates Nrf2 Nrf2 ARE Antioxidant Response Element Nrf2->ARE Activates Keap1->Nrf2 HO1 HO-1 ARE->HO1 Induces Neuroprotection Neuroprotection HO1->Neuroprotection GDNF_RET->Neuroprotection

Caption: Signaling pathways activated by Edaravone leading to neuroprotection.

G cluster_Citicoline Citicoline Signaling Citicoline Citicoline Choline Choline Citicoline->Choline Cytidine Cytidine Citicoline->Cytidine PLA2 Phospholipase A2 Citicoline->PLA2 Inhibits Neuroprotection Neuroprotection Citicoline->Neuroprotection Anti-apoptotic Phosphatidylcholine Phosphatidylcholine Synthesis Choline->Phosphatidylcholine Cytidine->Phosphatidylcholine Membrane_Integrity Membrane Integrity Phosphatidylcholine->Membrane_Integrity Membrane_Integrity->Neuroprotection Inflammation Inflammation PLA2->Inflammation

Caption: Mechanisms of Citicoline-mediated neuroprotection.

G cluster_Minocycline Minocycline Signaling Minocycline Minocycline Microglia_Activation Microglial Activation Minocycline->Microglia_Activation Inhibits p38_MAPK p38 MAPK Pathway Minocycline->p38_MAPK Inhibits Caspase_Activation Caspase Activation Minocycline->Caspase_Activation Inhibits Neuroprotection Neuroprotection Minocycline->Neuroprotection Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia_Activation->Pro_inflammatory_Cytokines Apoptosis Apoptosis Pro_inflammatory_Cytokines->Apoptosis p38_MAPK->Microglia_Activation Caspase_Activation->Apoptosis

Caption: Anti-inflammatory and anti-apoptotic pathways of Minocycline.

G cluster_workflow Experimental Workflow for Neuroprotective Agent Evaluation A In Vitro Screening (e.g., OGD model) B Assess Cell Viability (e.g., MTT Assay) A->B C Lead Compound Selection B->C D In Vivo Testing (e.g., MCAO model) C->D E Assess Infarct Volume (e.g., TTC Staining) D->E F Behavioral Assessments D->F G Histological Analysis (e.g., TUNEL Assay) D->G H Efficacy & Mechanism Determination E->H F->H G->H

Caption: General workflow for the evaluation of neuroprotective agents.

References

Head-to-head comparison of different proline analogs in cancer research.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proline, a unique secondary amino acid, plays a critical role in protein structure and cellular metabolism. In the context of cancer, altered proline metabolism has been identified as a key feature, presenting novel therapeutic opportunities. Proline analogs, molecules that mimic the structure of proline, have emerged as promising candidates for anticancer drug development. These analogs can interfere with proline-dependent processes in cancer cells, such as protein synthesis, collagen production, and signaling pathways, ultimately leading to cell growth inhibition and death.

This guide provides a head-to-head comparison of three distinct proline analogs that have shown potential in cancer research: L-azetidine-2-carboxylic acid (Aze) , cis-4-Hydroxy-L-proline (cHyp) , and Thiazolidine-4-carboxylic acid (T4C) . We present a summary of their mechanisms of action, comparative cytotoxicity data, and detailed experimental protocols for key assays, supported by visualizations of the signaling pathways they modulate.

Quantitative Data Summary

The following table summarizes the reported in vitro cytotoxic activities of the proline analogs across various cancer cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited, and the provided IC50 values are derived from different studies.

Proline AnalogCancer Cell LineIC50 ValueReference
L-azetidine-2-carboxylic acid (Aze) 450.1 murine mammary cancer7.6 µg/mL[1]
cis-4-Hydroxy-L-proline (cHyp) Colon, Pancreatic, Prostatic, Breast, Osteosarcoma, Glioma35 - 175 µg/mL[2]
Thiazolidine-4-carboxylic acid (T4C) Various cancer cell linesData for the parent compound is limited in the reviewed literature; however, derivatives show IC50 values in the micromolar range.[3][4][5][6][7][8]

Mechanisms of Action and Signaling Pathways

L-azetidine-2-carboxylic acid (Aze): Inducer of Protein Misfolding and ER Stress

Aze is a toxic proline analog that can be mistakenly incorporated into newly synthesized proteins in place of proline.[9] This misincorporation disrupts protein structure and function, leading to an accumulation of misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[10][11][12] The cell responds to ER stress by activating the Unfolded Protein Response (UPR), a complex signaling network. Aze has been shown to activate two key branches of the UPR: the PERK and ATF6 pathways.[10][11][12] Chronic ER stress ultimately triggers apoptosis, or programmed cell death.

Aze_ER_Stress_Pathway cluster_ER Endoplasmic Reticulum Aze L-azetidine-2-carboxylic acid (Aze) Misfolded_Proteins Misfolded Proteins Aze->Misfolded_Proteins Causes PERK PERK Misfolded_Proteins->PERK Activates ATF6 ATF6 Misfolded_Proteins->ATF6 Activates eIF2a p-eIF2α PERK->eIF2a ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP ATF6_cleaved->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Aze-induced ER stress and apoptosis pathway.
cis-4-Hydroxy-L-proline (cHyp): Inhibitor of Collagen Synthesis and Inducer of Cell Cycle Arrest

cHyp is a proline analog that acts as an inhibitor of collagen synthesis.[13] Collagen is a major component of the extracellular matrix (ECM), which provides structural support to tissues and plays a role in cancer progression. By inhibiting collagen production, cHyp can disrupt the tumor microenvironment. Furthermore, cHyp has been shown to induce cell cycle arrest, preferentially in the G2/M phase, and to trigger apoptosis in various cancer cell lines.[2]

cHyp_Anticancer_Mechanism cHyp cis-4-Hydroxy-L-proline (cHyp) Collagen_Synthesis Collagen Synthesis cHyp->Collagen_Synthesis Inhibits Cell_Cycle Cell Cycle Progression cHyp->Cell_Cycle Inhibits ECM_Disruption ECM Disruption Collagen_Synthesis->ECM_Disruption Leads to G2M_Arrest G2/M Phase Arrest Cell_Cycle->G2M_Arrest Results in Apoptosis Apoptosis G2M_Arrest->Apoptosis

Anticancer mechanisms of cHyp.
Thiazolidine-4-carboxylic acid (T4C): Inducer of Reverse Transformation

T4C has been investigated for its potential to induce a "reverse transformation" in tumor cells, causing them to revert to a more normal phenotype.[14] The precise molecular mechanisms underlying this effect are not as well-defined as those for Aze and cHyp. It is suggested that T4C may act on the cell membrane of tumor cells.[14] While early studies showed promise, particularly in epidermoid carcinoma, more recent and detailed mechanistic studies with quantitative data are needed to fully understand its potential in cancer therapy.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Proline analogs (Aze, cHyp, T4C)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of the proline analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the proline analogs. Include a vehicle control (medium without the analog).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment with the proline analogs. For adherent cells, use trypsin and collect the cells. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Conclusion

Proline analogs represent a diverse class of compounds with significant potential in cancer research. L-azetidine-2-carboxylic acid and cis-4-Hydroxy-L-proline demonstrate clear anticancer effects through distinct mechanisms, including the induction of ER stress and inhibition of collagen synthesis, respectively. While Thiazolidine-4-carboxylic acid has shown promise, further studies are required to elucidate its precise mechanism of action and to establish its cytotoxic profile with the same level of detail as the other analogs. The experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and to further explore the therapeutic potential of these and other proline analogs in the fight against cancer. Future head-to-head studies under standardized conditions will be crucial for a definitive comparison of their efficacy and for guiding the selection of the most promising candidates for further preclinical and clinical development.

References

A Comparative Guide: HPLC vs. LC-MS/MS for Proline Determination in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of proline, a crucial amino acid involved in collagen synthesis, cellular signaling, and stress responses, is vital for research in physiology, pathology, and drug development. Biological fluids such as plasma, serum, and urine present complex matrices, demanding analytical methods that are both sensitive and specific. The two primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate technique for their needs.

Core Principles and Methodological Differences

High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). Since proline lacks a native chromophore or fluorophore, a chemical derivatization step is mandatory for its detection by common HPLC detectors like UV-Visible or Fluorescence detectors.[1][2] This step converts the analyte into a molecule that can be easily detected. The choice of derivatizing agent (e.g., NBD-Cl, OPA, FMOC-Cl) is critical and influences the sensitivity and specificity of the assay.[1][2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[4][5] After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. A specific precursor ion corresponding to proline is selected, fragmented, and a resulting characteristic product ion is detected.[6] This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, often eliminating the need for chemical derivatization and significantly reducing interference from the sample matrix.[5][6]

Experimental Workflows

The general analytical workflows for both HPLC and LC-MS/MS share initial steps but diverge significantly at the derivatization and detection stages.

G cluster_0 General Workflow cluster_1 HPLC with Derivatization cluster_2 LC-MS/MS Sample Biological Sample (Plasma, Serum, etc.) Prep Sample Preparation (Protein Precipitation) Sample->Prep Extract Analyte Extraction Prep->Extract Deriv Pre- or Post-column Derivatization Extract->Deriv HPLC Path LCMS LC Separation Extract->LCMS LC-MS/MS Path HPLC HPLC Separation Deriv->HPLC HPLC Path Detect_UV UV or Fluorescence Detection HPLC->Detect_UV HPLC Path Data_HPLC Data Analysis Detect_UV->Data_HPLC HPLC Path MSMS Tandem MS Detection (MRM) LCMS->MSMS LC-MS/MS Path Data_MS Data Analysis MSMS->Data_MS LC-MS/MS Path G cluster_hplc HPLC with Derivatization cluster_lcms LC-MS/MS center_node Proline Quantification in Biological Fluids hplc_adv Advantages: - Lower instrument cost - Simpler maintenance - Widely available center_node->hplc_adv Choose for: lcms_adv Advantages: - Ultra-high sensitivity (pg-ng/mL) - Excellent specificity (MRM) - No derivatization needed - High throughput (fast runs) center_node->lcms_adv Choose for: hplc_dis Disadvantages: - Lower sensitivity (µg/mL) - Mandatory derivatization - Longer run times - Potential for interference lcms_dis Disadvantages: - High instrument cost - Complex operation - Susceptible to matrix effects - Requires skilled operators

References

Evaluating the antioxidant capacity of proline versus other known antioxidants.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of proline's antioxidant capacity against established antioxidants, supported by experimental data and mechanistic insights.

Introduction

In the quest for potent antioxidant compounds, researchers continuously explore a diverse range of molecules for their ability to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. Proline, a proteinogenic amino acid, has garnered significant attention for its multifaceted roles in cellular physiology, including its purported antioxidant properties. This guide provides a comprehensive comparison of the antioxidant capacity of proline against well-established antioxidants such as ascorbic acid (Vitamin C), α-tocopherol (Vitamin E), glutathione (B108866) (GSH), and uric acid. The evaluation is based on data from common in vitro antioxidant assays, including DPPH, ABTS, FRAP, and ORAC, to offer a quantitative and objective assessment for researchers, scientists, and drug development professionals.

Quantitative Comparison of Antioxidant Capacity

A direct quantitative comparison of proline with other antioxidants across multiple standardized assays within a single study is not extensively available in the current body of scientific literature. This limitation prevents the creation of a unified comparative table with consistently derived IC50, TEAC, FRAP, and ORAC values. The antioxidant capacity of a compound is highly dependent on the specific assay system and experimental conditions.

However, based on available data from various studies, a general understanding of the relative antioxidant potential can be inferred. It is widely recognized that proline's direct radical scavenging activity is generally considered to be modest in comparison to potent antioxidants like ascorbic acid and glutathione. Studies have shown that exogenous proline can enhance the endogenous antioxidant defense system by increasing the levels of other antioxidants like glutathione and ascorbic acid.[1][2][3]

The antioxidant activity of proline is often attributed more to its role in cellular redox homeostasis and signaling rather than direct radical scavenging.[4][5][6] Proline metabolism itself is intricately linked to the production and scavenging of reactive oxygen species (ROS), playing a dual role as both a pro-oxidant and an antioxidant depending on the cellular context.[7][8]

Experimental Protocols

Detailed methodologies for the key antioxidant capacity assays are provided below. These protocols are standardized to ensure reproducibility and comparability of results across different studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[9][10][11]

Procedure:

  • Prepare a stock solution of DPPH (typically 0.1 mM) in methanol (B129727) or ethanol (B145695).

  • Prepare various concentrations of the test compound (proline and other antioxidants) and a standard (e.g., ascorbic acid).

  • Add a fixed volume of the DPPH solution to each concentration of the test compound and the standard.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically 517 nm).

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[12][13][14][15][16]

Procedure:

  • Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent like potassium persulfate.

  • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Prepare various concentrations of the test compound and a standard (e.g., Trolox).

  • Add a small volume of the test compound or standard to the ABTS•+ working solution.

  • After a set incubation time, measure the decrease in absorbance at 734 nm.

  • The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.[17][18][19][20]

Procedure:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and ferric chloride solution.

  • Warm the FRAP reagent to 37°C.

  • Add a small volume of the test compound or a standard (e.g., ascorbic acid or FeSO₄) to the FRAP reagent.

  • Incubate the mixture for a specific time (e.g., 4-30 minutes) at 37°C.

  • Measure the absorbance of the blue-colored solution at a specific wavelength (typically 593 nm).

  • The results are often expressed as ferrous ion (Fe²⁺) equivalents or in terms of a standard antioxidant like ascorbic acid.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.[21][22][23][24][25]

Procedure:

  • Prepare a fluorescent probe solution (e.g., fluorescein) and a free radical initiator solution (AAPH).

  • Prepare various concentrations of the test compound and a standard (e.g., Trolox).

  • In a microplate, mix the fluorescent probe with the test compound or standard.

  • Initiate the reaction by adding the AAPH solution.

  • Monitor the fluorescence decay over time using a fluorescence microplate reader.

  • Calculate the net area under the curve (AUC) for each sample and compare it to the AUC of the standard (Trolox). The results are expressed as Trolox Equivalents (TE).

Signaling Pathways and Mechanistic Insights

The antioxidant action of proline is not solely dependent on its direct radical scavenging ability but is also intricately linked to its metabolic pathways and their influence on cellular redox signaling.

Proline Metabolism and Redox Homeostasis

Proline metabolism, involving its synthesis from glutamate (B1630785) and its catabolism back to glutamate, acts as a redox shuttle between the cytosol and mitochondria. This cycling influences the cellular NADP+/NADPH ratio, which is crucial for maintaining the pool of reduced glutathione (GSH), a major intracellular antioxidant.[4][5]

Proline_Metabolism_Redox_Hub cluster_redox Glutamate Glutamate Proline Proline Glutamate->Proline Synthesis (Cytosol) Mitochondrion Mitochondrion Proline->Glutamate Catabolism (Mitochondrion) Cytosol Cytosol ROS ROS Proline->ROS Scavenging NADPH NADPH Antioxidant_Defense Antioxidant Defense (e.g., GSH) NADPH->Antioxidant_Defense Regeneration NADP NADP+ NADPH->NADP Oxidation NADP->NADPH Reduction

Caption: Proline metabolism acts as a redox hub, influencing ROS levels and antioxidant defenses.

Proline's Dual Role in ROS Signaling

Proline's impact on reactive oxygen species (ROS) is complex, exhibiting both pro-oxidant and antioxidant effects. Proline catabolism in the mitochondria can generate ROS, which at low levels can act as signaling molecules to activate stress response pathways. Conversely, proline accumulation can directly scavenge ROS and protect cellular components from oxidative damage.[6][7][8]

Proline_ROS_Signaling Proline_Catabolism Proline Catabolism (Mitochondria) ROS_Production ROS Production Proline_Catabolism->ROS_Production Generates Proline_Accumulation Proline Accumulation (Cytosol) ROS_Scavenging ROS Scavenging Proline_Accumulation->ROS_Scavenging Leads to Signaling_Pathways Stress Response Signaling Pathways ROS_Production->Signaling_Pathways Activates Cellular_Protection Cellular Protection ROS_Scavenging->Cellular_Protection Provides Signaling_Pathways->Cellular_Protection Induces

Caption: Proline exhibits a dual role in ROS signaling, influencing both production and scavenging.

Conclusion

While direct, side-by-side quantitative comparisons of proline's antioxidant capacity with other major antioxidants are limited, the available evidence suggests that proline's primary contribution to the cellular antioxidant defense system is more nuanced than simple radical scavenging. Its role as a modulator of redox homeostasis through its metabolic pathways and its ability to influence ROS signaling are likely more significant. For researchers and drug development professionals, understanding this dual functionality is crucial. Proline's potential as a therapeutic agent may lie not in its direct antioxidant strength but in its ability to fine-tune the cellular stress response and bolster the endogenous antioxidant network. Further research conducting direct comparative studies using standardized assays is warranted to definitively position proline within the hierarchy of known antioxidants.

References

Decoding the Influence of 4-Substituted Prolines: A Comparative Guide to Steric and Stereoelectronic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay of steric and stereoelectronic effects in 4-substituted prolines is critical for the rational design of peptides and proteins with tailored conformations and enhanced stability. This guide provides a comprehensive analysis of these effects, supported by experimental data and detailed methodologies, to inform the strategic incorporation of these modified amino acids in therapeutic and biotechnological applications.

The unique cyclic structure of proline imposes significant conformational constraints on the polypeptide backbone. Substitution at the C4 position of the pyrrolidine (B122466) ring further modulates these constraints through a combination of steric hindrance and stereoelectronic interactions, profoundly influencing local and global protein structure. These modifications can dictate proline ring pucker, the cis/trans isomerization of the preceding peptide bond, and the stability of secondary structures such as the polyproline II (PPII) helix and the collagen triple helix.

Distinguishing Steric and Stereoelectronic Effects

Stereoelectronic effects arise from the spatial arrangement of orbitals and the influence of electron-withdrawing or electron-donating substituents on the conformational preferences of the proline ring. A key stereoelectronic principle governing 4-substituted prolines is the gauche effect . When an electronegative substituent is placed at the 4-position, a gauche relationship between the electron-withdrawing 4-substituent and the amide nitrogen is favored due to stabilizing hyperconjugative interactions.[1][2] This effect has a direct impact on the puckering of the pyrrolidine ring.

In contrast, steric effects are driven by the physical bulk of the substituent. Large, sterically demanding groups will favor a conformation that minimizes van der Waals repulsion, which can either reinforce or counteract the inherent stereoelectronic preferences.

The interplay between these two forces determines the predominant ring pucker: Cγ-exo (up) or Cγ-endo (down). This puckering, in turn, influences the main chain torsion angles (φ, ψ) and the cis/trans isomerization of the ω angle.[1][3]

Comparative Analysis of 4-Substituted Prolines

The conformational preferences of 4-substituted prolines are highly dependent on the nature and stereochemistry (4R or 4S) of the substituent. The following table summarizes the observed effects for a range of substituents, highlighting the dominant influence of either steric or stereoelectronic interactions.

Substituent (X)StereochemistryDominant EffectPreferred Ring PuckerImpact on trans Amide BondImpact on PPII Helix Stability
Fluorine (F)4RStereoelectronicexoStabilizesIncreases
Fluorine (F)4SStereoelectronicendoDestabilizesDecreases
Hydroxyl (OH)4RStereoelectronicexoStabilizesIncreases
Hydroxyl (OH)4SStereoelectronicendoDestabilizesDecreases
Methoxy (OCH₃)4RStereoelectronicexoStabilizesIncreases
Methoxy (OCH₃)4SStereoelectronicendoDestabilizesDecreases
Methyl (CH₃)4RStericendoDestabilizesDecreases
Methyl (CH₃)4SStericexoStabilizesIncreases
Azido (N₃)4RStereoelectronicexoStabilizesNot extensively reported
Azido (N₃)4SStereoelectronicendoDestabilizesNot extensively reported

Note: Data compiled from multiple sources.[2][4][5] The impact on PPII helix stability is often inferred from the preference for the exo ring pucker, which is compatible with this conformation.[4]

Visualization of Key Concepts

To further elucidate the underlying principles, the following diagrams illustrate the proline ring puckering and the stereoelectronic rationale for the observed conformational preferences.

G cluster_exo Cγ-exo Pucker cluster_endo Cγ-endo Pucker exo_N N exo_Ca exo_N->exo_Ca exo_Cb exo_Ca->exo_Cb exo_Cg exo_Cb->exo_Cg exo_Cd exo_Cg->exo_Cd exo_Cd->exo_N endo_N N endo_Ca endo_N->endo_Ca endo_Cb endo_Ca->endo_Cb endo_Cg endo_Cb->endo_Cg endo_Cd endo_Cg->endo_Cd endo_Cd->endo_N

Proline Ring Puckering Conformations

G cluster_4R 4R-Fluoroproline cluster_4S 4S-Fluoroproline 4R_EWG Electron-Withdrawing Group (e.g., F) 4R_Gauche Gauche Conformation Favored 4R_EWG->4R_Gauche Stereoelectronic Effect 4R_Exo Cγ-exo Pucker 4R_Gauche->4R_Exo 4R_trans trans Amide Bond Stabilized 4R_Exo->4R_trans 4S_EWG Electron-Withdrawing Group (e.g., F) 4S_Gauche Gauche Conformation Favored 4S_EWG->4S_Gauche Stereoelectronic Effect 4S_Endo Cγ-endo Pucker 4S_Gauche->4S_Endo 4S_cis cis Amide Bond Favored 4S_Endo->4S_cis

Stereoelectronic Effects on Proline Conformation

Experimental Protocols

The synthesis and analysis of 4-substituted prolines rely on a combination of synthetic organic chemistry and biophysical characterization techniques.

Synthesis of 4-Substituted Prolines via "Proline Editing"

A powerful and versatile method for the synthesis of diverse 4-substituted prolines is "proline editing".[1][6] This solid-phase approach allows for the late-stage functionalization of a proline residue within a peptide sequence.

General Workflow:

  • Solid-Phase Peptide Synthesis (SPPS): A peptide containing Fmoc-4R-hydroxyproline (Fmoc-Hyp-OH) is synthesized on a solid support using standard automated protocols.[6]

  • Orthogonal Protection: The hydroxyl group of the Hyp residue is protected during the synthesis of the remaining peptide chain.

  • Deprotection: The protecting group on the Hyp hydroxyl is selectively removed.

  • Modification: The free hydroxyl group is then stereospecifically converted to a variety of other functional groups through reactions such as:

    • Mitsunobu Reaction: For inversion of stereochemistry and introduction of nucleophiles.[1][6]

    • Oxidation: To generate ketones.[1]

    • Reduction: To control stereochemistry.[1]

    • Acylation: To introduce ester functionalities.[1]

    • Substitution Reactions (e.g., Sₙ2): To introduce a wide range of substituents.[1]

G SPPS 1. Solid-Phase Peptide Synthesis with Fmoc-Hyp-OH Protection 2. Orthogonal Protection of Hyp Hydroxyl SPPS->Protection Deprotection 3. Selective Deprotection of Hyp Hydroxyl Protection->Deprotection Modification 4. Stereospecific Modification Deprotection->Modification Mitsunobu Mitsunobu Reaction Modification->Mitsunobu Oxidation Oxidation Modification->Oxidation Reduction Reduction Modification->Reduction Acylation Acylation Modification->Acylation Substitution Substitution (Sₙ2) Modification->Substitution FinalPeptide Peptide with 4-Substituted Proline Mitsunobu->FinalPeptide Oxidation->FinalPeptide Reduction->FinalPeptide Acylation->FinalPeptide Substitution->FinalPeptide

Proline Editing Experimental Workflow
Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for characterizing the conformational preferences of 4-substituted prolines in solution.

Key Parameters:

  • ¹H NMR: The coupling constants between protons on the pyrrolidine ring, particularly ³J(Hα, Hβ) and ³J(Hγ, Hδ), are used to determine the ring pucker via the Karplus equation.[7] The chemical shifts of the Cα and Cβ protons are also sensitive to the cis/trans isomerization of the preceding peptide bond.

  • ¹⁹F NMR: For fluorinated prolines, ¹⁹F NMR provides a sensitive probe of the local environment and conformational state.[4][8]

  • Nuclear Overhauser Effect (NOE): NOESY experiments can be used to identify through-space interactions that are characteristic of specific conformations.

Impact on Protein Stability and Function

The ability to control proline conformation through 4-substitution has significant implications for protein engineering and drug design.

  • Stabilization of Collagen: The collagen triple helix is rich in 4R-hydroxyproline. The stereoelectronic preference of the hydroxyl group for the exo pucker pre-organizes the polypeptide chain into the PPII conformation required for triple helix formation, thereby enhancing its stability.[1][4] Substituting with the more electronegative 4R-fluoroproline further increases this stability.[1]

  • Modulating Protein Folding: Prolyl-peptidyl isomerization is often a rate-limiting step in protein folding.[1] The introduction of 4-substituted prolines can accelerate or decelerate this process by biasing the cis/trans equilibrium.[9] For instance, (2S,4R)-4-fluoroproline favors the trans conformation and can accelerate folding in proteins where this conformation is native.[8]

  • Enhancing Ligand Binding: By rigidifying the conformation of a peptide ligand, 4-substituted prolines can reduce the entropic penalty of binding to a receptor, leading to higher affinity.

Conclusion

The strategic use of 4-substituted prolines offers a powerful tool for fine-tuning the structure and stability of peptides and proteins. A thorough understanding of the balance between steric and stereoelectronic effects is paramount for predicting and exploiting the conformational consequences of these modifications. The "proline editing" methodology provides a practical and versatile platform for synthesizing a vast array of these valuable building blocks, paving the way for the development of novel therapeutics, advanced biomaterials, and insightful biochemical probes.

References

Proline vs. GABA: A Comparative Guide to Their Roles in Environmental Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular stress response, both plants and animals employ a sophisticated arsenal (B13267) of molecules to survive adverse environmental conditions. Among these, the amino acid proline and the non-proteinogenic amino acid γ-aminobutyric acid (GABA) are prominent players. Both rapidly accumulate under various stresses, including drought, salinity, and extreme temperatures, and play crucial roles in cellular protection and signaling.[1][2] While they share the common precursor, glutamate (B1630785), their primary functions and mechanisms of action exhibit distinct and complementary characteristics.[3]

This guide provides an objective comparison of the roles of proline and GABA in mitigating environmental stress, supported by experimental data, detailed methodologies, and visual representations of key pathways. It is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of these vital molecules.

Core Functions in Stress Mitigation: A Head-to-Head Comparison

Proline and GABA contribute to stress tolerance through multiple, sometimes overlapping, mechanisms. However, their primary strengths lie in different areas. Proline is renowned for its roles as an osmoprotectant and a direct antioxidant, while GABA is increasingly recognized as a critical signaling molecule that modulates a wide array of physiological responses.[3][4]

Table 1: Functional Comparison of Proline and GABA in Stress Response

FeatureProlineGABA
Primary Role Osmoprotectant, Antioxidant, Chaperone-like activity[5][6][7]Signaling Molecule, Metabolic Regulator[4][8][9]
Mechanism of Action Maintains cell turgor via osmotic adjustment; Scavenges reactive oxygen species (ROS); Stabilizes proteins and membranes.[7][10][11]Regulates ion channels; Modulates C/N balance via the GABA shunt; Influences phytohormone signaling; Activates antioxidant enzymes.[9][12][13]
Accumulation Trigger Primarily osmotic and oxidative stress.[5][11]Broad range of biotic and abiotic stresses, including mechanical stimuli, pH changes, and pathogen attack.[1][8][14]
Metabolic Pathway Synthesized from glutamate via Δ1-pyrroline-5-carboxylate (P5C).[15]Synthesized from glutamate via glutamate decarboxylase (GAD) in the GABA shunt, a bypass of the TCA cycle.[9]
Signaling Function Acts as a signaling molecule to modulate stress responses, though less defined than GABA.[15]Well-established signaling role; modifies membrane potential and interacts with various signaling pathways.[4][12]

Quantitative Analysis of Proline and GABA Accumulation

The accumulation of proline and GABA is a hallmark of the stress response. The magnitude of this accumulation can vary significantly depending on the species, tissue type, and the nature and severity of the stress. Exogenous application of these compounds has also been shown to enhance stress tolerance.

Table 2: Impact of Environmental Stress on Endogenous Proline and GABA Levels

OrganismStress ConditionAnalyteFold Increase (Approx.)Reference
Maize (Zea mays L.)Drought StressProline60% increase in proline-supplemented plants vs. untreated.[16]
ArabidopsisSalt Stress (100 mM NaCl)GABA4-fold increase.[17]
Rice (Oryza sativa L.)Salt Stress (150 mM NaCl)ProlineMarked enrichment in all genotypes.[17]
Wheat (Triticum aestivum L.)Salt Stress (100 mM NaCl)ProlineSignificant increase.[18]

Table 3: Effects of Exogenous Proline and GABA Application on Stress Tolerance

OrganismStressTreatmentObserved Physiological EffectsReference
Maize (Zea mays L.)DroughtProline SupplementationReduced H₂O₂ levels by ~38%; Increased CAT, POD, and SOD activity by 14%, 69%, and 144% respectively.[16]
Tomato (Solanum lycopersicum)Salt StressExogenous GABAAlleviated oxidative injury and reduced Na⁺ accumulation.[17]
Oilseed Rape (Brassica napus)Drought0.1 mM GABAMaintained membrane integrity; Reduced H₂O₂ and MDA levels.[3]
Soybean (Glycine max)SalinityExogenous GABASuppressed Na⁺ and Cl⁻ accumulation; Enhanced K⁺, Fe²⁺, Mg²⁺, and Ca²⁺ concentrations.[19]
Olive Tree (Olea europaea)Salt StressExogenous ProlineImproved photosynthetic performance and antioxidant defense system.[10]

Signaling and Metabolic Pathways

Proline and GABA are integrated into the cell's core metabolic and signaling networks. Understanding these pathways is key to deciphering their roles in stress adaptation.

Proline Metabolism and Its Connection to Stress

Proline biosynthesis is primarily activated under osmotic stress. The key regulatory enzyme, Δ1-pyrroline-5-carboxylate synthetase (P5CS), is transcriptionally upregulated by stress signals. The subsequent catabolism of proline in the mitochondria upon stress relief provides energy to fuel recovery.[11][15]

G cluster_mito Mitochondrial Catabolism stress Environmental Stress (Drought, Salinity) p5cs P5CS (Δ1-Pyrroline-5-carboxylate Synthetase) stress->p5cs Upregulates glutamate Glutamate p5c P5C (Δ1-Pyrroline-5-carboxylate) glutamate->p5c ATP, NADPH p5cs->p5c p5c->glutamate p5cr P5CR (P5C Reductase) proline Proline p5c->proline NAD(P)H p5cr->proline stress_response Stress Tolerance (Osmotic Adjustment, ROS Scavenging) proline->stress_response mitochondria Mitochondria proline->mitochondria Stress Relief pdh PDH (Proline Dehydrogenase) mitochondria->p5c FAD energy Energy (ATP) for Recovery mitochondria->energy pdh->p5c

Simplified Proline Biosynthesis and Catabolism Pathway.
The GABA Shunt: A Metabolic Hub for Stress Response

GABA is synthesized via the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.[9] This shunt is not only crucial for nitrogen metabolism but also plays a significant role in regulating carbon/nitrogen balance, controlling cytosolic pH, and producing signaling molecules under stress.[13][20] A rapid, transient increase in cytosolic Ca²⁺ is a common stress signal that activates glutamate decarboxylase (GAD), the rate-limiting enzyme in GABA synthesis.[9]

G cluster_shunt GABA Shunt stress Environmental Stress ca2 Cytosolic Ca²⁺ stress->ca2 gad GAD (Glutamate Decarboxylase) (Ca²⁺/Calmodulin Activated) ca2->gad Activates gaba GABA gad->gaba glutamate Glutamate glutamate->gad glutamate->gaba gabat GABA-T gaba->gabat ssa Succinic Semialdehyde gaba->ssa signaling Downstream Signaling (Ion Channel Regulation, ROS Homeostasis) gaba->signaling tca TCA Cycle akg α-Ketoglutarate tca->akg akg->glutamate succinate Succinate succinate->tca gabat->ssa ssadh SSADH ssadh->succinate ssa->succinate ssa->ssadh

The GABA Shunt Pathway in Response to Stress.

Experimental Protocols

Accurate quantification of proline and GABA is essential for studying their roles in stress physiology. Below are detailed methodologies for commonly used assays.

Quantification of Proline (Ninhydrin-Based Assay)

This colorimetric method, adapted from Bates et al. (1973), is widely used for its simplicity and reliability.[21] It relies on the reaction of proline with ninhydrin (B49086) in an acidic environment to form a red-colored chromophore.[22]

Materials:

  • Plant tissue (fresh or frozen)

  • 3% (w/v) aqueous sulfosalicylic acid

  • Acid-ninhydrin reagent (1.25 g ninhydrin, 30 mL glacial acetic acid, 20 mL 6 M orthophosphoric acid)[23]

  • Glacial acetic acid

  • Toluene (B28343)

  • L-Proline standard solutions

  • Spectrophotometer

Procedure:

  • Extraction: Homogenize 0.1-0.5 g of plant tissue in 5-10 mL of 3% sulfosalicylic acid. Centrifuge at 12,000 x g for 10 minutes to pellet the debris.[21]

  • Reaction: Mix 2 mL of the supernatant with 2 mL of acid-ninhydrin reagent and 2 mL of glacial acetic acid.

  • Incubation: Incubate the mixture at 100°C for 1 hour. Terminate the reaction by placing the tubes in an ice bath.

  • Chromophore Extraction: Add 4 mL of toluene to the reaction mixture and vortex vigorously for 15-20 seconds. Allow the phases to separate.

  • Measurement: Carefully collect the upper toluene layer. Measure the absorbance of this layer at 520 nm using a spectrophotometer, with pure toluene as the blank.

  • Quantification: Determine the proline concentration from a standard curve prepared using known concentrations of L-proline.

G start Start: Plant Tissue Sample homogenize 1. Homogenize in 3% Sulfosalicylic Acid start->homogenize centrifuge 2. Centrifuge (12,000 x g, 10 min) homogenize->centrifuge supernatant 3. Collect Supernatant centrifuge->supernatant react 4. Add Acid-Ninhydrin & Acetic Acid supernatant->react incubate 5. Incubate (100°C, 1 hr) react->incubate extract 6. Extract with Toluene incubate->extract measure 7. Measure Absorbance at 520 nm extract->measure end End: Calculate Proline Concentration measure->end

Workflow for Proline Quantification using the Ninhydrin Assay.
Quantification of GABA (HPLC with Derivatization)

High-Performance Liquid Chromatography (HPLC) provides a more specific and sensitive method for GABA quantification. As GABA lacks a strong chromophore, a pre-column derivatization step is required. Derivatization with dansyl chloride is a common approach.[24]

Materials:

  • Plant tissue (lyophilized or fresh)

  • Extraction solvent (e.g., water, ethanol/water mixtures)

  • Dansyl chloride solution (5 mg/mL in acetone)

  • Sodium hydrogencarbonate buffer (0.1 M, pH 8.7)

  • HPLC system with a C18 column and a UV or fluorescence detector

  • GABA standard solutions

Procedure:

  • Extraction: Extract a known weight of ground plant tissue (e.g., 100 mg) with a suitable solvent (e.g., 5 mL water) using shaking and sonication. Centrifuge and filter the supernatant.[25]

  • Derivatization: Mix 100 µL of the plant extract with 900 µL of sodium hydrogencarbonate buffer and 1000 µL of dansyl chloride solution.[24]

  • Incubation: Vortex the mixture and incubate at 55-60°C for 1 hour.[24]

  • HPLC Analysis: Inject the derivatized sample into the HPLC system. Separation is typically achieved using a gradient elution on a C18 column.

  • Detection: Detect the derivatized GABA using a UV detector (e.g., at 254 nm) or a fluorescence detector for higher sensitivity.

  • Quantification: Calculate the GABA concentration by comparing the peak area to a standard curve prepared with derivatized GABA standards.

G start Start: Ground Plant Sample extract 1. Extract with Solvent (e.g., Water) (Shake + Sonicate) start->extract filter 2. Centrifuge & Filter Supernatant extract->filter derivatize 3. Derivatize with Dansyl Chloride filter->derivatize incubate 4. Incubate (55-60°C, 1 hr) derivatize->incubate hplc 5. Inject into HPLC System (C18 Column) incubate->hplc detect 6. Detect with UV or Fluorescence Detector hplc->detect end End: Quantify using Standard Curve detect->end

Workflow for GABA Quantification using HPLC.

Conclusion and Future Perspectives

Both proline and GABA are indispensable for plant and animal survival under environmental duress. Proline's role as a robust osmoprotectant and chemical chaperone provides a direct physical defense against the cellular damage caused by stress.[6][7] In contrast, GABA acts as a nuanced signaling hub, translating stress cues into wide-ranging adaptive responses, from adjusting ion fluxes to modulating metabolism.[4][13]

While their individual roles are increasingly understood, the interplay between their metabolic and signaling pathways presents an exciting frontier for research.[26][27] For instance, evidence suggests that GABA can influence proline accumulation, indicating a hierarchical or synergistic relationship.[27] Elucidating the precise nodes of interaction between the proline and GABA pathways could unlock novel strategies for enhancing stress tolerance in crops and developing therapeutic interventions for stress-related disorders in animals and humans. Future research should focus on dual-analyte studies under a range of stressors to map the dynamic relationship between these two critical molecules.

References

Safety Operating Guide

Navigating the Disposal of 1-(Anilinocarbonyl)proline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific disposal protocols for 1-(Anilinocarbonyl)proline necessitates a comprehensive approach based on established best practices for the management of novel or uncharacterized chemical compounds. Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance by following a structured waste disposal procedure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for chemicals lacking a dedicated Safety Data Sheet (SDS).

Immediate Safety and Handling Precautions

Given the absence of specific toxicity data for this compound, it is crucial to handle this compound with a high degree of caution. The following table summarizes the recommended personal protective equipment (PPE) and handling guidelines.

Precaution CategoryRecommendationRationale
Eye and Face Protection Wear chemical safety goggles and a face shield.[1][2][3]Protects against potential splashes and aerosols of the compound.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[1][3][4]Prevents skin contact and absorption, which are potential routes of exposure for unknown compounds.
Respiratory Protection Handle only in a well-ventilated area or a certified chemical fume hood.[1]Minimizes the risk of inhalation of any dusts or vapors.
General Hygiene Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.Prevents accidental ingestion.

Step-by-Step Disposal Protocol for Uncharacterized Compounds

The proper disposal of a chemical like this compound, for which specific hazard information is unavailable, requires a systematic approach. The following workflow is designed to ensure safety and compliance with environmental regulations.

  • Hazard Assessment:

    • Structural Analysis: Evaluate the chemical structure of this compound. It contains an aniline (B41778) group and a proline (amino acid) derivative. Aniline and its derivatives can be toxic. The compound also has amide and carboxylic acid functional groups. This initial assessment suggests that the compound should be treated as potentially hazardous.

    • Consult Similar Compounds: Review the SDS for structurally similar compounds to infer potential hazards. However, this should only be used as a preliminary guide.

  • Consult Environmental Health and Safety (EHS):

    • Mandatory Consultation: Before proceeding with any disposal, it is imperative to contact your institution's EHS department.[5] They are the definitive resource for guidance on chemical waste disposal and are knowledgeable about local, state, and federal regulations.[6][7]

    • Provide Information: Furnish the EHS department with all available information about the compound, including its name, chemical structure, and any known or suspected properties.

  • Waste Segregation and Labeling:

    • Dedicated Waste Container: Do not mix this compound with other chemical waste streams unless explicitly approved by EHS.[8]

    • Proper Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and any other identifiers. The label should also include the words "Hazardous Waste" and any inferred hazard warnings (e.g., "Potentially Toxic").[6]

    • Container Integrity: Use a container that is compatible with the chemical and has a secure, tight-fitting lid.[8][9] The container should be kept closed except when adding waste.[5][6]

  • Storage Pending Disposal:

    • Designated Area: Store the sealed waste container in a designated satellite accumulation area.[8][10]

    • Secondary Containment: Place the waste container in secondary containment to prevent the spread of material in case of a leak.[9][10]

    • Incompatible Materials: Ensure the storage area is away from incompatible materials. For instance, based on its structure, it should be stored away from strong oxidizing agents.

  • Arranging for Pickup and Disposal:

    • Scheduled Pickup: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.[6]

Logical Workflow for Disposal of Uncharacterized Research Chemicals

The following diagram illustrates the decision-making process for the safe disposal of a research chemical when a Safety Data Sheet is not available.

DisposalWorkflow cluster_prep Initial Handling and Assessment cluster_ehs Consultation and Classification cluster_disposal Waste Management and Disposal start New/Uncharacterized Compound: This compound assess_structure Assess Chemical Structure (e.g., functional groups, similar compounds) start->assess_structure Begin don_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) assess_structure->don_ppe contact_ehs Contact Institutional EHS Department don_ppe->contact_ehs Critical Step provide_info Provide All Known Information to EHS contact_ehs->provide_info follow_ehs Follow EHS Guidance for Waste Stream provide_info->follow_ehs segregate_waste Segregate from Other Waste Streams follow_ehs->segregate_waste label_waste Label Waste Container Clearly: 'Hazardous Waste', Chemical Name store_waste Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->store_waste segregate_waste->label_waste request_pickup Request Hazardous Waste Pickup store_waste->request_pickup end_process Disposal Complete request_pickup->end_process

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。